molecular formula C38H37N3O10S2 B15622350 BP Fluor 594 Alkyne

BP Fluor 594 Alkyne

Cat. No.: B15622350
M. Wt: 759.8 g/mol
InChI Key: OQRQNTQBWKMCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BP Fluor 594 Alkyne is a useful research compound. Its molecular formula is C38H37N3O10S2 and its molecular weight is 759.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H37N3O10S2

Molecular Weight

759.8 g/mol

IUPAC Name

[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate

InChI

InChI=1S/C38H37N3O10S2/c1-8-11-39-35(42)21-9-10-24(27(12-21)36(43)44)34-28-13-25-22(19-52(45,46)47)17-37(2,3)40(6)30(25)15-32(28)51-33-16-31-26(14-29(33)34)23(20-53(48,49)50)18-38(4,5)41(31)7/h1,9-10,12-18H,11,19-20H2,2-7H3,(H3-,39,42,43,44,45,46,47,48,49,50)

InChI Key

OQRQNTQBWKMCGN-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

BP Fluor 594 Alkyne: A Technical Guide for Advanced Bio-imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 594 Alkyne is a fluorescent probe widely utilized in biological research for the detection and visualization of azide-modified biomolecules.[1] This bright, red-fluorescent dye is functionalized with an alkyne group, enabling it to readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[1][2][3] This bioorthogonal reaction forms a stable triazole linkage, covalently attaching the BP Fluor 594 dye to the target molecule.[1] Its high water solubility and pH insensitivity (from pH 4 to 10) make it a robust tool for a variety of applications in complex biological media, including imaging and flow cytometry.[2][4][5] BP Fluor 594 is spectrally similar to other well-known red-fluorescent dyes such as Alexa Fluor® 594 and DyLight® 594.[2][3]

Core Properties and Specifications

The utility of this compound in research is underpinned by its photophysical and chemical properties. Below is a summary of the key quantitative data for BP Fluor 594 and its derivatives.

Photophysical Properties
PropertyValueSource
Excitation Maximum~590 nm[4][5][6]
Emission Maximum~617 nm[4][5][6]
Extinction Coefficient~92,000 cm⁻¹M⁻¹[4][6]
Recommended Laser Lines561 nm or 594 nm[2][4][5]

Note: Data is for the BP Fluor 594 core dye. Specific values for the alkyne derivative may vary slightly.

Physicochemical Properties
PropertyValueSource
Molecular Weight~758.9 g/mol [2]
SolubilityWater, DMSO, DMF[2][4]
Storage Conditions-20°C, desiccated, protected from light[2][4]

Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is employed in a highly efficient and specific bioorthogonal reaction known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction involves the formation of a stable triazole ring from the reaction between the terminal alkyne of this compound and an azide (B81097) group on a target biomolecule. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic System BP_Fluor_594_Alkyne This compound Labeled_Biomolecule Fluorescently Labeled Biomolecule (Stable Triazole Linkage) BP_Fluor_594_Alkyne->Labeled_Biomolecule Click Reaction Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Labeled_Biomolecule Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Reduction Reducing_Agent Sodium Ascorbate (B8700270) Reducing_Agent->Cu_I Cu_I->Labeled_Biomolecule Catalyzes Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes

Figure 1. Workflow of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

The following protocols provide a general framework for the use of this compound in labeling various biological samples. Optimization may be required for specific applications.

Labeling of Purified Biomolecules (e.g., Proteins, Oligonucleotides)

This protocol is suitable for the in vitro labeling of purified biomolecules that have been modified to contain an azide group.

Materials:

  • Azide-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound, dissolved in DMSO to a stock concentration of 1-10 mM

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-50 mM in deionized water)

  • Sodium Ascorbate stock solution (e.g., 100-250 mM in deionized water, freshly prepared)

  • Copper-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in deionized water or DMSO)

Procedure:

  • In a microcentrifuge tube, add the azide-modified biomolecule to the desired final concentration in buffer.

  • Add the this compound stock solution to achieve a 2-10 fold molar excess over the biomolecule.

  • Add the copper-stabilizing ligand to the reaction mixture.

  • Add the CuSO₄ stock solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • The labeled biomolecule can be purified from excess reagents by methods such as ethanol (B145695) precipitation (for DNA), size exclusion chromatography, or dialysis.

Labeling of Cell Lysates

This protocol is designed for the labeling of azide-modified proteins within a complex cell lysate.

Materials:

  • Cell lysate containing azide-modified proteins (1-5 mg/mL)

  • PBS buffer

  • This compound stock solution (e.g., 2.5 mM in DMSO or water)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • CuSO₄ stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

Procedure:

  • In a microcentrifuge tube, combine 50 µL of cell lysate with 90 µL of PBS buffer.

  • Add 20 µL of the this compound stock solution.

  • Add 10 µL of the THPTA solution and vortex briefly.

  • Add 10 µL of the CuSO₄ solution and vortex briefly.

  • Initiate the reaction by adding 10 µL of the sodium ascorbate solution and vortex briefly.

  • Incubate the reaction for 30 minutes at room temperature, protected from light.

  • The labeled proteins in the lysate are now ready for downstream analysis (e.g., SDS-PAGE, western blotting).

Imaging of Azide-Labeled Components in Fixed Cells

This protocol outlines the steps for fluorescently labeling and imaging azide-modified molecules within fixed cells.

Materials:

  • Cells grown on coverslips, with azide-labeled components

  • Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)

  • Permeabilization solution (e.g., 0.5% Triton® X-100 in PBS)

  • Wash buffer (e.g., 3% BSA in PBS)

  • Click-iT® reaction cocktail (prepare fresh):

    • Click-iT® reaction buffer

    • Copper protectant

    • This compound

    • Click-iT® reaction buffer additive

  • Mounting medium with DAPI (for nuclear counterstain)

Imaging_Workflow Cell_Culture 1. Cell Culture with Azide-labeled Precursor Fixation 2. Fixation (e.g., Formaldehyde) Cell_Culture->Fixation Permeabilization 3. Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Click_Labeling 4. Click Labeling with This compound Permeabilization->Click_Labeling Washing 5. Washing Steps Click_Labeling->Washing Mounting 6. Mounting and Counterstaining (DAPI) Washing->Mounting Imaging 7. Fluorescence Microscopy Mounting->Imaging

Figure 2. Experimental workflow for imaging azide-labeled molecules in fixed cells.

Procedure:

  • Fixation: Add 3.7% formaldehyde in PBS to the cells on coverslips and incubate for 15 minutes at room temperature.

  • Washing: Remove the fixative and wash the cells twice with 3% BSA in PBS.

  • Permeabilization: Add 0.5% Triton® X-100 in PBS and incubate for 20 minutes at room temperature.

  • Washing: Remove the permeabilization buffer and wash the cells with 3% BSA in PBS.

  • Click Labeling: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, including this compound. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing: Remove the reaction cocktail and wash the cells once with 3% BSA in PBS, followed by a wash with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium, with a nuclear counterstain such as DAPI if desired.

  • Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope with appropriate filter sets for BP Fluor 594 (e.g., Texas Red® or similar).

Applications in Research and Drug Development

The versatility of this compound and the CuAAC reaction has led to its adoption in a wide range of applications, including:

  • Proteomics: Labeling and identification of newly synthesized proteins.

  • Genomics and Transcriptomics: Visualization of DNA replication and RNA synthesis.

  • Glycobiology: Detection and imaging of glycans in cells and tissues.

  • Drug Development: Tracking the cellular uptake and distribution of alkyne-modified drug candidates.

  • High-Throughput Screening: Development of assays for monitoring cellular processes.

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of azide-modified biomolecules. Its bright red fluorescence, coupled with the high specificity and efficiency of the copper-catalyzed click chemistry reaction, makes it an invaluable reagent for researchers in cell biology, molecular biology, and drug discovery. The straightforward and robust protocols for its use in a variety of contexts, from purified biomolecules to whole cells, ensure its continued and widespread application in advancing our understanding of complex biological systems.

References

BP Fluor 594 Alkyne: A Comprehensive Technical Guide to its Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 594 Alkyne is a fluorescent probe widely utilized in biological research for the detection and imaging of azide-modified biomolecules.[1][2][3] This bright, red-fluorescent dye is characterized by its high photostability and pH-insensitivity, making it a robust tool for a variety of applications.[1][4][5] The core of its utility lies in its terminal alkyne group, which enables its participation in the highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailed experimental protocols for its use, and a summary of its key quantitative properties.

Core Mechanism of Action: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The primary mechanism of action for this compound is its covalent reaction with an azide-functionalized molecule in the presence of a copper(I) catalyst. This reaction, a type of Huisgen 1,3-dipolar cycloaddition, results in the formation of a stable triazole linkage.[2] The alkyne and azide (B81097) functional groups are bioorthogonal, meaning they are largely inert to the vast array of functional groups present in biological systems, thus ensuring high specificity of labeling.[6]

The key components of the CuAAC reaction involving this compound are:

  • This compound: The fluorescent reporter molecule containing a terminal alkyne.

  • Azide-Modified Biomolecule: The target molecule (e.g., protein, nucleic acid, or glycan) that has been metabolically, enzymatically, or chemically functionalized with an azide group.

  • Copper(I) Catalyst: Typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).[7]

  • Ligand (Optional but Recommended): A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency.[7] The use of a picolyl azide-containing reporter can also enhance the reaction rate, allowing for a reduction in the copper catalyst concentration.[8][9]

The reaction proceeds as follows: the copper(I) catalyst coordinates with the terminal alkyne of the BP Fluor 594, activating it for cycloaddition with the azide on the target biomolecule. This results in the formation of a stable, covalent 1,4-disubstituted triazole ring, effectively "clicking" the fluorescent dye onto the target.

Quantitative Data

A thorough understanding of the photophysical properties of this compound is critical for its effective use in fluorescence-based applications. The following table summarizes the key quantitative data for this fluorophore.

PropertyValueReference(s)
Excitation Maximum (λex) 590 nm[4][10]
Emission Maximum (λem) 617 nm[4][10]
Molar Extinction Coefficient (ε) 88,000 - 105,000 cm⁻¹M⁻¹[1][11]
Fluorescence Quantum Yield (Φ) 0.66 - 0.77[1][12]
Fluorescence Lifetime (τ) 3.9 - 5 ns[12][13]
Recommended Laser Lines 561 nm or 594 nm[4][14]
pH Sensitivity pH-insensitive from pH 4 to 10[4][14]
Solubility Water, DMSO, DMF[11]

Experimental Protocols

The following are detailed methodologies for the application of this compound in common experimental workflows.

Protocol 1: Labeling of Azide-Modified Proteins in Solution

This protocol outlines the steps for conjugating this compound to a purified protein that has been previously modified to contain an azide group.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS)

  • This compound

  • 1.5x Protein Labeling Buffer (containing copper(II) salt, THPTA ligand, and aminoguanidine)[7]

  • 50 mM Ascorbic Acid (freshly prepared)[15]

  • DMSO (for dissolving the dye)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of ascorbic acid in water. This solution should be made fresh for each experiment.[15]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-labeled protein (at a final concentration of approximately 1-5 mg/mL) with the 1.5x protein labeling buffer.[16]

    • Add the this compound stock solution to achieve a 2-5 fold molar excess over the protein.[16]

  • Initiate the Reaction:

    • Add the freshly prepared ascorbic acid solution to the reaction mixture to a final concentration of 5 mM.[16]

    • Gently vortex the tube to ensure thorough mixing.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light. For some applications, an overnight incubation at 4°C may be beneficial.[7]

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization and Storage:

    • Determine the concentration of the labeled protein and the degree of labeling using spectrophotometry.

    • Store the fluorescently labeled protein at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.

Protocol 2: Imaging of Azide-Labeled Biomolecules in Fixed Cells

This protocol describes the workflow for visualizing biomolecules that have been metabolically labeled with an azide-containing precursor in cultured cells.

Materials:

  • Cells cultured on coverslips, previously treated with an azide-containing metabolic precursor (e.g., an azido (B1232118) sugar or amino acid analog)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click Reaction Cocktail:

    • This compound

    • Copper(II) Sulfate (CuSO₄)

    • THPTA or other suitable ligand

    • Sodium Ascorbate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting Medium

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the Click Reaction Cocktail immediately before use. A typical cocktail for a 200 µL reaction volume per coverslip would consist of:

      • This compound to a final concentration of 2-50 µM.[8]

      • Copper(II) Sulfate to a final concentration of 1 mM.[16]

      • THPTA to a final concentration of 1 mM.[16]

      • Sodium Ascorbate to a final concentration of 5 mM (add this last to initiate the reaction).[16]

    • Add the Click Reaction Cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with the wash buffer.

    • Incubate the cells with a nuclear counterstain, such as DAPI, according to the manufacturer's instructions.

    • Wash the cells three times with the wash buffer.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope equipped with filters suitable for BP Fluor 594 (e.g., excitation around 590 nm and emission around 617 nm).

Mandatory Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic System BP_Fluor_594_Alkyne This compound Triazole_Product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) BP_Fluor_594_Alkyne->Triazole_Product Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Triazole_Product Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduction Cu_I->Triazole_Product Catalyzes

Caption: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Mechanism.

Experimental_Workflow Start Start: Azide-Modified Biomolecule Prepare_Reagents Prepare Reagents: - this compound - Cu(II)SO4/Ligand - Sodium Ascorbate Start->Prepare_Reagents Combine_Reactants Combine this compound and Azide-Biomolecule Prepare_Reagents->Combine_Reactants Initiate_Reaction Initiate Reaction: Add Sodium Ascorbate Combine_Reactants->Initiate_Reaction Incubate Incubate (Room Temp, 1-2h) Initiate_Reaction->Incubate Purify Purify Labeled Product (e.g., Desalting Column) Incubate->Purify Analyze Analyze and Image Purify->Analyze

Caption: General Experimental Workflow for Labeling with this compound.

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its utility is centered on the highly specific and efficient copper(I)-catalyzed click reaction with azide-modified targets. The bright and photostable nature of the BP Fluor 594 fluorophore, combined with the robustness of the click chemistry conjugation, makes it an ideal choice for a wide range of applications in cell biology, proteomics, and drug development, from in vitro protein labeling to cellular imaging. By understanding the core mechanism and following optimized protocols, researchers can effectively harness the capabilities of this compound for sensitive and specific detection of their biomolecules of interest.

References

BP Fluor 594 Alkyne: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of BP Fluor 594 Alkyne, a bright, red-fluorescent probe. Designed for professionals in life sciences and drug development, this document details the core characteristics, experimental protocols, and relevant workflows for the effective use of this versatile fluorophore.

Core Spectral Properties

This compound is a robust and highly efficient fluorescent dye routinely employed for the detection and imaging of azide-containing biomolecules through copper-catalyzed click chemistry (CuAAC). Its bright, water-soluble, and pH-insensitive nature makes it a reliable tool for a variety of applications in cellular imaging and flow cytometry.[1][2] The spectral characteristics of this compound are summarized in the table below. Notably, BP Fluor 594 is spectrally similar to other commercially available dyes such as Alexa Fluor® 594, CF® 594, and DyLight® 594.[3]

PropertyValueReference
Excitation Maximum (λex) 590 nm[4][5][6]
Emission Maximum (λem) 617 nm[4][5][6]
Molar Extinction Coefficient (ε) 92,000 cm⁻¹M⁻¹[4][6]
Recommended Laser Lines 561 nm or 594 nm[3]
Solubility Water, DMSO, DMF[4][5][6]
pH Sensitivity pH-insensitive from pH 4 to 10[5]

Experimental Protocols

The primary application of this compound is its participation in the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[2][7] This bioorthogonal reaction enables the precise and efficient labeling of azide-modified biomolecules.

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling

This protocol provides a general framework for the labeling of azide-modified biomolecules with this compound. Optimization may be required for specific applications.

Materials:

  • This compound

  • Azide-modified biomolecule (e.g., protein, oligonucleotide)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM)

  • Copper(I)-stabilizing ligand solution (e.g., 100 mM THPTA or TBTA in DMSO)

  • Freshly prepared sodium ascorbate (B8700270) solution (e.g., 300 mM in water)

  • Phosphate-buffered saline (PBS)

  • Appropriate buffers for your biomolecule

Procedure:

  • Prepare the Biomolecule: Dissolve the azide-modified biomolecule in an appropriate buffer.

  • Prepare the Click-iT® Reaction Cocktail: In a microfuge tube, combine the following reagents in the specified order. The volumes can be scaled as needed.

    • Azide-modified biomolecule solution

    • This compound (ensure final concentration is in excess of the biomolecule)

    • Copper(II) sulfate solution

    • Copper(I)-stabilizing ligand solution

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture. Vortex briefly to mix.

  • Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.[8]

  • Purification: Purify the labeled biomolecule from excess reagents using an appropriate method, such as ethanol (B145695) precipitation for oligonucleotides or size-exclusion chromatography for proteins.

Protocol for Labeling Cell Lysates

This protocol details the labeling of azide-containing proteins within a complex cell lysate.

Materials:

  • Protein lysate (1-5 mg/mL) containing azide-modified proteins

  • This compound (e.g., 2.5 mM in DMSO or water)

  • 100 mM THPTA solution

  • 20 mM CuSO₄ solution

  • 300 mM sodium ascorbate solution

  • PBS buffer

Procedure:

  • To 50 µL of protein lysate in a 1.5 mL microfuge tube, add 90 µL of PBS buffer.

  • Add 20 µL of the 2.5 mM this compound solution and vortex briefly.

  • Add 10 µL of the 100 mM THPTA solution and vortex.

  • Add 10 µL of the 20 mM CuSO₄ solution and vortex.

  • To initiate the reaction, add 10 µL of the 300 mM sodium ascorbate solution and vortex.

  • Protect the reaction from light and incubate for 30 minutes at room temperature.

  • The proteins in the lysate are now labeled and ready for downstream analysis, such as gel electrophoresis or mass spectrometry.[8]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the fundamental workflow of a copper-catalyzed click chemistry reaction and a representative experimental workflow for cell proliferation analysis using alkyne-modified nucleosides.

G Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Click Reaction cluster_product Product Alkyne This compound Reaction CuAAC Reaction Alkyne->Reaction Azide Azide-Modified Biomolecule Azide->Reaction Copper Copper(II) Sulfate (CuSO4) Copper->Reaction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Reaction Ligand THPTA or TBTA (Ligand) Ligand->Reaction Labeled_Biomolecule Fluorescently Labeled Biomolecule Reaction->Labeled_Biomolecule

Caption: Workflow of the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction.

G Cell Proliferation Analysis using EdU and Click Chemistry cluster_cell_culture Cell Culture & Labeling cluster_fix_perm Cell Preparation cluster_click_reaction Click Reaction cluster_analysis Analysis Cells Culture Cells EdU_addition Add EdU (Alkyne-modified nucleoside) Cells->EdU_addition Incubate Incubate for DNA incorporation EdU_addition->Incubate Fix Fix Cells (e.g., Formaldehyde) Incubate->Fix Permeabilize Permeabilize Cells (e.g., Triton X-100) Fix->Permeabilize Add_Cocktail Add Click Reaction Cocktail (BP Fluor 594 Azide, CuSO4, Reducing Agent, Ligand) Permeabilize->Add_Cocktail Incubate_Click Incubate for 30 min Add_Cocktail->Incubate_Click Microscopy Fluorescence Microscopy Incubate_Click->Microscopy Flow_Cytometry Flow Cytometry Incubate_Click->Flow_Cytometry

Caption: Experimental workflow for analyzing cell proliferation using EdU incorporation and click chemistry detection.

References

BP Fluor 594 Alkyne: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of BP Fluor 594 Alkyne, a bright, red-fluorescent probe designed for the specific labeling of azide-containing biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Core Spectroscopic and Physical Properties

BP Fluor 594 is a water-soluble and pH-insensitive fluorophore, maintaining its fluorescent properties between pH 4 and 10.[1] Its alkyne derivative is a powerful tool for incorporating this bright red fluorescence into a wide range of biological molecules and systems.

PropertyValueReference
Excitation Maximum (λex) 590 nm[2][3][4]
Emission Maximum (λem) 617 nm[2][3][4]
Molar Extinction Coefficient (ε) 92,000 cm⁻¹M⁻¹[4]
Recommended Laser Lines 561 nm, 594 nm[1]
Quantum Yield (Φ) 0.66 (for spectrally similar Alexa Fluor 594)[5]
Solubility Water, DMSO, DMF[4]
Storage Conditions -20°C, desiccated and protected from light[6]

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling

This protocol provides a general guideline for the conjugation of this compound to an azide-modified protein. Optimization may be required for specific proteins and applications.

Materials:

  • Azide-modified protein in a buffer free of primary amines (e.g., PBS)

  • This compound

  • DMSO (anhydrous)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Deionized water

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of THPTA ligand in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

  • Catalyst Premix:

    • A few minutes before initiating the labeling reaction, prepare the catalyst solution by mixing CuSO₄ and THPTA in a 1:2 molar ratio.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the azide-modified protein in an appropriate buffer.

    • Add the this compound stock solution to the protein solution. The optimal molar excess of the dye will need to be determined empirically but a starting point of 10-20 fold molar excess is recommended.

    • Add the THPTA/CuSO₄ catalyst premix to the reaction mixture. A final concentration of 1-2 mM of the catalyst is typically sufficient.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Purify the labeled protein from the excess dye and reaction components using a suitable method such as size-exclusion chromatography or dialysis.

General Protocol for Fluorescence Microscopy of Labeled Cells

This protocol outlines a general procedure for imaging cells labeled with BP Fluor 594.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Mounting medium with an antifade reagent

Procedure:

  • Cell Fixation:

    • Wash the cells on the coverslip twice with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (if required for intracellular targets):

    • Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce nonspecific binding.

  • Staining (if performing indirect immunofluorescence):

    • Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the BP Fluor 594-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using a mounting medium with an antifade reagent.

  • Imaging:

    • Image the sample using a fluorescence microscope equipped with appropriate filters for BP Fluor 594 (Excitation: ~590 nm, Emission: ~617 nm).

General Protocol for Flow Cytometry Analysis

This protocol provides a basic workflow for analyzing cells labeled with BP Fluor 594 by flow cytometry.

Materials:

  • Cell suspension

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (if required)

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of your cells of interest.

    • Wash the cells with flow cytometry staining buffer.

  • Staining:

    • If performing intracellular staining, fix and permeabilize the cells according to standard protocols.

    • Incubate the cells with the BP Fluor 594-conjugated antibody or probe at the predetermined optimal concentration for 30 minutes at 4°C in the dark.

    • Wash the cells twice with flow cytometry staining buffer.

  • Acquisition:

    • Resuspend the cells in flow cytometry staining buffer.

    • Analyze the cells on a flow cytometer equipped with a laser capable of exciting BP Fluor 594 (e.g., 561 nm or 594 nm laser) and the appropriate emission filters.

Visualizations

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product azide Azide-modified Biomolecule click Click Reaction (CuAAC) azide->click alkyne BP Fluor 594 Alkyne alkyne->click cu_ii Cu(II)SO4 cu_ii->click ligand Ligand (THPTA) ligand->click reducer Sodium Ascorbate reducer->click Reduces Cu(II) to Cu(I) labeled_biomolecule Labeled Biomolecule click->labeled_biomolecule

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

BP Fluor 594 Alkyne: A Technical Guide to its Photophysical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of BP Fluor 594 Alkyne, a bright, red-fluorescent probe. Designed for professionals in life sciences and drug development, this document details the quantitative optical characteristics, experimental protocols for their determination, and a representative workflow for its primary application in bio-conjugation.

Core Photophysical and Chemical Properties

This compound is a versatile fluorescent tool routinely employed for the labeling and detection of azide-containing biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". Its bright, photostable, and pH-insensitive fluorescence makes it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and high-content screening.

The key quantitative data for this compound and a closely related derivative are summarized in the table below for easy reference and comparison.

PropertyValueNotes
Molar Extinction Coefficient (ε) 92,000 cm⁻¹M⁻¹At the absorption maximum. This high value indicates a strong ability to absorb light, contributing to the fluorophore's overall brightness.[1]
Fluorescence Quantum Yield (Φ) ≈ 0.77This value is for the related compound BP Fluor 594 carboxylic acid and is expected to be a close approximation for the alkyne derivative.[2] A high quantum yield signifies efficient conversion of absorbed light into emitted fluorescence.
Excitation Maximum (λex) 590 nmCompatible with common laser lines, including 561 nm and 594 nm.[1][3][4]
Emission Maximum (λem) 617 nmResults in a bright, red fluorescence.[1][3][4]
Recommended pH Range 4 - 10Fluorescence is stable and pH-insensitive across a broad range, ensuring reliable performance in various biological buffers.[1][4]
Solubility Water, DMSO, DMFVersatile solubility allows for easy preparation of stock solutions and use in both aqueous and organic solvent systems.[1][3][4]

Experimental Protocols

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield of a fluorophore is a measure of its emission efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield, is a widely used and reliable technique.

Objective: To determine the relative fluorescence quantum yield of this compound using a reference standard.

Materials:

  • This compound

  • Reference standard with a known quantum yield in a similar spectral region (e.g., Rhodamine 101 or Alexa Fluor 594)

  • High-purity solvent (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • UV-Vis spectrophotometer

  • Fluorescence spectrometer

  • High-precision quartz cuvettes (1 cm path length)

  • Volumetric flasks and micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a stock solution of the reference standard in the same solvent.

  • Preparation of Dilutions:

    • From the stock solutions, prepare a series of dilutions for both the this compound and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

    • Record the absorbance values for both the sample and the reference standard.

  • Fluorescence Measurements:

    • Using the fluorescence spectrometer, record the fluorescence emission spectrum for each dilution of the sample and the reference standard.

    • The excitation wavelength should be the same as that used for the absorbance measurements.

    • Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each sample and reference dilution.

    • For both the sample and the reference, plot the integrated fluorescence intensity versus the corresponding absorbance.

    • Determine the slope of the resulting linear plots for both the sample (GradX) and the reference standard (GradST).

  • Quantum Yield Calculation:

    • The quantum yield of the this compound (ΦX) can be calculated using the following equation:

      ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

      Where:

      • ΦST is the known quantum yield of the reference standard.

      • GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

      • ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Azide-Modified Protein

This protocol provides a general workflow for the covalent labeling of a protein containing an azide (B81097) modification with this compound.

Objective: To covalently attach this compound to an azide-modified protein for fluorescent detection.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • DMSO or DMF for dissolving the alkyne

  • Purification column (e.g., size-exclusion chromatography) to remove excess dye

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO or DMF.

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate (B8700270), and the copper-chelating ligand in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein with the this compound solution. The molar ratio of dye to protein may need to be optimized.

    • Add the copper-chelating ligand to the reaction mixture, followed by the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye and catalyst components using a size-exclusion chromatography column.

    • Collect the fractions containing the fluorescently labeled protein.

  • Characterization:

    • Confirm the successful labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and 590 nm (for dye concentration).

    • The degree of labeling can be calculated from these absorbance values and the respective extinction coefficients.

Visualizations

The following diagrams illustrate the key processes described in this guide.

G cluster_0 Quantum Yield Determination Workflow prep_solutions Prepare Serial Dilutions (Sample & Standard) measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_solutions->measure_abs measure_fluor Measure Fluorescence (Fluorescence Spectrometer) prep_solutions->measure_fluor plot_data Plot Integrated Fluorescence vs. Absorbance measure_abs->plot_data measure_fluor->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Caption: Workflow for determining fluorescence quantum yield.

G cluster_1 Click Chemistry Labeling Workflow azide_protein Azide-Modified Biomolecule mix Combine Reactants azide_protein->mix bp_alkyne BP Fluor 594 Alkyne bp_alkyne->mix catalyst Cu(I) Catalyst (CuSO4 + Reductant) catalyst->mix incubate Incubate mix->incubate purify Purify Labeled Product incubate->purify labeled_product Fluorescently Labeled Biomolecule purify->labeled_product

Caption: Copper-catalyzed click chemistry workflow.

References

BP Fluor 594 Alkyne: A Comprehensive Technical Guide for Advanced Bio-imaging and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of BP Fluor 594 Alkyne, a fluorescent probe critical for the precise labeling and visualization of biomolecules. It details the chemical structure, key photophysical properties, and comprehensive experimental protocols for its application in bio-orthogonal chemistry. This document is intended to serve as a valuable resource for researchers leveraging fluorescent labeling in cell biology, proteomics, and drug discovery.

Core Properties and Chemical Structure

This compound is a bright, red-fluorescent dye functionalized with a terminal alkyne group. This alkyne moiety allows for its covalent attachment to azide-modified biomolecules through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1] The resulting stable triazole linkage makes it an ideal tool for a wide range of applications, including fluorescence microscopy and flow cytometry.[2][3]

The fluorophore itself is characterized by its high quantum yield, photostability, and insensitivity to pH changes across a broad physiological range (pH 4-10).[2][3]

Chemical Structure:

The precise chemical structure of this compound is provided by its manufacturers. Based on available data, the core structure is a sulfonated rhodamine derivative, which imparts excellent water solubility and brightness.

Molecular Formula: C₃₈H₃₇N₃O (as provided by some suppliers, though variations may exist)

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various suppliers. Researchers should consult the specific product data sheet for the exact specifications of their purchased reagent.

PropertyValueSource
Molecular Weight ~758.9 g/mol BroadPharm
759.84 g/mol MedchemExpress[1]
Excitation Maximum (λ_max,abs_) 590 nmBroadPharm[2], MedchemExpress[1]
Emission Maximum (λ_max,em_) 617 nmBroadPharm[2], MedchemExpress[1]
Recommended Laser Lines 561 nm or 594 nmBroadPharm[2]
Solubility Water, DMSO, DMF
Storage Conditions ≤-20°C, desiccated and protected from light[4]

Experimental Protocols: Labeling Biomolecules with this compound

The primary application of this compound is the labeling of azide-modified biomolecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This can be applied to proteins, nucleic acids, lipids, and glycans that have been metabolically, enzymatically, or chemically tagged with an azide (B81097) group.

General Protocol for Labeling Azide-Modified Proteins in Solution

This protocol provides a general guideline for the conjugation of this compound to an azide-modified protein. Optimization may be required depending on the specific protein and desired degree of labeling.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS, HEPES, Tris)

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand , such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), stock solution (e.g., 50 mM in DMSO or water)

  • Reducing agent , such as Sodium Ascorbate, freshly prepared stock solution (e.g., 100 mM in water)

  • Degassing equipment (optional but recommended)

  • Purification column (e.g., size-exclusion chromatography) for removing excess dye

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Freshly prepare the Sodium Ascorbate solution on the day of the experiment.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.

    • Add the this compound stock solution to the desired final concentration. A molar excess of the dye to the protein is typically used.

    • Add the copper(I)-stabilizing ligand. A common ratio is 5 equivalents of ligand to 1 equivalent of CuSO₄.[5]

    • Add the CuSO₄ stock solution.

    • Optional but recommended: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation of the Click Reaction:

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal reaction time may vary.

  • Purification:

    • Following incubation, remove the unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.

Protocol for Labeling Azide-Modified Live Cells

This protocol is adapted for labeling the surface of live cells that have been metabolically engineered to display azide groups.

Materials:

  • Cells with metabolically incorporated azides

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Cell culture medium or a suitable buffer (e.g., PBS)

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency. Ensure that the cells have been incubated with the azide-containing metabolic precursor for a sufficient time to achieve surface expression.

    • Gently wash the cells with a suitable buffer to remove any residual medium.

  • Preparation of the Labeling Solution:

    • In a sterile tube, prepare the labeling solution by adding the following components in order: buffer, this compound, a pre-mixed solution of CuSO₄ and THPTA, and finally, freshly prepared Sodium Ascorbate. The final concentrations of the reagents should be optimized to minimize cell toxicity while ensuring efficient labeling.[6][7]

  • Cell Labeling:

    • Add the labeling solution to the cells and incubate for a short period (e.g., 5-30 minutes) at room temperature or 37°C.[6]

    • Protect the cells from light during incubation.

  • Washing and Imaging:

    • After incubation, gently wash the cells multiple times with fresh buffer or medium to remove any unreacted labeling reagents.

    • The cells are now ready for visualization by fluorescence microscopy.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in utilizing this compound for biomolecular labeling.

experimental_workflow cluster_step1 Step 1: Azide Incorporation cluster_step2 Step 2: Click Chemistry Reaction cluster_step3 Step 3: Analysis Biomolecule Biomolecule (e.g., Protein) Azide_Incorporation Metabolic or Chemical Tagging Biomolecule->Azide_Incorporation Azide_Precursor Azide-containing Metabolic Precursor Azide_Precursor->Azide_Incorporation Azide_Biomolecule Azide-Modified Biomolecule Azide_Incorporation->Azide_Biomolecule CuAAC CuAAC Reaction Azide_Biomolecule->CuAAC BP594_Alkyne BP Fluor 594 Alkyne BP594_Alkyne->CuAAC Labeled_Biomolecule Fluorescently Labeled Biomolecule CuAAC->Labeled_Biomolecule Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) Catalyst->CuAAC Analysis Downstream Analysis (Microscopy, Flow Cytometry) Labeled_Biomolecule->Analysis

Caption: General workflow for labeling biomolecules using this compound.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Azide R1-N3 (Azide-Modified Biomolecule) Reaction + Alkyne R2-C≡CH (this compound) CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Triazole R1-Triazole-R2 (Stable Labeled Product) Reaction->Triazole Cu(I) Catalysis

Caption: Simplified schematic of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

References

An In-Depth Technical Guide to Copper-Catalyzed Click Chemistry with BP Fluor 594 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," with a specific focus on its application using the fluorescent probe, BP Fluor 594 Alkyne. This document details the underlying mechanism, presents photophysical data, and offers exemplary experimental protocols for the successful bioconjugation of this versatile fluorophore.

The Core of Click Chemistry: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and selective method for forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[1] This reaction's popularity in bioconjugation, drug discovery, and materials science stems from its remarkable features:

  • High Yields: The reaction typically proceeds to near-quantitative completion.[2]

  • Mild Reaction Conditions: It can be performed in aqueous buffers, at room temperature, and over a broad pH range (typically 4-11), making it compatible with sensitive biological molecules.[1]

  • Exceptional Specificity: The azide and alkyne functional groups are bioorthogonal, meaning they do not react with other functional groups found in biological systems, ensuring highly specific labeling.[1]

  • Favorable Kinetics: The copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.

The currently accepted mechanism for the CuAAC reaction involves a dinuclear copper intermediate, which accounts for the reaction's high efficiency and regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.

The Dinuclear Copper-Catalyzed Reaction Pathway

The catalytic cycle can be broken down into several key steps:

  • Formation of Copper(I) Acetylide: A terminal alkyne, such as this compound, reacts with a copper(I) species to form a copper(I) acetylide intermediate.

  • Coordination of a Second Copper(I) Ion: A second copper(I) ion coordinates to the pi system of the copper acetylide, forming a dinuclear copper intermediate.

  • Azide Coordination and Cycloaddition: The azide-containing molecule coordinates to one of the copper centers. This is followed by a concerted cycloaddition reaction where the azide attacks the alkyne, leading to the formation of a six-membered copper-containing intermediate.

  • Ring Contraction and Product Formation: The six-membered ring undergoes rearrangement and contraction to form a more stable five-membered triazolyl-copper intermediate.

  • Protonolysis and Catalyst Regeneration: The triazolyl-copper intermediate is protonated, releasing the final 1,4-disubstituted triazole product and regenerating the active dinuclear copper catalyst, which can then enter another catalytic cycle.

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Cu(I) 2 Cu(I) Alkyne R-C≡CH (this compound) Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) - H+ Azide R'-N3 Dinuclear_Cu [Cu(I)]---(R-C≡C)---[Cu(I)] Cu_Acetylide->Dinuclear_Cu + Cu(I) Azide_Complex Azide Coordinated Dinuclear Complex Dinuclear_Cu->Azide_Complex + R'-N3 Metallacycle Six-membered Cu-Metallacycle Azide_Complex->Metallacycle Cycloaddition Triazolide Copper(I) Triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-Disubstituted Triazole Triazolide->Product + H+ Product->Cu(I) Releases 2 Cu(I) BP_Fluor_594 This compound Azide_Molecule Azide-modified Biomolecule

Figure 1: Simplified catalytic cycle of the dinuclear copper-catalyzed azide-alkyne cycloaddition (CuAAC).

This compound: A Bright and Versatile Fluorescent Probe

BP Fluor 594 is a bright, red-fluorescent dye that is spectrally similar to Alexa Fluor 594.[3] Its alkyne derivative allows for its covalent attachment to azide-modified biomolecules via the CuAAC reaction.

Photophysical Properties

The key photophysical properties of the free BP Fluor 594 dye are summarized below. It is important to note that the quantum yield and fluorescence lifetime of the dye may be altered upon conjugation to a biomolecule and formation of the triazole ring.[1]

PropertyValueReference
Excitation Maximum (λex)590 nm[4]
Emission Maximum (λem)617 nm[4]
Molar Extinction Coefficient (ε)~92,000 cm-1M-1[5]
Fluorescence Quantum Yield (Φ)0.66 (for free Alexa Fluor 594)[6]
Recommended Laser Lines561 nm, 594 nm[3]

Experimental Protocols

The following protocols provide a general framework for performing CuAAC reactions with this compound. Optimization of reactant concentrations, reaction time, and temperature may be necessary depending on the specific biomolecule and application.

General Protocol for Labeling of Biomolecules in Solution

This protocol is suitable for labeling proteins, peptides, or nucleic acids in an aqueous buffer.

Materials:

  • Azide-modified biomolecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassing equipment (optional, but recommended)

Procedure:

  • Prepare Stock Solutions:

    • Azide-modified biomolecule: Prepare a stock solution of the desired concentration in the reaction buffer.

    • This compound: Prepare a 10 mM stock solution in a suitable organic solvent like DMSO.

    • CuSO4: Prepare a 20 mM stock solution in deionized water.

    • THPTA/TBTA: Prepare a 100 mM stock solution in deionized water (for THPTA) or DMSO/t-butanol (for TBTA).

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in the reaction buffer. The final concentration of the biomolecule can range from micromolar to millimolar, and a 1.5 to 10-fold molar excess of the alkyne is typically used.

    • Add the copper-chelating ligand (THPTA or TBTA) to the reaction mixture. A final concentration of 1-5 mM is common.

    • Add CuSO4 to the reaction mixture. A final concentration of 0.1-1 mM is typical.

    • Gently mix the solution. For sensitive biomolecules, it is recommended to degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM.

    • Gently mix the solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be beneficial for sensitive biomolecules.

  • Purification:

    • Remove the excess reagents and byproducts from the labeled biomolecule using an appropriate method such as size exclusion chromatography, dialysis, or precipitation.

Experimental_Workflow Start Start Prepare_Stocks Prepare Stock Solutions (Azide-Biomolecule, this compound, CuSO4, Ligand, Ascorbate) Start->Prepare_Stocks Mix_Reactants Combine Azide-Biomolecule, This compound, Ligand, and CuSO4 in Reaction Buffer Prepare_Stocks->Mix_Reactants Degas Degas Solution (Optional but Recommended) Mix_Reactants->Degas Initiate Add Sodium Ascorbate to Initiate Reaction Degas->Initiate Incubate Incubate at Room Temperature (1-4 hours) Initiate->Incubate Purify Purify Labeled Biomolecule Incubate->Purify End End Purify->End

Figure 2: General experimental workflow for the CuAAC labeling of biomolecules.
Protocol for Labeling Fixed Cells

This protocol describes the labeling of azide-modified biomolecules within fixed cells.

Materials:

  • Cells grown on coverslips containing azide-modified biomolecules

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS containing 1% BSA)

  • Click reaction cocktail (see below)

Click Reaction Cocktail (per coverslip):

ComponentStock ConcentrationVolume per reactionFinal Concentration
This compound10 mM in DMSO0.5 µL50 µM
CuSO420 mM in H2O1 µL200 µM
THPTA100 mM in H2O1 µL1 mM
Sodium Ascorbate100 mM in H2O5 µL5 mM
PBS, pH 7.4-92.5 µL-
Total Volume 100 µL

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with wash buffer.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with wash buffer.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use by adding the components in the order listed in the table. It is crucial to add the sodium ascorbate last to initiate the reaction.

    • Remove the wash buffer from the coverslips and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Remove the click reaction cocktail and wash the cells three times with wash buffer.

    • (Optional) Counterstain the nuclei with a suitable dye (e.g., DAPI).

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for BP Fluor 594 (e.g., excitation at ~590 nm and emission at ~620 nm).

Conclusion

Copper-catalyzed click chemistry with this compound provides a robust and efficient method for the fluorescent labeling of a wide range of biomolecules. The high selectivity, mild reaction conditions, and bright fluorescence of the BP Fluor 594 dye make this an invaluable tool for researchers in various fields, from basic science to drug development. By understanding the core mechanism and following optimized protocols, scientists can effectively utilize this powerful technology for their specific research needs.

References

A Technical Guide to Labeling Azide-Modified Molecules with BP Fluor 594 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of BP Fluor 594 Alkyne, a fluorescent probe designed for the specific labeling of azide-modified biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This document outlines the technical specifications of the dye, detailed experimental protocols for its application, and visual representations of the underlying chemical and biological workflows.

Core Principles and Applications

This compound is a bright, red-fluorescent dye functionalized with a terminal alkyne group. This alkyne moiety allows for a highly specific and covalent reaction with molecules that have been metabolically, enzymatically, or chemically modified to contain an azide (B81097) group.[1][2][3] The reaction, known as CuAAC, is bio-orthogonal, meaning it proceeds with high efficiency under biological conditions without interfering with native cellular processes.[4][5]

This powerful labeling strategy has found wide-ranging applications in biomedical research and drug development, including:

  • Proteomics: Visualizing and identifying newly synthesized proteins to study protein turnover and response to stimuli.[6][7][8]

  • Glycobiology: Tracking and imaging glycosylation patterns on cell surfaces and within cells, which are often altered in disease states.

  • Drug Target Identification: Attaching alkyne handles to drug candidates to identify their cellular binding partners.

  • Cell Biology: Labeling and tracking of various biomolecules, such as nucleic acids and lipids, to understand their roles in cellular dynamics.[9]

Technical Specifications

This compound and its spectral equivalents, such as Alexa Fluor™ 594 Alkyne and AZDye™ 594 Alkyne, exhibit excellent photophysical properties for fluorescence microscopy and other detection methods.[10] Key quantitative data are summarized in the tables below for easy comparison.

Table 1: Photophysical Properties of this compound Equivalents

PropertyValueReference
Excitation Maximum (λex)~590 nm[10]
Emission Maximum (λem)~617 nm[10]
Extinction Coefficient~88,000 - 92,000 cm⁻¹M⁻¹
Recommended Laser Lines561 nm or 594 nm[10]
pH SensitivitypH-insensitive from pH 4 to 10[10]

Table 2: Formulation and Storage

PropertyDetailsReference
Molecular Weight~758.18 g/mol (protonated)
SolubilityWater, DMSO, DMF
AppearanceRed solid
Storage Conditions≤-20°C, desiccated, and protected from light[1]

Visualizing the Chemistry and Workflow

The following diagrams, generated using the DOT language, illustrate the core reaction and a typical experimental workflow for labeling nascent proteins.

G Chemical Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azide_Modified_Molecule Azide-Modified Molecule (R-N3) Labeled_Molecule Fluorescently Labeled Molecule (Stable Triazole Linkage) Azide_Modified_Molecule->Labeled_Molecule BP_Fluor_594_Alkyne This compound (Fluorophore-C≡CH) BP_Fluor_594_Alkyne->Labeled_Molecule Copper_II Copper(II) Sulfate (B86663) (CuSO4) Copper_II->Labeled_Molecule Cu(I) Sodium_Ascorbate Sodium Ascorbate (B8700270) (Reducing Agent) Sodium_Ascorbate->Copper_II Reduces Cu(II) to Cu(I) Ligand Ligand (e.g., THPTA) (Optional but Recommended) Ligand->Copper_II Stabilizes Cu(I)

CuAAC Reaction Mechanism

G Experimental Workflow: Labeling Nascent Proteins with OP-Puro and this compound Start Start Metabolic_Labeling Step 1: Metabolic Labeling Incubate cells with O-propargyl-puromycin (OP-puro). Nascent proteins incorporate OP-puro. Start->Metabolic_Labeling Cell_Harvest_Fixation Step 2: Cell Harvest & Fixation Wash cells to remove unincorporated OP-puro. Fix with paraformaldehyde. Metabolic_Labeling->Cell_Harvest_Fixation Permeabilization Step 3: Permeabilization Treat with a detergent (e.g., Triton X-100) to allow entry of detection reagents. Cell_Harvest_Fixation->Permeabilization Click_Reaction Step 4: Click Reaction Incubate with this compound, CuSO4, and a reducing agent (e.g., sodium ascorbate). Permeabilization->Click_Reaction Washing Step 5: Washing Wash cells to remove unreacted click reagents. Click_Reaction->Washing Imaging Step 6: Imaging & Analysis Visualize nascent proteins using fluorescence microscopy or flow cytometry. Washing->Imaging End End Imaging->End

Workflow for Labeling Nascent Proteins

Experimental Protocols

The following protocols provide a detailed methodology for labeling nascent proteins in cultured cells using O-propargyl-puromycin (OP-puro) and this compound. This method allows for the visualization of protein synthesis activity.

Protocol 1: Labeling of Nascent Proteins in Adherent Cells

Materials:

  • Adherent cells cultured on coverslips

  • Complete cell culture medium

  • O-propargyl-puromycin (OP-puro)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton™ X-100 in PBS

  • Click Reaction Cocktail (prepare fresh):

    • This compound (from a 1-10 mM stock in DMSO)

    • Copper(II) sulfate (CuSO₄) (from a 20 mM stock in H₂O)

    • Sodium Ascorbate (from a 100 mM stock in H₂O, prepare fresh)

    • (Optional but recommended) THPTA or other Cu(I)-stabilizing ligand

  • Hoechst or DAPI nuclear stain (optional)

  • Mounting medium

Procedure:

  • Metabolic Labeling:

    • Treat cultured cells with the desired concentration of OP-puro (typically 1-50 µM) in their normal growth medium.[7]

    • Incubate for the desired pulse time (e.g., 30 minutes to 2 hours) under standard cell culture conditions.

  • Fixation:

    • Aspirate the medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the fixed cells with 0.5% Triton™ X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the Click Reaction Cocktail immediately before use. For a 1 mL final volume, add the components in the following order:

      • PBS (to final volume)

      • This compound (final concentration of 1-10 µM)

      • Copper(II) sulfate (final concentration of 100 µM)

      • Sodium Ascorbate (final concentration of 2.5-5 mM)

    • Aspirate the PBS from the cells and add the Click Reaction Cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Staining:

    • Aspirate the reaction cocktail and wash the cells three times with PBS.

    • If desired, counterstain nuclei with Hoechst or DAPI.

    • Wash twice more with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope equipped with filters suitable for detecting the red fluorescence of BP Fluor 594 (e.g., TRITC or Texas Red filter set).

Protocol 2: Labeling of Proteins in Cell Lysate

Materials:

  • Cell lysate containing azide-modified proteins

  • Click Reaction Cocktail (prepare fresh):

    • This compound

    • Copper(II) sulfate (CuSO₄)

    • Sodium Ascorbate

    • Ligand (e.g., THPTA)

  • Methanol, Chloroform, Water (for protein precipitation)

  • SDS-PAGE loading buffer

Procedure:

  • Prepare Click Reaction:

    • In a microcentrifuge tube, combine the protein lysate (e.g., 50 µL of 1-5 mg/mL) with PBS.

    • Add this compound to a final concentration of 20-50 µM.

    • Add the catalyst components: THPTA ligand (final concentration ~500 µM), CuSO₄ (final concentration ~100 µM), and freshly prepared sodium ascorbate (final concentration ~2.5 mM).

  • Incubation:

    • Vortex the mixture briefly.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Protein Precipitation and Purification:

    • Precipitate the labeled protein to remove unreacted reagents. A common method is methanol-chloroform precipitation.

    • Add methanol, chloroform, and water to the reaction mixture in a sequential manner with vortexing between additions.

    • Centrifuge to pellet the protein.

    • Carefully remove the supernatant and wash the protein pellet with methanol.

  • Analysis:

    • Resuspend the protein pellet in SDS-PAGE loading buffer.

    • Analyze the labeled proteins by in-gel fluorescence scanning or by Western blot using an antibody against the protein of interest.

This guide provides a comprehensive framework for the utilization of this compound in the labeling of azide-modified molecules. The provided protocols are starting points and may require optimization based on the specific cell type, protein of interest, and experimental goals.

References

BP Fluor 594 Alkyne: A Technical Guide to Brightness and Photostability for Advanced Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of BP Fluor 594 Alkyne, a high-performance red fluorescent probe. As a member of the BP Fluor series, it serves as a direct equivalent to Alexa Fluor® 594, offering exceptional brightness and photostability for demanding applications in cellular imaging and analysis. This document provides a comprehensive overview of its spectral characteristics, a discussion on its photostability, and detailed experimental protocols for its application in copper-catalyzed click chemistry (CuAAC) and for the characterization of its photophysical parameters.

Core Photophysical Properties and Brightness

This compound is a water-soluble and pH-insensitive (from pH 4 to 10) fluorescent dye, ensuring reliable performance in a variety of biological buffers and cellular environments.[1][2] Its brightness is a function of its high molar extinction coefficient and fluorescence quantum yield. The alkyne moiety enables its covalent attachment to azide-modified biomolecules via the highly efficient and specific click chemistry reaction.[1][3]

The key spectral properties of BP Fluor 594 and its equivalents are summarized in the table below. The brightness of a fluorophore is directly proportional to the product of its molar extinction coefficient and its fluorescence quantum yield.

PropertyThis compoundBP Fluor 594 Carboxylic AcidAlexa Fluor® 594
Excitation Maximum (λex) ~590 nm[3][4]586 nm590 nm[2][5]
Emission Maximum (λem) ~617 nm[1]613 nm617 nm[2][5]
Molar Extinction Coefficient (ε) 92,000 cm⁻¹M⁻¹[4]105,000 cm⁻¹M⁻¹73,000 - 92,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) Data not available0.770.66[5]
Recommended Laser Lines 561 nm, 594 nm[1][2]561 nm, 594 nm561 nm, 594 nm[2]

Table 1: Quantitative Spectroscopic Data for this compound and its Equivalents.

Photostability

BP Fluor 594 is consistently described as a highly photostable dye, a critical feature for experiments requiring prolonged or intense illumination, such as confocal microscopy, super-resolution microscopy, and live-cell imaging.[2][5] Its enhanced photostability compared to older red fluorescent dyes like Texas Red allows for the acquisition of more photons from a single molecule before it photobleaches, resulting in a higher signal-to-noise ratio and clearer images.

Experimental Protocols

The following sections provide detailed methodologies for the application and characterization of this compound.

Protocol 1: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Live Cell Labeling

This protocol describes the labeling of azide-modified biomolecules on the surface of live mammalian cells with this compound.

Materials:

  • Azide-modified cells (e.g., cells metabolically labeled with an azide-containing sugar)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270)

  • Aminoguanidine (B1677879)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Cell culture medium

Procedure:

  • Cell Preparation: Seed azide-modified cells on a suitable imaging dish (e.g., glass-bottom dish) and grow overnight.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.

    • Prepare a stock solution of aminoguanidine in water.

  • Labeling Reaction:

    • Wash the cells twice with cold DPBS.

    • Prepare the "Click-iT®" reaction cocktail on ice. For a final volume of 1 mL:

      • To 950 µL of DPBS, add CuSO₄ and THPTA to a final concentration of 50-100 µM and 250-500 µM, respectively (maintain a 1:5 molar ratio).

      • Add this compound to a final concentration of 1-10 µM.

      • Add aminoguanidine to a final concentration of 1 mM.

      • Immediately before adding to the cells, add sodium ascorbate to a final concentration of 2.5 mM.

    • Gently aspirate the DPBS from the cells and add the reaction cocktail.

    • Incubate for 5-30 minutes at 4°C to minimize endocytosis.

  • Washing and Imaging:

    • Aspirate the reaction cocktail and wash the cells three times with cold DPBS.

    • Replace the final wash with fresh, pre-warmed cell culture medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the 594 nm excitation and ~617 nm emission wavelengths.

Workflow for Live Cell CuAAC Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_imaging Imaging cell_prep Prepare Azide-Modified Cells wash1 Wash Cells with DPBS cell_prep->wash1 reagent_prep Prepare Reaction Reagents add_cocktail Add CuAAC Reaction Cocktail reagent_prep->add_cocktail wash1->add_cocktail incubate Incubate at 4°C add_cocktail->incubate wash2 Wash Cells Post-Reaction incubate->wash2 add_media Add Fresh Culture Medium wash2->add_media image Fluorescence Microscopy add_media->image

Live cell copper-catalyzed alkyne-azide cycloaddition workflow.

Protocol 2: General Method for Determining Fluorescence Quantum Yield (Relative Method)

This protocol outlines the comparative method for determining the fluorescence quantum yield of this compound using a known standard.

Materials:

  • This compound

  • Reference standard with a known quantum yield in the same spectral region (e.g., Rhodamine 101 in ethanol (B145695), Φ = 1.0)

  • Spectroscopic grade solvent (e.g., ethanol or water)

  • UV-Vis spectrophotometer

  • Spectrofluorometer with a corrected emission spectrum feature

Procedure:

  • Sample Preparation:

    • Prepare a series of five dilutions of both the this compound and the reference standard in the chosen solvent. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement:

    • Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer.

    • Record the absorbance at the chosen excitation wavelength (e.g., 590 nm).

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the corrected fluorescence emission spectrum of each solution.

    • Ensure the excitation wavelength is the same as that used for the absorbance measurements.

    • Use identical instrument settings (e.g., slit widths) for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The slope of these plots (Grad) is proportional to the quantum yield.

    • Calculate the quantum yield of the sample (Φ_X) using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where:

      • Φ_ST is the quantum yield of the standard.

      • Grad_X and Grad_ST are the slopes of the plots for the sample and standard, respectively.

      • η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).

Logical Flow for Quantum Yield Determination

G start Start prep_samples Prepare Dilutions of Sample and Standard start->prep_samples measure_abs Measure Absorbance Spectra prep_samples->measure_abs measure_fluor Measure Corrected Fluorescence Spectra prep_samples->measure_fluor plot_data Plot Integrated Intensity vs. Absorbance measure_abs->plot_data integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor integrate_fluor->plot_data calculate_qy Calculate Quantum Yield Using Comparative Formula plot_data->calculate_qy end End calculate_qy->end

Workflow for relative fluorescence quantum yield measurement.

Protocol 3: General Method for Assessing Photostability in Microscopy

This protocol provides a general framework for comparing the photostability of this compound to another fluorophore in a microscopy setup.

Materials:

  • Cells labeled with this compound.

  • Cells labeled with a reference fluorophore.

  • Confocal or widefield fluorescence microscope with a camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Prepare slides with cells labeled with this compound and the reference dye at similar brightness levels.

  • Microscope Setup:

    • Use identical objective lenses, filter sets, and camera settings for both samples.

    • Set the laser power or illumination intensity to a constant and relevant level for your typical imaging experiments.

  • Image Acquisition:

    • Select a field of view for each sample.

    • Acquire a time-lapse series of images with continuous illumination. For example, acquire an image every 5 seconds for a total of 5 minutes.

  • Data Analysis:

    • Using image analysis software, select several regions of interest (ROIs) within the labeled cells for each time series.

    • Measure the mean fluorescence intensity within each ROI for every time point.

    • Normalize the intensity of each ROI to its initial value (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time for both fluorophores.

    • The rate of fluorescence decay is an indicator of the photostability. A slower decay indicates higher photostability. The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life.

Experimental Workflow for Photostability Assessment

G prep Prepare Labeled Cell Samples setup Configure Microscope (Constant Settings) prep->setup acquire Acquire Time-Lapse Image Series setup->acquire analyze Measure Fluorescence Intensity Over Time acquire->analyze plot Plot Normalized Intensity vs. Time analyze->plot compare Compare Photobleaching Rates plot->compare

Workflow for comparing fluorophore photostability in microscopy.

Conclusion

This compound is a premier fluorescent probe for researchers requiring high brightness and photostability in the red region of the spectrum. Its excellent photophysical properties, combined with the versatility of click chemistry, make it an invaluable tool for a wide range of applications, from high-resolution imaging of cellular structures to the sensitive detection of low-abundance biomolecules. The provided protocols offer a starting point for the successful implementation and characterization of this powerful fluorescent dye in your research.

References

BP Fluor 594 Alkyne: A Technical Guide to its Water Solubility and pH Insensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physicochemical properties of BP Fluor 594 Alkyne, a bright, red-fluorescent probe essential for the precise labeling of azide-containing biomolecules. A comprehensive understanding of its water solubility and pH insensitivity is critical for the robust design of experiments in cellular imaging, flow cytometry, and various bioconjugation applications. BP Fluor 594 is spectrally equivalent to Alexa Fluor® 594, and as such, data from its well-characterized counterpart is used here to supplement and contextualize its performance.

Core Properties of this compound

This compound is a member of the BP Fluor family of dyes, which are sulfonated rhodamine derivatives. This sulfonation is key to its advantageous properties for biological applications. The primary application for this compound is its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form a stable triazole linkage with azide-modified molecules[1][2].

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative data for this compound and its spectral equivalent, Alexa Fluor 594.

PropertySpecificationSource(s)
Excitation Maximum (Ex)590 nm[1][3][4][5][6]
Emission Maximum (Em)617 nm[1][3][4][5][6]
Extinction Coefficient~92,000 cm⁻¹M⁻¹[4][5][6][7]
Quantum Yield~0.66[5]
Recommended Laser Lines561 nm, 594 nm[1][3][4]
Spectrally Similar DyesAlexa Fluor® 594, Texas Red®, CF®594, DyLight® 594[5][7][8]

Table 1: Spectroscopic Properties of this compound.

PropertyObservationSource(s)
Water Solubility Described as "water-soluble" or having "good water solubility". The sulfonation of the dye's core structure enhances its hydrophilicity, allowing for conjugation reactions in aqueous buffers without organic solvents and reducing the risk of precipitation.[1][1][3][3][4][5][7][8][9][10]
Solvent Solubility Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[4][5][11]
pH Insensitivity The fluorescence of BP Fluor 594 and its spectral equivalents is stable and insensitive to pH in the range of pH 4 to pH 10. This ensures reliable signal generation in a variety of biological buffers and cellular compartments with varying pH levels.[1][3][4][5][7][9][9][10][12][13]

Table 2: Solubility and pH Stability of this compound.

Experimental Protocols

Protocol for Assessing pH Insensitivity

This protocol outlines a general method for verifying the pH insensitivity of the fluorescence intensity of this compound.

  • Preparation of Buffer Solutions: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 11, with increments of one pH unit.

  • Preparation of Dye Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent such as DMSO or water.

  • Preparation of Working Solutions: Dilute the stock solution into each of the prepared pH buffers to a final, consistent concentration (e.g., 1 µM). Ensure the final concentration of the stock solvent is minimal (e.g., <0.1%) to avoid solvent effects.

  • Fluorescence Measurement:

    • Use a fluorometer to measure the fluorescence emission spectrum of each sample.

    • Set the excitation wavelength to the absorption maximum of the dye (~590 nm).

    • Record the emission intensity at the peak emission wavelength (~617 nm).

  • Data Analysis: Plot the fluorescence intensity as a function of pH. For a pH-insensitive dye like BP Fluor 594, the plot should show a relatively flat line between pH 4 and pH 10.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for labeling an azide-modified protein with this compound.

  • Reagent Preparation:

    • Dissolve the azide-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of this compound in DMSO or DMF.

    • Prepare fresh stock solutions of a copper(II) sulfate (B86663) (CuSO₄) catalyst and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand (e.g., THPTA) can be included to improve reaction efficiency and reduce copper-mediated damage to biomolecules.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein, the copper-chelating ligand (if used), and the this compound.

    • Initiate the reaction by adding the CuSO₄ and then the sodium ascorbate. The final concentrations should be optimized, but typical ranges are 1-2 molar equivalents of dye to protein, ~50 µM CuSO₄, and ~2.5 mM sodium ascorbate.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and reaction components from the labeled protein using a purification method appropriate for the protein's size and properties, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Confirmation of Labeling:

    • Confirm successful conjugation by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~590 nm (for dye concentration). The degree of labeling can be calculated from these values and the extinction coefficients of the protein and the dye.

Visualizations

The following diagrams illustrate the key experimental workflows and logical relationships pertaining to this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Process cluster_product Product Azide_Protein Azide-Modified Biomolecule Reaction CuAAC Reaction (Click Chemistry) Azide_Protein->Reaction BP594_Alkyne BP Fluor 594 Alkyne BP594_Alkyne->Reaction Copper Cu(II)SO4 Copper->Reaction Cu(I) catalyst Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Copper Reduces Cu(II) to Cu(I) Labeled_Protein Fluorescently Labeled Biomolecule Reaction->Labeled_Protein

Caption: Workflow for labeling biomolecules using this compound via CuAAC.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result A Prepare Buffers (pH 3 to 11) C Dilute Dye into each pH Buffer A->C B Prepare Dye Stock Solution B->C D Measure Fluorescence (Ex: 590nm, Em: 617nm) C->D E Plot Intensity vs. pH D->E F Confirm Stable Fluorescence (pH 4-10) E->F

Caption: Experimental workflow for determining the pH insensitivity of this compound.

G Core This compound Structure Sulfonated Rhodamine Derivative Core->Structure is a Prop1 Good Water Solubility Structure->Prop1 leads to Prop2 pH Insensitivity (pH 4-10) Structure->Prop2 leads to Benefit1 Aqueous Reactions (No Organic Solvents) Prop1->Benefit1 Benefit2 Resists Precipitation Prop1->Benefit2 Benefit3 Reliable Signal in Diverse Environments Prop2->Benefit3 App Robust Biological Labeling & Imaging Benefit1->App Benefit2->App Benefit3->App

Caption: Logical relationship of this compound's properties and benefits.

References

Methodological & Application

BP Fluor 594 Alkyne: Application Notes and Protocols for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 594 Alkyne is a fluorescent probe featuring a terminal alkyne group, designed for the detection and visualization of azide-modified biomolecules within cellular environments.[1][2] This bright, red-fluorescent dye is water-soluble and maintains its fluorescence in a pH range of 4 to 10.[3][4][5] The core of its application lies in the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[2][6] This highly specific and bioorthogonal reaction enables the covalent labeling of azide-containing molecules, such as proteins, nucleic acids, and glycans, with the BP Fluor 594 fluorophore for subsequent fluorescence microscopy.[6]

Principle of Detection

The detection strategy involves a two-step process. First, cells are treated with a metabolic precursor containing an azide (B81097) group. This precursor is incorporated into newly synthesized biomolecules (e.g., proteins, DNA, or RNA) by the cell's natural metabolic pathways. Following this metabolic labeling, the cells are fixed and permeabilized to allow the entry of the detection reagents. The this compound is then introduced, and in the presence of a copper(I) catalyst, it selectively reacts with the azide-modified biomolecules. This "click" reaction forms a stable triazole linkage, covalently attaching the bright red fluorophore to the target molecule.[2][6]

Applications in Cellular Imaging

The versatility of metabolic labeling combined with the specificity of click chemistry allows for a wide range of applications in cell biology and drug development:

  • Nascent Protein Synthesis: By introducing an azide-modified amino acid analog, such as L-azidohomoalanine (AHA), researchers can visualize newly synthesized proteins. This provides insights into protein turnover, localization, and the cellular response to various stimuli or drug candidates.

  • DNA Replication: The incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), an alkyne-modified thymidine (B127349) analog, allows for the detection of DNA synthesis and cell proliferation.[7][8][9] While this application traditionally uses an azide-modified fluorophore, the principle remains the same if an azide-modified nucleoside were to be used with this compound.

  • RNA Transcription: Nascent RNA can be labeled by feeding cells 5-ethynyluridine (B57126) (EU), an alkyne-containing nucleoside analog.[10][11][12][13] Similar to DNA replication studies, this allows for the use of an azide-modified fluorophore for detection. The reverse, using an azide-modified nucleoside and this compound, is also a viable strategy.

  • Glycan Labeling: The study of glycosylation can be performed by introducing azide-modified sugars which are incorporated into glycoproteins and other glycoconjugates.

Data Presentation

Table 1: Spectral Properties of BP Fluor 594

PropertyValue
Excitation Maximum (nm)590
Emission Maximum (nm)617
Recommended Laser Lines (nm)561, 594

Table 2: Recommended Reagent Concentrations for In-Cell Click Reaction

ReagentStock ConcentrationFinal Concentration
This compound1-10 mM in DMSO1-10 µM
Copper(II) Sulfate (CuSO₄)100 mM in dH₂O100-200 µM
Copper Ligand (e.g., THPTA)50 mM in dH₂O500 µM - 1 mM
Reducing Agent (e.g., Sodium Ascorbate)100 mM in dH₂O (prepare fresh)2.5-5 mM

Experimental Protocols

Protocol 1: General Workflow for Cellular Imaging with this compound

This protocol provides a general framework for labeling azide-modified biomolecules in fixed cells.

Materials:

  • Cells cultured on coverslips

  • Azide-modified metabolic precursor (e.g., L-azidohomoalanine)

  • Phosphate-Buffered Saline (PBS)

  • Fixative Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • Wash Buffer (e.g., 3% BSA in PBS)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Copper Ligand (e.g., THPTA)

  • Sodium Ascorbate

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Incubate cells with the azide-modified metabolic precursor at an optimized concentration and duration for your specific cell type and application.

  • Cell Fixation:

    • Remove the culture medium and wash the cells twice with PBS.

    • Add the fixative solution and incubate for 15-20 minutes at room temperature.[14][15]

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Add the permeabilization buffer and incubate for 10-15 minutes at room temperature.[15][16]

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the Click Reaction Cocktail immediately before use by adding the components in the following order: PBS, this compound, Copper(II) Sulfate, and Copper Ligand. Mix well. Finally, add the freshly prepared Sodium Ascorbate to initiate the reaction.

    • Remove the PBS from the cells and add the Click Reaction Cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Remove the Click Reaction Cocktail and wash the cells three times with the wash buffer.

    • If desired, incubate with a nuclear counterstain according to the manufacturer's instructions.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters for BP Fluor 594 (e.g., TRITC/Cy3.5 channel) and the counterstain.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Analysis cell_culture Cell Culture metabolic_labeling Metabolic Labeling with Azide Precursor cell_culture->metabolic_labeling fixation Fixation (e.g., 4% PFA) metabolic_labeling->fixation permeabilization Permeabilization (e.g., 0.5% Triton X-100) fixation->permeabilization click_reaction Click Reaction with this compound permeabilization->click_reaction washing Washing click_reaction->washing counterstaining Counterstaining (e.g., DAPI) washing->counterstaining mounting Mounting counterstaining->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: General experimental workflow for cell imaging.

click_chemistry_pathway cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product azide_biomolecule Azide-Modified Biomolecule labeled_biomolecule Fluorescently Labeled Biomolecule azide_biomolecule->labeled_biomolecule Click Reaction bp_fluor_alkyne This compound bp_fluor_alkyne->labeled_biomolecule copper_catalyst Copper(I) Catalyst copper_catalyst->labeled_biomolecule

Caption: Copper-catalyzed alkyne-azide cycloaddition.

References

Illuminating Cellular Processes: A Guide to BP Fluor 594 Alkyne in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BP Fluor 594 Alkyne is a high-performance, bright red-fluorescent probe designed for the precise labeling and visualization of azide-modified biomolecules within cellular environments.[1][2] Leveraging the power of copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," this probe offers researchers a robust and specific method for imaging a wide array of biological targets, from newly synthesized proteins and DNA to post-translationally modified proteins and lipids.[3] Its exceptional brightness, photostability, and pH insensitivity make it an ideal choice for various fluorescence microscopy applications, including confocal microscopy and flow cytometry.[4][5]

This document provides detailed application notes and experimental protocols for the effective use of this compound in fluorescence microscopy, aimed at researchers, scientists, and drug development professionals.

Properties of this compound

This compound is a water-soluble and pH-insensitive dye, ensuring reliable performance across a range of biological buffers and conditions.[4] Its spectral characteristics are comparable to other popular red-fluorescent dyes, making it compatible with standard filter sets and laser lines commonly found in fluorescence microscopes.[5]

PropertyValueReference
Excitation Maximum (λex)~590 nm[5][6]
Emission Maximum (λem)~617 nm[5][6]
Recommended Laser Lines561 nm or 594 nm[4][5]
Extinction Coefficient~92,000 cm⁻¹M⁻¹[6]
SolubilityWater, DMSO, DMF[6]
pH SensitivityInsensitive from pH 4 to 10[4]

Principle of Labeling: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of the labeling strategy with this compound lies in the CuAAC reaction. This highly efficient and specific bioorthogonal reaction forms a stable triazole linkage between the alkyne group on the BP Fluor 594 dye and an azide (B81097) group introduced into a target biomolecule.[2][7] The reaction is catalyzed by copper in its +1 oxidation state (Cu(I)), which is typically generated in situ from a Cu(II) salt like copper (II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate (B8700270).[8][9] To enhance reaction efficiency and protect biological samples from copper-induced damage, a chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[8]

The workflow for labeling azide-modified biomolecules in cells with this compound can be visualized as follows:

CuAAC_Workflow cluster_preparation Cell Preparation & Azide Incorporation cluster_labeling Fixation, Permeabilization & Labeling cluster_imaging Washing & Imaging start Culture cells incorporate Incorporate azide-modified precursor (e.g., Aha, EdU) into biomolecules start->incorporate fix Fix cells (e.g., with formaldehyde) permeabilize Permeabilize cells (e.g., with Triton X-100) fix->permeabilize click Perform CuAAC 'Click' Reaction: - this compound - CuSO₄ - Sodium Ascorbate - THPTA Ligand permeabilize->click wash Wash cells to remove unreacted reagents image Image with fluorescence microscope wash->image

Fig. 1: Experimental workflow for labeling azide-modified biomolecules in cells.

Experimental Protocols

The following protocols provide a general framework for the labeling of azide-modified biomolecules in fixed cells using this compound. Optimization may be required depending on the cell type and the specific biomolecule being targeted.

Protocol 1: General Labeling of Azide-Modified Biomolecules in Adherent Cells

This protocol is suitable for labeling various azide-containing molecules, such as proteins labeled with azidohomoalanine (Aha) or DNA labeled with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).

Materials:

  • Adherent cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative solution: 3.7% formaldehyde (B43269) in PBS

  • Permeabilization solution: 0.5% Triton X-100 in PBS

  • Wash buffer: 3% Bovine Serum Albumin (BSA) in PBS

  • This compound

  • Click Reaction Cocktail Components:

    • Copper(II) sulfate (CuSO₄)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Sodium Ascorbate

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Azide Incorporation:

    • Culture adherent cells on coverslips to the desired confluency.

    • Incubate cells with the appropriate azide-modified precursor (e.g., 10 µM EdU or 50 µM Aha) for a duration suitable for your experimental goals.

  • Fixation and Permeabilization:

    • Remove the culture medium and wash the cells twice with PBS.

    • Add 1 mL of 3.7% formaldehyde in PBS to each coverslip and incubate for 15 minutes at room temperature.

    • Remove the fixative and wash the cells twice with 3% BSA in PBS.

    • Add 1 mL of 0.5% Triton X-100 in PBS to each coverslip and incubate for 20 minutes at room temperature.

  • Click Reaction:

    • Prepare the Click Reaction Cocktail immediately before use. The following volumes are for one coverslip; scale up as needed.

      • To 438 µL of PBS, add:

      • 2 µL of 10 mM this compound stock solution (in DMSO)

      • 20 µL of 50 mM CuSO₄ solution

      • 20 µL of 50 mM THPTA solution

      • 20 µL of 500 mM freshly prepared sodium ascorbate solution

    • Remove the permeabilization solution and wash the cells twice with 3% BSA in PBS.

    • Add 500 µL of the Click Reaction Cocktail to each coverslip.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.

    • If desired, counterstain the nuclei with a suitable dye (e.g., DAPI) according to the manufacturer's instructions.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the samples using a fluorescence microscope with appropriate filters for BP Fluor 594 (e.g., TRITC/Rhodamine filter set).

Protocol_Steps start Start: Azide-labeled cells on coverslip fix_perm 1. Fixation (Formaldehyde) 2. Permeabilization (Triton X-100) start->fix_perm wash1 Wash with 3% BSA in PBS fix_perm->wash1 click_reaction 3. Add Click Reaction Cocktail (this compound, CuSO₄, THPTA, Na-Ascorbate) Incubate 30 min at RT, protected from light wash1->click_reaction wash2 Wash with 3% BSA in PBS click_reaction->wash2 counterstain 4. (Optional) Counterstain nuclei (DAPI) wash2->counterstain wash3 Wash with PBS counterstain->wash3 mount 5. Mount coverslip with antifade medium wash3->mount image Image with fluorescence microscope mount->image

Fig. 2: Step-by-step protocol for labeling adherent cells.
Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak signal Inefficient incorporation of azide precursor.Optimize concentration and incubation time of the azide-modified molecule.
Inactive click reaction components.Prepare fresh sodium ascorbate solution for each experiment. Ensure proper storage of all reagents.
Incomplete permeabilization.Increase Triton X-100 concentration or incubation time.
High background Insufficient washing.Increase the number and duration of wash steps.
Non-specific binding of the dye.Increase the BSA concentration in the wash buffer.
Precipitation of the click reaction cocktail.Prepare the cocktail immediately before use and add components in the correct order.
Cell morphology is compromised Harsh fixation or permeabilization.Reduce the concentration or incubation time of formaldehyde or Triton X-100.
Copper toxicity (less common in fixed cells).Ensure the use of a chelating ligand like THPTA.

Conclusion

This compound, in conjunction with the copper-catalyzed click chemistry, provides a powerful and versatile tool for the fluorescent labeling of azide-modified biomolecules in a cellular context.[2][10] Its bright red fluorescence, high specificity, and the robustness of the click reaction enable high-contrast imaging with excellent signal-to-noise ratios.[5] The detailed protocols and guidelines presented in this document offer a solid foundation for researchers to successfully employ this compound in their fluorescence microscopy studies, contributing to a deeper understanding of complex biological processes.

References

Illuminating the Proteome: A Guide to Live-Cell Protein Labeling with BP Fluor 594 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic nature of the cellular proteome plays a pivotal role in nearly all biological processes, and the ability to visualize and track proteins in their native, living environment is crucial for advancing our understanding of cellular function in both health and disease. BP Fluor 594 Alkyne is a bright, red-fluorescent probe designed for the targeted labeling of azide-modified biomolecules within live cells. This allows for the sensitive and specific detection of newly synthesized proteins, providing a powerful tool for studying protein dynamics, localization, and turnover.

This document provides detailed application notes and experimental protocols for the use of this compound in live-cell protein labeling via copper-catalyzed and copper-free click chemistry.

Principle of the Technology

The core of this protein labeling strategy lies in a two-step process that combines metabolic labeling with bioorthogonal click chemistry.

  • Metabolic Incorporation of an Azide (B81097) Handle: Cells are cultured in the presence of an amino acid analog containing an azide group (e.g., L-azidohomoalanine, AHA), a surrogate for L-methionine.[1][2] During active protein synthesis, AHA is incorporated into newly synthesized proteins, effectively introducing a bioorthogonal azide "handle."[1][2]

  • Click Chemistry Ligation: The azide-tagged proteins are then specifically labeled with this compound through a highly efficient and selective click chemistry reaction. This reaction forms a stable triazole linkage, covalently attaching the fluorescent dye to the protein of interest.[3][4][5]

Two primary modes of click chemistry are amenable to live-cell labeling:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions.[4][6][7][8] While effective, the potential cytotoxicity of copper requires careful optimization of reaction conditions for live-cell applications.[6][7][8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne (B158145) derivative of the fluorescent dye (e.g., BP Fluor 594 DBCO) that reacts spontaneously with azides.[9][10][11][12][13] SPAAC is generally considered more biocompatible for live-cell imaging.[9][11][12]

Data Presentation

The following table summarizes the key quantitative data for this compound and a spectrally similar dye, providing essential parameters for experimental design and data analysis.

PropertyThis compoundNotes
Excitation Maximum (λex)590 nm[14][15]Can be efficiently excited by 561 nm and 594 nm laser lines.[14][15]
Emission Maximum (λem)617 nm[14][15]
Extinction Coefficient (ε)~88,000 cm⁻¹M⁻¹[16]Value for a spectrally identical dye (AZDye 594 Alkyne).
Quantum Yield (Φ)N/ASpecific data not available. Bright fluorescence is consistently reported.[5][14]
Recommended Laser Lines561 nm, 594 nm[14][16]
pH SensitivityInsensitive over pH 4-10[14][15]Ensures stable fluorescence in various cellular compartments.
SolubilityWater, DMSO, DMF[16]

Experimental Protocols

Here, we provide detailed protocols for both CuAAC and SPAAC-based labeling of newly synthesized proteins in live mammalian cells.

Protocol 1: Metabolic Labeling of Proteins with L-Azidohomoalanine (AHA)

This initial step is common for both CuAAC and SPAAC protocols.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells on a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.

  • Methionine Starvation (Optional but Recommended): To increase the incorporation of AHA, gently aspirate the complete culture medium and wash the cells once with pre-warmed PBS. Then, incubate the cells in methionine-free medium for 30-60 minutes.

  • AHA Incorporation: Prepare a working solution of AHA in the methionine-free medium. A final concentration of 25-50 µM is a good starting point, but this should be optimized for your specific cell line and experimental goals. Replace the methionine-free medium with the AHA-containing medium.

  • Incubation: Incubate the cells for 1 to 24 hours, depending on the desired labeling window for newly synthesized proteins. Shorter incubation times will label proteins synthesized during that specific period, while longer times will result in a more general labeling of the proteome.

  • Washing: After the incubation, aspirate the AHA-containing medium and wash the cells three times with pre-warmed PBS to remove any unincorporated AHA. The cells are now ready for the click chemistry labeling step.

Protocol 2A: Live-Cell Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • AHA-labeled cells (from Protocol 1)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Live-cell imaging medium

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 1-5 mM stock solution in DMSO.

    • CuSO₄: Prepare a 10-50 mM stock solution in water.

    • THPTA: Prepare a 50 mM stock solution in water.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water immediately before use.

  • Prepare Click Reaction Cocktail:

    • Important: Prepare the cocktail immediately before use and add the components in the specified order to pre-chilled DPBS. For a final volume of 1 mL:

      • Start with 950 µL of cold DPBS.

      • Add this compound to a final concentration of 1-10 µM.

      • Add CuSO₄ to a final concentration of 50-100 µM.

      • Add THPTA to a final concentration of 250-500 µM (maintaining a 5:1 ratio with CuSO₄).[6]

      • Finally, add sodium ascorbate to a final concentration of 1-2.5 mM.[6]

    • Mix gently but thoroughly. The solution should be clear.

  • Labeling Reaction:

    • Aspirate the PBS from the AHA-labeled cells.

    • Add the freshly prepared click reaction cocktail to the cells.

    • Incubate for 5-15 minutes at room temperature or 37°C, protected from light. Incubation time should be optimized to maximize signal while minimizing potential cytotoxicity.

  • Washing:

    • Aspirate the click reaction cocktail.

    • Wash the cells three to five times with DPBS containing a copper chelator like EDTA (1-5 mM) to remove residual copper.

    • Perform a final wash with DPBS.

  • Imaging:

    • Replace the wash buffer with a live-cell imaging medium.

    • Proceed with fluorescence microscopy using appropriate filter sets for BP Fluor 594 (Excitation: ~590 nm, Emission: ~617 nm).

Protocol 2B: Live-Cell Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • AHA-labeled cells (from Protocol 1)

  • BP Fluor 594 DBCO (or other strained alkyne derivative)

  • Live-cell imaging medium

  • PBS

Procedure:

  • Prepare Stock Solution:

    • BP Fluor 594 DBCO: Prepare a 1-5 mM stock solution in DMSO.

  • Labeling Reaction:

    • Dilute the BP Fluor 594 DBCO stock solution in pre-warmed complete cell culture medium or live-cell imaging medium to a final concentration of 5-20 µM.

    • Aspirate the PBS from the AHA-labeled cells.

    • Add the BP Fluor 594 DBCO-containing medium to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Aspirate the labeling medium.

    • Wash the cells three to five times with pre-warmed PBS or complete medium to remove the unbound probe.

  • Imaging:

    • Replace the wash buffer with a fresh live-cell imaging medium.

    • Proceed with fluorescence microscopy using appropriate filter sets for BP Fluor 594 (Excitation: ~590 nm, Emission: ~617 nm).

Mandatory Visualizations

Experimental_Workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry Labeling cluster_imaging Imaging start Live Cells in Culture aha Incubate with L-azidohomoalanine (AHA) start->aha 1-24 hours wash1 Wash to Remove Unincorporated AHA aha->wash1 probe Add this compound + Cu(I) Catalyst (CuAAC) or BP Fluor 594 DBCO (SPAAC) wash1->probe wash2 Wash to Remove Unbound Probe probe->wash2 image Live-Cell Fluorescence Microscopy wash2->image

Caption: General experimental workflow for live-cell protein labeling.

Signaling_Pathway_Concept stimulus External Stimulus (e.g., Growth Factor, Drug) receptor Cell Surface Receptor stimulus->receptor cascade Signaling Cascade (Kinases, etc.) receptor->cascade transcription_factor Transcription Factor Activation cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression protein_synthesis Synthesis of New Proteins (incorporating AHA) gene_expression->protein_synthesis labeled_protein Newly Synthesized Protein Labeled with BP Fluor 594 protein_synthesis->labeled_protein Click Reaction visualization Visualization of Cellular Response labeled_protein->visualization

Caption: Conceptual signaling pathway leading to de novo protein synthesis.

Troubleshooting and Considerations

  • High Background: Insufficient washing after AHA incorporation or after the click reaction can lead to high background fluorescence. Increase the number and duration of wash steps. For CuAAC, ensure the final washes include a copper chelator.

  • Low Signal:

    • Optimize the concentration of AHA and the incubation time to ensure sufficient incorporation.

    • For CuAAC, ensure the sodium ascorbate solution is freshly prepared, as it is prone to oxidation. The copper catalyst can also be deactivated by thiols in the media or on the cell surface.[8]

    • For SPAAC, longer incubation times with the dye may be necessary compared to CuAAC.

  • Cell Toxicity (Primarily with CuAAC):

    • Reduce the concentration of CuSO₄ and the incubation time.

    • Ensure the use of a protective copper ligand like THPTA.[6]

    • Perform the reaction at a lower temperature (e.g., 4°C or on ice) for a shorter duration.[6]

  • Phototoxicity during Imaging: Use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio.

By following these protocols and considering the key parameters, researchers can successfully employ this compound to illuminate the dynamics of protein synthesis in live cells, paving the way for new discoveries in cellular biology and drug development.

References

Illuminating Proteome Dynamics: A Guide to Labeling Newly Synthesized Proteins with BP Fluor 594 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the specific and sensitive labeling of newly synthesized proteins in mammalian cells using BP Fluor 594 Alkyne. The described methodology leverages the principles of bioorthogonal chemistry, specifically the metabolic incorporation of an azide-modified amino acid, L-azidohomoalanine (AHA), into nascent polypeptide chains. Subsequent detection is achieved through a highly efficient and specific copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click" reaction with the bright and photostable red-fluorescent probe, this compound. Detailed protocols for cell culture, metabolic labeling, cell lysis, and the click chemistry reaction are provided, alongside guidance for downstream analysis by in-gel fluorescence imaging and microscopy.

Introduction

The ability to monitor dynamic changes in protein synthesis is crucial for understanding a wide range of biological processes, from cell cycle progression and differentiation to the cellular response to stimuli and the mechanism of action of therapeutic agents. Traditional methods for monitoring protein synthesis often rely on the use of radioactive amino acids, which pose safety and disposal challenges. Bioorthogonal non-canonical amino acid tagging (BONCAT) has emerged as a powerful and non-radioactive alternative.

This technique involves the introduction of a non-canonical amino acid containing a bioorthogonal handle (an azide (B81097) or alkyne) into newly synthesized proteins. This handle does not interfere with cellular processes and can be specifically reacted with a complementary probe for visualization and analysis. L-azidohomoalanine (AHA), an analog of methionine, is readily incorporated into nascent proteins by the cellular translational machinery. The azide group of the incorporated AHA can then be selectively and covalently labeled with an alkyne-containing fluorophore, such as this compound, via the CuAAC reaction. This results in the specific fluorescent labeling of only the proteins synthesized during the AHA incubation period.

This compound is a bright, red-fluorescent probe with excitation and emission maxima at approximately 590 nm and 617 nm, respectively, making it compatible with common laser lines and filter sets. Its high water solubility and pH insensitivity make it an excellent choice for biological labeling applications.

Quantitative Data Summary

The following tables summarize the key properties of the reagents and representative data for this application.

Table 1: Properties of this compound and L-Azidohomoalanine (AHA)

ParameterThis compoundL-Azidohomoalanine (AHA)
Molecular Weight ~758.9 g/mol 144.13 g/mol
Excitation Maxima (λex) ~590 nm[1][2]N/A
Emission Maxima (λem) ~617 nm[1][2]N/A
Molar Extinction Coefficient (ε) ~92,000 cm⁻¹M⁻¹[2]N/A
Recommended Solvent DMSO or DMFCell Culture Medium
Storage Conditions -20°C, protected from light4°C

Table 2: Recommended Concentration Ranges for Labeling and Detection

ReagentApplicationRecommended Concentration
L-Azidohomoalanine (AHA) Metabolic Labeling of Cultured Cells25 - 100 µM
This compound Click Reaction (In-gel or In-cell)10 - 50 µM
Copper(II) Sulfate (CuSO₄) Click Reaction Catalyst100 µM - 1 mM
Copper(I)-stabilizing Ligand (e.g., THPTA) Click Reaction500 µM - 5 mM
Reducing Agent (e.g., Sodium Ascorbate) Click Reaction1 - 5 mM

Signaling Pathways and Experimental Workflows

To visualize the logic of the experimental process, the following diagrams have been generated.

G Experimental Workflow for Labeling Newly Synthesized Proteins cluster_0 Cell Culture and Metabolic Labeling cluster_1 Sample Preparation cluster_2 Click Chemistry Reaction cluster_3 Downstream Analysis A Seed and Culture Cells B Deplete Endogenous Methionine (Incubate in Met-free medium) A->B C Metabolic Labeling (Incubate with L-Azidohomoalanine) B->C D Wash and Harvest Cells C->D E Cell Lysis (for in-gel analysis) D->E F Fixation and Permeabilization (for microscopy) D->F G Prepare Click Reaction Cocktail: - this compound - CuSO₄ - Ligand (THPTA) - Reducing Agent (Na-Ascorbate) E->G F->G H Incubate Lysate/Cells with Cocktail G->H I SDS-PAGE and In-Gel Fluorescence Imaging H->I J Fluorescence Microscopy H->J K Flow Cytometry H->K

Caption: A flowchart illustrating the key steps for labeling and detecting newly synthesized proteins.

G Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) cluster_catalyst cluster_product Protein_Azide Azide-modified Protein (AHA incorporated) Labeled_Protein Fluorescently Labeled Protein (Stable Triazole Linkage) Protein_Azide->Labeled_Protein BP_Alkyne This compound BP_Alkyne->Labeled_Protein Catalyst Cu(I) Catalyst (from CuSO₄ + Reducing Agent) Catalyst->Labeled_Protein

Caption: The chemical principle of the click reaction for labeling azide-modified proteins.

Experimental Protocols

Materials and Reagents:

  • This compound (BroadPharm or equivalent)

  • L-Azidohomoalanine (AHA)

  • Methionine-free cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium Ascorbate (B8700270)

  • DMSO (anhydrous)

  • Reagents for SDS-PAGE and fluorescence gel imaging

  • Reagents for cell fixation and permeabilization (for microscopy)

Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with AHA

  • Cell Culture: Plate mammalian cells on an appropriate culture vessel and grow to the desired confluency (typically 70-80%).

  • Methionine Depletion: To enhance the incorporation of AHA, deplete the intracellular pool of methionine.

    • Aspirate the growth medium.

    • Wash the cells once with warm PBS.

    • Incubate the cells in methionine-free medium supplemented with dFBS for 30-60 minutes at 37°C.

  • AHA Labeling:

    • Prepare the AHA labeling medium by dissolving AHA in methionine-free medium to a final concentration of 25-100 µM.

    • Remove the starvation medium and add the AHA labeling medium to the cells.

    • Incubate the cells for the desired labeling period (e.g., 1-8 hours) at 37°C. The optimal incubation time will depend on the cell type and experimental goals.

  • Cell Harvesting and Lysis (for In-Gel Analysis):

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing a protease inhibitor cocktail.

    • Clarify the lysate by centrifugation and determine the protein concentration using a standard protein assay (e.g., BCA).

Protocol 2: Click Chemistry Reaction for In-Gel Fluorescence Detection

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • CuSO₄: 100 mM in deionized water.

    • THPTA: 50 mM in deionized water.

    • Sodium Ascorbate: 500 mM in deionized water (prepare fresh).

  • Click Reaction Assembly:

    • In a microcentrifuge tube, combine the following in order:

      • AHA-labeled protein lysate (20-50 µg)

      • PBS to a final volume of 40 µL

      • 2 µL of this compound stock solution (final concentration: ~500 µM, can be optimized)

      • 4 µL of THPTA stock solution (final concentration: 5 mM)

      • 2 µL of CuSO₄ stock solution (final concentration: 5 mM)

    • Vortex briefly to mix.

  • Initiate the Reaction:

    • Add 2 µL of freshly prepared sodium ascorbate stock solution (final concentration: 5 mM).

    • Vortex briefly.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Sample Preparation for SDS-PAGE:

    • Add 4X SDS-PAGE loading buffer to the reaction mixture.

    • Boil the samples for 5-10 minutes.

  • SDS-PAGE and Imaging:

    • Separate the proteins on a polyacrylamide gel.

    • Image the gel using a fluorescence scanner with excitation and emission settings appropriate for BP Fluor 594 (e.g., ~590 nm excitation and ~620 nm emission filter).

    • After fluorescence imaging, the gel can be stained with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.

Protocol 3: Click Chemistry for Fluorescence Microscopy

  • Cell Seeding and Labeling:

    • Seed cells on coverslips in a multi-well plate.

    • Perform metabolic labeling with AHA as described in Protocol 1.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail as described in Protocol 2, but with a lower concentration of this compound (e.g., 10-20 µM).

    • Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • (Optional) Counterstain the nuclei with a suitable dye (e.g., DAPI).

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope with appropriate filters for BP Fluor 594.

Conclusion

The combination of metabolic labeling with L-azidohomoalanine and subsequent click chemistry with this compound provides a robust and sensitive method for the detection and analysis of newly synthesized proteins. This approach offers a significant improvement over traditional radioactive methods, enabling researchers to explore the dynamics of the proteome with high specificity and temporal resolution. The protocols provided herein serve as a starting point for the implementation of this powerful technique in a wide range of research and drug discovery applications.

References

Application Notes: BP Fluor 594 Alkyne for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BP Fluor 594 Alkyne is a bright, red-fluorescent probe that contains a terminal alkyne group. This functional group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction.[1][2] BP Fluor 594 is characterized by its high fluorescence intensity, photostability, and pH insensitivity between pH 4 and 10.[3][4][5] These properties make it an excellent choice for detecting and quantifying a variety of biological processes using flow cytometry.

Principle of Detection

The use of this compound in flow cytometry is based on the principles of bioorthogonal chemistry. In this approach, cells are first metabolically labeled with a substrate containing an azide (B81097) group. This azide-modified substrate is incorporated into cellular macromolecules such as proteins, glycans, or nucleic acids. Following metabolic labeling, the cells are fixed and permeabilized to allow for the entry of the detection reagents. The alkyne group on BP Fluor 594 then specifically and efficiently reacts with the azide group on the incorporated substrate in the presence of a copper(I) catalyst. This results in the stable, covalent labeling of the target biomolecules with the BP Fluor 594 fluorophore, enabling their detection and quantification by flow cytometry.

Applications in Flow Cytometry

The versatility of metabolic labeling combined with the specificity of the click reaction allows for a wide range of applications in flow cytometry, including:

  • Analysis of Post-Translational Modifications: Detecting glycosylation by metabolically labeling cells with azide-modified sugars (e.g., N-azidoacetylgalactosamine, GalNAz).

  • Monitoring Protein Synthesis: Measuring the rate of protein synthesis by incorporating azide-containing amino acids (e.g., azidohomoalanine, AHA).

  • Detecting DNA and RNA Synthesis: While less common than the EdU (alkyne)-azide-fluorophore approach, azide-modified nucleosides can be used in conjunction with alkyne-fluorophores.

Data Presentation

Table 1: Spectroscopic Properties of this compound

PropertyValue
Excitation Maximum590 nm[1][3][4][5][6]
Emission Maximum617 nm[1][3][4][5][6]
Recommended Laser Lines561 nm, 594 nm[1][3][4][5][6]
pH SensitivityInsensitive from pH 4 to 10[1][3][4][5]

Table 2: Recommended Flow Cytometer Filter Sets

LaserEmission Filter
Yellow-Green (561 nm)610/20 nm
Orange (594 nm)620/15 nm

Experimental Protocols

Protocol 1: Detection of Glycosylation in Suspension Cells using this compound

This protocol describes the metabolic labeling of glycans with an azide-modified sugar (e.g., Ac4GalNAz) and subsequent detection with this compound by flow cytometry.

Materials:

  • Suspension cells (e.g., Jurkat)

  • Complete cell culture medium

  • Azide-modified sugar (e.g., N-azidoacetylgalactosamine, Ac4GalNAz)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Saponin in PBS with 1% BSA)

  • This compound

  • Click reaction buffer components:

  • Flow cytometry tubes

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired density.

    • Add the azide-modified sugar to the culture medium at a final concentration of 1-50 µM. The optimal concentration should be determined for each cell type.

    • Incubate the cells for 24-72 hours under normal culture conditions.

    • Include a negative control sample of cells not treated with the azide-modified sugar.

  • Cell Fixation and Permeabilization:

    • Harvest the cells by centrifugation.

    • Wash the cells once with 1% BSA in PBS.[7]

    • Resuspend the cell pellet in 100 µL of fixative solution and incubate for 15 minutes at room temperature, protected from light.[8]

    • Wash the cells once with 1% BSA in PBS.[7]

    • Resuspend the cell pellet in 100 µL of permeabilization buffer and incubate for 15 minutes at room temperature.[7]

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For each sample, mix the following in order:

      • 43 µL PBS

      • 2 µL Copper (II) Sulfate (from a 50 mM stock)

      • 5 µL this compound (from a 2 mM stock in DMSO)

      • 50 µL Reducing Agent (from a 50 mM stock, freshly prepared)

    • Centrifuge the cells and remove the permeabilization buffer.

    • Resuspend the cell pellet in 100 µL of the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.[7]

  • Washing and Analysis:

    • Wash the cells once with 3 mL of permeabilization buffer.[8]

    • Resuspend the cells in 500 µL of PBS for flow cytometry analysis.

    • Analyze the samples on a flow cytometer equipped with a 561 nm or 594 nm laser.

Mandatory Visualizations

metabolic_labeling_workflow cluster_cell_culture Cell Culture & Labeling cluster_processing Cell Processing cluster_detection Detection cluster_analysis Analysis start Start with suspension cells labeling Metabolically label with azide-sugar start->labeling harvest Harvest and wash cells labeling->harvest fix Fix cells harvest->fix permeabilize Permeabilize cells fix->permeabilize click Perform Click Reaction with This compound permeabilize->click wash_final Wash cells click->wash_final flow Analyze by Flow Cytometry wash_final->flow

Caption: Experimental workflow for metabolic labeling and detection.

click_chemistry_pathway cluster_bio Biological System cluster_reagents Detection Reagents cluster_product Labeled Product azide_sugar Azide-Modified Sugar (e.g., Ac4GalNAz) glycan Cellular Glycan azide_sugar->glycan Metabolic Incorporation labeled_glycan Fluorescently Labeled Glycan glycan->labeled_glycan bp_alkyne This compound bp_alkyne->labeled_glycan copper Cu(I) Catalyst copper->labeled_glycan catalyzes

Caption: Click chemistry detection pathway.

References

Application Notes and Protocols for BP Fluor 594 Alkyne In Situ Click Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in situ labeling of azide-modified biomolecules within fixed cells using BP Fluor 594 Alkyne and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is a powerful tool for visualizing a wide range of biological processes, including protein synthesis, glycosylation, and the cellular localization of drugs and metabolites.

BP Fluor 594 is a bright, red-fluorescent dye with excellent photostability, making it an ideal choice for high-resolution imaging.[1] The click reaction itself is highly specific and bio-orthogonal, meaning it does not interfere with native cellular components, ensuring low background and high-contrast imaging.[2]

Quantitative Data Summary

The following table summarizes the key spectral properties of BP Fluor 594 and its spectrally similar equivalent, Alexa Fluor 594. This data is essential for selecting appropriate filter sets for fluorescence microscopy and for quantitative imaging studies.

PropertyValueNotes
Excitation Maximum (λex) 590 nmCan be efficiently excited by 561 nm or 594 nm laser lines.[1]
Emission Maximum (λem) 617 nm
Molar Extinction Coefficient (ε) ~92,000 cm⁻¹M⁻¹At 590 nm.[3]
Fluorescence Quantum Yield (Φf) ~0.66Value for the spectrally identical Alexa Fluor 594.[4]
Recommended Storage ≤-20°C, desiccated and protected from light[5]

Experimental Workflow Diagram

The following diagram outlines the key steps of the in situ click reaction protocol.

experimental_workflow cluster_prep Cell Preparation cluster_click Click Reaction cluster_post Post-Reaction & Imaging cell_culture 1. Cell Culture & Azide (B81097) Labeling fixation 2. Fixation cell_culture->fixation e.g., 4% PFA permeabilization 3. Permeabilization fixation->permeabilization e.g., 0.5% Triton X-100 wash1 4. Washing permeabilization->wash1 PBS click_cocktail 5. Prepare Click Reaction Cocktail incubation 6. Incubate with Cells click_cocktail->incubation Add to cells wash2 7. Washing incubation->wash2 PBS counterstain 8. Counterstaining (Optional) wash2->counterstain e.g., DAPI imaging 9. Fluorescence Microscopy wash2->imaging counterstain->imaging

Caption: Experimental workflow for the in situ this compound click reaction.

Detailed Experimental Protocol

This protocol is designed for labeling azide-modified biomolecules in adherent mammalian cells grown on glass coverslips. Optimization of incubation times and reagent concentrations may be necessary for different cell types and experimental conditions.

Materials and Reagents
  • Cells: Adherent mammalian cells cultured on sterile glass coverslips.

  • Azide-modified substrate: The specific azide-containing molecule to be incorporated into the cells (e.g., an amino acid, sugar, or drug analog).

  • This compound: Prepare a stock solution (e.g., 1-10 mM) in anhydrous DMSO. Store at -20°C, protected from light.

  • Fixative Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS), pH 7.4. Caution: PFA is toxic and should be handled in a fume hood.

  • Permeabilization Solution: 0.5% Triton X-100 in PBS.

  • Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Click Reaction Buffer: A buffer of your choice, for example, PBS or Tris-buffered saline (TBS).

  • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.

  • Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh 500 mM stock solution in deionized water immediately before use.

  • Copper Ligand (e.g., THPTA or TBTA): Prepare a 50 mM stock solution in deionized water or DMSO.

  • Nuclear Counterstain (Optional): e.g., DAPI (4',6-diamidino-2-phenylindole).

  • Antifade Mounting Medium.

Procedure
  • Cell Culture and Azide Labeling: a. Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency. b. Incubate the cells with the azide-modified substrate at an optimized concentration and for a sufficient duration to allow for metabolic incorporation. This step will be highly dependent on the specific substrate and experimental goals.

  • Cell Fixation: a. Aspirate the culture medium and gently wash the cells twice with PBS. b. Add the 4% PFA solution to the coverslips and incubate for 15-20 minutes at room temperature. c. Aspirate the fixative solution and wash the cells three times with PBS for 5 minutes each.

  • Cell Permeabilization: a. Add the 0.5% Triton X-100 solution to the coverslips and incubate for 10-15 minutes at room temperature. b. Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.

  • Click Reaction: a. Prepare the Click Reaction Cocktail: This should be prepared fresh immediately before use. The final concentrations of the components should be optimized, but a good starting point is:

    • 1-10 µM this compound
    • 1 mM Copper(II) Sulfate
    • 5 mM Sodium Ascorbate (B8700270)
    • 100 µM Copper Ligand (e.g., THPTA) b. To prepare the cocktail, add the reagents in the following order to the reaction buffer, vortexing gently after each addition: i. This compound ii. Copper(II) Sulfate iii. Copper Ligand iv. Sodium Ascorbate (add last to initiate the reaction) c. Aspirate the PBS from the coverslips and add the click reaction cocktail. d. Incubate the coverslips for 30-60 minutes at room temperature, protected from light.

  • Washing: a. Aspirate the click reaction cocktail and wash the cells three times with PBS for 5 minutes each to remove unreacted reagents.

  • Counterstaining (Optional): a. If desired, incubate the cells with a nuclear counterstain such as DAPI according to the manufacturer's instructions. b. Wash the cells twice with PBS.

  • Mounting and Imaging: a. Briefly rinse the coverslips in deionized water to remove salt crystals. b. Mount the coverslips onto glass slides using an antifade mounting medium. c. Image the cells using a fluorescence microscope with appropriate filter sets for BP Fluor 594 (e.g., TRITC/Cy3.5 channel).

Signaling Pathway Visualization

While the click reaction itself is a chemical ligation and not a signaling pathway, it can be used to visualize components of signaling pathways that have been metabolically labeled with an azide. For instance, if a signaling protein is labeled with an azide-containing amino acid, its localization can be tracked.

The following diagram illustrates the logical relationship in using click chemistry to visualize a target protein within a cell.

signaling_visualization cluster_cell Cellular Context cluster_detection Detection via Click Chemistry Azide_Substrate Azide-Modified Substrate Target_Protein Target Protein (Incorporates Azide) Azide_Substrate->Target_Protein Metabolic Incorporation Click_Reaction CuAAC Click Reaction Target_Protein->Click_Reaction BP_Alkyne BP Fluor 594 Alkyne BP_Alkyne->Click_Reaction Labeled_Protein Fluorescently Labeled Target Protein Click_Reaction->Labeled_Protein Microscopy Fluorescence Microscopy Labeled_Protein->Microscopy

Caption: Visualizing a target protein using metabolic labeling and click chemistry.

Troubleshooting

  • High Background:

    • Ensure thorough washing after fixation, permeabilization, and the click reaction.

    • Reduce the concentration of this compound.

    • Ensure the sodium ascorbate solution is fresh, as oxidized ascorbate can increase background.

  • Low Signal:

    • Increase the incubation time or concentration of the azide-modified substrate.

    • Optimize the concentrations of the click reaction components. The ratio of copper to ligand can be important.

    • Ensure the this compound has been stored correctly and protected from light.

    • Confirm the successful incorporation of the azide tag through an alternative method if possible (e.g., Western blot with an anti-azide antibody).

  • Cell Morphology Issues:

    • Optimize fixation and permeabilization conditions. Over-fixation or harsh permeabilization can damage cells.

    • Handle cells gently throughout the staining procedure.

By following this detailed protocol and considering the provided troubleshooting tips, researchers can successfully employ this compound for high-quality in situ imaging, advancing research in cell biology and drug development.

References

Application Notes: Fixation and Permeabilization for BP Fluor 594 Alkyne Staining

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The successful detection of intracellular targets using BP Fluor 594 Alkyne relies on a robust sample preparation protocol. This involves two critical steps: fixation and permeabilization. Fixation aims to preserve cellular morphology and lock biomolecules in place, while permeabilization creates pores in the cellular membranes, allowing the click chemistry reagents, including the this compound probe, to access their intracellular targets.[1] The choice of method is crucial as it can significantly impact antigenicity, the integrity of cellular structures, and the efficiency of the subsequent click reaction.[2][3] These notes provide a guide to selecting appropriate methods and detailed protocols for staining azide-labeled biomolecules within cells.

Key Considerations for Method Selection

The optimal fixation and permeabilization strategy depends on the specific experimental goals, the nature of the target molecule, and its subcellular localization.

  • Cross-linking Fixatives (e.g., Paraformaldehyde - PFA): PFA creates covalent cross-links between proteins, providing excellent preservation of cellular structure.[2] This method is generally recommended for maintaining the integrity of soluble proteins and fine cellular details. However, this cross-linking can sometimes mask epitopes, potentially hindering access for the click reaction.[2] Following PFA fixation, a separate permeabilization step using a detergent is required.

  • Organic Solvents (e.g., Methanol (B129727), Acetone): Cold methanol or acetone (B3395972) act as dehydrating and precipitating fixatives.[2][4] They simultaneously fix and permeabilize the cells, simplifying the workflow.[5][6] This method can be advantageous for exposing certain intracellular epitopes.[4][6] However, it can also alter cell morphology, extract lipids, and is not compatible with all fluorescent proteins or subsequent stains like phalloidin.[7][8]

  • Detergents for Permeabilization:

    • Triton™ X-100 and Tween-20: These are non-ionic detergents that non-selectively permeabilize all cellular membranes, including the plasma, nuclear, and mitochondrial membranes, by solubilizing lipids and proteins.[1][9][10] They are effective for accessing nuclear and organellar targets.[9][11] However, prolonged exposure or high concentrations can lyse cells.[10][12]

    • Saponin (B1150181): This is a milder, reversible detergent that selectively interacts with cholesterol in the plasma membrane, creating pores while leaving intracellular membranes largely intact.[1][9][10] This makes it ideal for targets in the cytoplasm or for preserving membrane-associated proteins.[1] Because its action is reversible, saponin must be included in all subsequent wash and staining buffers.[9][10]

Quantitative Data Comparison

The choice of permeabilization agent can significantly influence the resulting fluorescence intensity. The following table summarizes data from a study comparing different permeabilization methods on HeLa cells fixed with 2% paraformaldehyde. While the original study detected intracellular RNA with a FITC probe, the principles regarding membrane permeabilization and probe access are broadly applicable to other intracellular staining techniques, including this compound staining.

Permeabilization AgentConcentrationIncubation Time (min)Relative Fluorescence Intensity (MFI)Key Observations
Triton™ X-100 0.2%5~80% increase compared to SaponinEffective permeabilization, but intensity drops significantly with longer incubation.[13][14]
Triton™ X-100 0.2%10Significant decrease (1.87%)Over-permeabilization can lead to loss of cellular components and signal.[13][14]
Tween-20 0.2%30Highest levels of mean fluorescence observedShowed maximum cell frequency and fluorescence intensity in the study.[13][14]
NP-40 0.1%10High fluorescence (M2=71.2%)Results are not significantly different from Triton™ X-100.[13][14]
NP-40 0.2%-~20% decrease in fluorescence vs 0.1%Higher concentration led to reduced signal.[13][14]
Saponin 0.1-0.5%10-30LowHeLa cell membranes were found to be highly resistant to saponin.[13][14]

Diagrams and Workflows

Experimental Workflow for this compound Staining

G cluster_prep Cell Preparation cluster_fixperm Fixation & Permeabilization cluster_click Click Chemistry Reaction cluster_final Final Steps & Imaging A 1. Seed & Culture Cells on Coverslips B 2. Introduce Azide-Modified Metabolic Precursor A->B C 3. Wash with PBS B->C D 4. Fix Cells (e.g., 4% PFA) C->D E 5. Wash with PBS D->E F 6. Permeabilize (e.g., 0.1% Triton X-100) E->F G 7. Wash with PBS F->G H 8. Incubate with Click Reaction Cocktail (this compound, Copper Catalyst, Reducing Agent, Ligand) G->H I 9. Wash to Remove Excess Reagents H->I J 10. (Optional) Counterstain (e.g., DAPI for nuclei) I->J K 11. Mount Coverslip J->K L 12. Image with Fluorescence Microscope K->L

Caption: General experimental workflow for intracellular labeling via click chemistry.

Logic Diagram for Method Selection

G Target Target Location? Cytoplasm Cytoplasm Target->Cytoplasm Cytoplasmic NucleusOrganelle Nucleus / Organelles Target->NucleusOrganelle Nuclear or Organellar PreserveMembrane Preserve Membrane Proteins? FixPFA Fixation: Paraformaldehyde (PFA) PreserveMembrane->FixPFA Yes FixMethanol Fixation & Permeabilization: Cold Methanol PreserveMembrane->FixMethanol No Cytoplasm->PreserveMembrane NucleusOrganelle->FixPFA PermTriton Permeabilization: Triton X-100 / Tween-20 FixPFA->PermTriton PermSaponin Permeabilization: Saponin FixPFA->PermSaponin

Caption: Decision tree for selecting fixation and permeabilization methods.

Experimental Protocols

Protocol 1: Paraformaldehyde (PFA) Fixation and Triton™ X-100 Permeabilization

This method provides good structural preservation and is suitable for most intracellular targets, including those in the nucleus and other organelles.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS: Prepare fresh from PFA powder or use a methanol-free commercial solution.[8][15] Handle in a fume hood.

  • Permeabilization Buffer: 0.1-0.5% Triton™ X-100 in PBS.[5][11]

  • Wash Buffer: PBS

Procedure:

  • Wash: Gently wash cells twice with PBS to remove culture medium.[7]

  • Fixation: Add 4% PFA solution to cover the cells and incubate for 10-20 minutes at room temperature.[3][7]

  • Wash: Remove the fixative solution and wash the cells three times with PBS for 5 minutes each to remove residual PFA.[6][7]

  • Permeabilization: Add Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS) and incubate for 10 minutes at room temperature.[5]

  • Wash: Remove the permeabilization buffer and wash the cells three times with PBS.

  • Proceed immediately to the Click Chemistry Reaction Protocol.

Protocol 2: PFA Fixation and Saponin Permeabilization

This is a milder protocol ideal for preserving plasma membrane integrity and associated proteins.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Saponin Permeabilization/Wash Buffer: 0.1% Saponin in PBS.[11][16] Note: Saponin-based permeabilization is reversible. This buffer must be used for all subsequent wash and incubation steps to keep the membrane permeable.[9][10]

Procedure:

  • Wash & Fix: Perform steps 1-3 from Protocol 1.

  • Permeabilization: Add Saponin Permeabilization/Wash Buffer and incubate for 10-15 minutes at room temperature.[11][16]

  • Wash: Do not wash with plain PBS. Aspirate the permeabilization solution. The cells are now ready for the click reaction. Use the Saponin Permeabilization/Wash Buffer for the click reaction and all subsequent washing steps.

  • Proceed to the Click Chemistry Reaction Protocol, ensuring all buffers contain 0.1% Saponin.

Protocol 3: Cold Methanol Fixation & Permeabilization

This is a rapid, one-step method that simultaneously fixes and permeabilizes cells.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ice-cold 100% Methanol (store at -20°C).[6][17]

Procedure:

  • Wash: Gently wash cells once with PBS.

  • Fixation/Permeabilization: Remove the PBS and add ice-cold 100% methanol to cover the cells. Incubate for 5-10 minutes at -20°C.[5][7][17]

  • Wash: Remove the methanol and gently wash the cells three times with PBS for 5 minutes each to rehydrate the cells.[6][17]

  • Proceed immediately to the Click Chemistry Reaction Protocol.

Protocol 4: Click Chemistry Reaction for this compound

This protocol should be performed after completing one of the fixation/permeabilization protocols above. This compound reacts with azide-modified biomolecules via a copper-catalyzed click reaction (CuAAC).[18]

Materials:

  • This compound

  • Copper (II) Sulfate (CuSO₄) solution

  • Reducing Agent (e.g., Sodium Ascorbate) solution: Must be prepared fresh.

  • Copper-chelating ligand (e.g., THPTA or BTTAA) to protect cells from copper toxicity and accelerate the reaction.[19][20]

  • Reaction Buffer (e.g., PBS)

Procedure:

  • Prepare Click Cocktail: Prepare the click-reaction cocktail immediately before use. A typical cocktail includes the this compound, CuSO₄, a reducing agent, and a copper-chelating ligand in PBS. Follow the manufacturer's specific recommendations for concentrations.

  • Incubation: Remove the wash buffer from the fixed and permeabilized cells. Add the click-reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.

  • Wash: Remove the reaction cocktail and wash the cells three times with PBS to remove unreacted components. If using the saponin method, wash with the Saponin Permeabilization/Wash Buffer.

  • Counterstaining (Optional): If desired, incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Final Wash & Mounting: Wash the cells a final two times with PBS. Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with filters appropriate for BP Fluor 594 (Excitation/Emission: ~590/617 nm).[21][22]

References

Application Note: Imaging Glycans in Zebrafish with BP Fluor 594 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of glycosylation, a critical post-translational modification, is essential for understanding a wide range of biological processes, from cell-cell recognition to immune responses. Visualizing glycans in a living organism provides invaluable insights into their dynamic roles during development and disease. The zebrafish (Danio rerio) has emerged as a powerful model organism for in vivo imaging due to its optical transparency during early development. This application note describes a method for imaging glycans in zebrafish embryos using a two-step bioorthogonal chemistry approach: metabolic labeling with an azide-modified sugar followed by fluorescent detection with BP Fluor 594 Alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".

This compound is a bright, red-fluorescent probe with excitation and emission maxima at 590 nm and 617 nm, respectively, making it suitable for imaging with 561 nm or 594 nm laser lines.[1][2] Its alkyne group readily reacts with azide-modified biomolecules in the presence of a copper(I) catalyst to form a stable triazole linkage, enabling robust and specific fluorescent labeling.[1][2] This protocol provides a detailed methodology for researchers, scientists, and drug development professionals to visualize glycans in the context of a whole, living organism.

Principle of the Method

The workflow for imaging glycans in zebrafish using this method involves two key stages as depicted below:

  • Metabolic Labeling: An unnatural monosaccharide containing an azide (B81097) functional group is introduced into the zebrafish embryo. This azido-sugar is processed by the endogenous glycan biosynthetic machinery and incorporated into various glycoconjugates.[3][4]

  • Bioorthogonal Ligation (Click Chemistry): The azide-labeled glycans are then covalently tagged with this compound through a biocompatible CuAAC reaction.[3][4][5] This reaction is highly specific and occurs rapidly under physiological conditions without interfering with native biological processes. The resulting fluorescently labeled glycans can then be visualized using confocal microscopy.

Materials and Methods

Key Reagents and Equipment

A comprehensive list of necessary reagents and equipment is provided in the detailed protocol section. This includes the choice of an appropriate azide-modified sugar (e.g., peracetylated N-azidoacetylgalactosamine (GalNAz), peracetylated N-azidoacetylglucosamine (GlcNAz), or peracetylated N-azidoacetylmannosamine (ManNAz) to target different glycan types), this compound, copper(II) sulfate, a copper-coordinating ligand (e.g., BTTAA), a reducing agent (e.g., sodium ascorbate), and a copper chelator.

Experimental Workflow Diagram

experimental_workflow cluster_zebrafish_prep Zebrafish Preparation cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry Reaction cluster_imaging Imaging and Analysis A Zebrafish Embryo (1-cell stage) B Dechorionation A->B Pronase C Microinjection of Azido-Sugar B->C D Incubation & Embryo Development C->D ~24-72 hpf E Addition of Click-it® Reaction Cocktail (this compound, CuSO4, Ligand, Reducing Agent) D->E F Short Incubation (in the dark) E->F ~30 min G Quenching Reaction (Copper Chelator) F->G H Washing G->H I Mounting for Microscopy H->I J Confocal Microscopy (Ex: 590 nm, Em: 617 nm) I->J

Caption: Experimental workflow for imaging glycans in zebrafish.

Detailed Protocols

Protocol 1: Metabolic Labeling of Zebrafish Embryos with Azido-Sugars
  • Zebrafish Husbandry and Egg Collection: Maintain zebrafish according to standard protocols. Collect freshly fertilized eggs and keep them in E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, pH 7.2-7.4).

  • Dechorionation: To facilitate microinjection, remove the chorion from the embryos at the 1- to 4-cell stage using pronase (1-2 mg/mL in E3 medium) or fine forceps. After dechorionation, wash the embryos three times with fresh E3 medium.

  • Preparation of Injection Solution: Prepare a stock solution of the desired peracetylated azido-sugar (e.g., Ac₄GalNAz, Ac₄GlcNAz, or Ac₄ManNAz) in DMSO. Dilute the stock solution in 0.2 M KCl to a final concentration of 1-5 mM. Include a tracer dye such as phenol (B47542) red (0.5% w/v) or a fluorescent dextran (B179266) to monitor injection quality.

  • Microinjection:

    • Align the dechorionated embryos in a groove on an agarose (B213101) plate.

    • Using a microinjection apparatus, inject approximately 1-2 nL of the azido-sugar solution into the yolk of each embryo at the 1-cell stage.

    • As a negative control, inject a separate group of embryos with the injection solution lacking the azido-sugar.

  • Incubation: After injection, transfer the embryos to a petri dish containing fresh E3 medium and incubate at 28.5 °C for the desired period (e.g., 24, 48, or 72 hours post-fertilization (hpf)) to allow for the metabolic incorporation of the azido-sugar into glycans.

Protocol 2: Click Chemistry Labeling with this compound
  • Preparation of Click-it® Reaction Cocktail: Prepare the following stock solutions. It is recommended to prepare the final reaction cocktail fresh just before use.

ComponentStock ConcentrationFinal Concentration
This compound10 mM in DMSO25-50 µM
Copper(II) Sulfate (CuSO₄)20 mM in H₂O100 µM
BTTAA Ligand10 mM in DMSO500 µM
Sodium Ascorbate100 mM in H₂O5 mM
  • Labeling Reaction:

    • At the desired developmental stage, transfer the metabolically labeled and control embryos to a 1.5 mL microcentrifuge tube.

    • Remove the E3 medium and add the freshly prepared Click-it® reaction cocktail. Ensure the embryos are fully submerged.

    • Incubate the embryos in the reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Quenching and Washing:

    • To stop the reaction, add a copper chelator such as bathocuproinedisulfonic acid (BCS) to a final concentration of 1 mM.

    • Remove the reaction cocktail and wash the embryos three times for 15 minutes each with a wash buffer (e.g., PBS containing 1% BSA).

Protocol 3: Imaging and Data Analysis
  • Mounting: Anesthetize the embryos with tricaine (B183219) (MS-222) if they are at a motile stage. Mount the embryos in a small drop of low-melting-point agarose on a glass-bottom dish.

  • Confocal Microscopy:

    • Image the labeled glycans using a confocal microscope equipped with appropriate lasers and filters for BP Fluor 594 (Excitation: ~590 nm, Emission: ~617 nm).

    • Acquire z-stacks to capture the three-dimensional distribution of the labeled glycans.

    • Image the negative control embryos using the same settings to determine the level of background fluorescence.

  • Data Analysis:

    • Process and analyze the images using appropriate software (e.g., ImageJ/Fiji, Imaris).

    • Quantify the fluorescence intensity in specific regions of interest to compare glycan abundance between different experimental groups.

Expected Results

Successful execution of this protocol will result in specific fluorescent labeling of glycans in zebrafish embryos that have been metabolically labeled with an azido-sugar. The spatial and temporal distribution of the BP Fluor 594 signal will reflect the sites of active glycan biosynthesis and turnover. The negative control embryos, which were not treated with the azido-sugar, should exhibit minimal background fluorescence. This method allows for high-resolution imaging of the glycome in its native context within a developing organism.

Troubleshooting

IssuePossible CauseSolution
No or weak fluorescence signal - Inefficient metabolic labeling. - Ineffective click reaction. - Incorrect imaging settings.- Increase the concentration of the azido-sugar or the incubation time. - Ensure the click reaction components are fresh and used at the correct concentrations. - Optimize microscope settings for BP Fluor 594.
High background fluorescence - Non-specific binding of the probe. - Incomplete washing. - Autofluorescence of the yolk.- Increase the number and duration of the washing steps. - Include a blocking agent (e.g., BSA) in the wash buffer. - Use imaging settings that minimize the detection of autofluorescence.
Embryo toxicity or developmental defects - High concentration of azido-sugar, DMSO, or copper. - Prolonged incubation in the click reaction cocktail.- Perform a dose-response curve to determine the optimal, non-toxic concentration of reagents. - Minimize the incubation time for the click reaction.

Signaling Pathway and Logical Relationship Diagrams

glycan_biosynthesis_labeling cluster_pathway Glycan Biosynthesis and Labeling cluster_detection Fluorescent Detection A Azido-Sugar (e.g., Ac4GalNAz) B Cellular Uptake & Deacetylation A->B C Endogenous Glycan Biosynthetic Pathway B->C D Incorporation into Glycoconjugates C->D E Azide-Labeled Glycan D->E G Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) E->G F This compound F->G H Fluorescently Labeled Glycan G->H

Caption: Metabolic labeling and bioorthogonal detection of glycans.

Conclusion

The combination of metabolic labeling with azido-sugars and subsequent click chemistry with this compound offers a robust and versatile method for imaging glycans in live zebrafish embryos. This approach provides high specificity and sensitivity, enabling detailed spatial and temporal analysis of glycosylation during development. The protocols and data presented here serve as a comprehensive guide for researchers to apply this powerful technique to their studies in developmental biology, disease modeling, and drug discovery.

References

Application Notes and Protocols for Staining Intracellular Targets with BP Fluor 594 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BP Fluor 594 Alkyne for the fluorescent labeling of intracellular targets. This bright, red-fluorescent probe enables the detection of azide-modified biomolecules within fixed and permeabilized cells through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as click chemistry.

This compound is a robust and highly efficient tool for a variety of applications, including the analysis of protein and glycoprotein (B1211001) synthesis, DNA replication, and the specific labeling of metabolically tagged macromolecules. Its bright fluorescence, high water solubility, and pH insensitivity make it an excellent choice for generating stable signals in fluorescence microscopy and flow cytometry[1][2][3].

Properties of this compound

BP Fluor 594 is a bright, water-soluble, and pH-insensitive red-fluorescent dye[1][2][3]. It is spectrally similar to other widely used dyes such as Alexa Fluor® 594, CF®594, and DyLight® 594[3]. The alkyne modification allows for its covalent attachment to azide-containing molecules through the highly specific and efficient click reaction[4].

Table 1: Quantitative Data for this compound and Equivalents

PropertyValueReference
Excitation Maximum590 nm[1][3]
Emission Maximum617 nm[1][3]
Recommended Laser Lines561 nm or 594 nm[1][3]
Extinction Coefficient~88,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield*0.66[5]
pH SensitivityInsensitive from pH 4 to 10[1][2][3]
SolubilityWater, DMSO, DMF[3]

*Quantum yield value is for the equivalent dye, Alexa Fluor® 594.

Principle of Detection: Click Chemistry

The detection of intracellular targets with this compound is based on the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). This bioorthogonal reaction forms a stable triazole linkage between the alkyne group on the dye and an azide (B81097) group on the target molecule[4]. The reaction is highly specific and does not interfere with native cellular components, ensuring low background and high-fidelity labeling[6].

The process typically involves three main stages:

  • Metabolic Labeling (Optional but common): Cells are incubated with a metabolic precursor containing an azide group. For example, azide-modified nucleosides (e.g., 5-ethynyl-2'-deoxyuridine, EdU, is the alkyne analog used to detect azide dyes, while azido-sugars like N-azidoacetylgalactosamine, GalNAz, are used to incorporate azides) are incorporated into newly synthesized DNA or glycoproteins, respectively[7][8].

  • Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow the click chemistry reagents to enter the cell and access the intracellular target.

  • Click Reaction: The fixed and permeabilized cells are incubated with a reaction cocktail containing this compound, a copper(I) source (typically from a copper(II) salt like CuSO₄ with a reducing agent), and a copper-chelating ligand to catalyze the reaction and protect the sample[9].

Click_Chemistry_Workflow cluster_cell Cell cluster_protocol Labeling Protocol cluster_detection Detection Metabolic_Precursor Azide-Modified Metabolic Precursor Incorporation Metabolic Incorporation Metabolic_Precursor->Incorporation Enzymatic Activity Azide_Target Azide-Tagged Biomolecule Incorporation->Azide_Target Fix_Perm Fixation & Permeabilization Azide_Target->Fix_Perm Click_Reaction Click Reaction Cocktail (this compound, CuSO4, Reductant) Fix_Perm->Click_Reaction Labeled_Target Fluorescently Labeled Target Click_Reaction->Labeled_Target Imaging Fluorescence Microscopy / Flow Cytometry Labeled_Target->Imaging

Caption: General workflow for intracellular labeling using this compound.

Experimental Protocols

The following are detailed protocols for common applications of this compound. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.

Protocol 1: General Intracellular Labeling of Azide-Modified Targets

This protocol describes the fundamental steps for labeling azide-tagged biomolecules that have been introduced into cells, for instance, through metabolic labeling.

Materials:

  • Cells cultured on coverslips or in microplates, containing azide-modified target molecules.

  • Phosphate-Buffered Saline (PBS)

  • Fixative Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton™ X-100 in PBS

  • Wash Buffer: 3% Bovine Serum Albumin (BSA) in PBS

  • This compound (stock solution in DMSO, e.g., 1-10 mM)

  • Click Reaction Buffer (e.g., Thermo Fisher Click-iT® Cell Reaction Buffer Kit or a Tris-based buffer)

  • Copper(II) Sulfate (CuSO₄) Solution (e.g., 100 mM in dH₂O)

  • Click Reaction Reductant/Additive (e.g., Sodium Ascorbate or Thermo Fisher Click-iT® Cell Buffer Additive)

  • Nuclear Counterstain (e.g., DAPI or Hoechst 33342)

  • Antifade Mounting Medium

Procedure:

  • Cell Fixation: a. Remove the culture medium from the cells. b. Wash the cells twice with PBS. c. Add the Fixative Solution (4% PFA) and incubate for 15-20 minutes at room temperature[10]. d. Remove the fixative and wash the cells twice with PBS.

  • Cell Permeabilization: a. Add Permeabilization Buffer (0.25% Triton™ X-100) and incubate for 15-20 minutes at room temperature[10]. b. Remove the permeabilization buffer and wash the cells twice with Wash Buffer (3% BSA in PBS).

  • Click Reaction: a. Important: Prepare the Click Reaction Cocktail immediately before use and add the components in the specified order to prevent premature reaction. The final concentration of the alkyne dye is typically in the range of 1-10 µM[11]. b. For a 500 µL reaction volume, combine the following in order:

    • Click Reaction Buffer: 443 µL
    • CuSO₄ Solution: 10 µL (final concentration ~2 mM)
    • This compound stock: 2.5 µL (final concentration ~5 µM, adjust as needed)
    • Click Reaction Reductant/Additive: 45 µL c. Mix the cocktail thoroughly. d. Remove the wash buffer from the cells and add the Click Reaction Cocktail. e. Incubate for 30 minutes at room temperature, protected from light[12].

  • Washing and Counterstaining: a. Remove the reaction cocktail and wash the cells once with Wash Buffer. b. (Optional) If desired, incubate with a nuclear counterstain like DAPI or Hoechst 33342 according to the manufacturer's instructions. c. Wash the cells twice with PBS.

  • Imaging: a. Mount the coverslips onto microscope slides using an antifade mounting medium. b. Image the cells using a fluorescence microscope with appropriate filters for BP Fluor 594 (Excitation/Emission: ~590/617 nm) and the chosen counterstain.

Application Example: Visualizing Newly Synthesized Glycoproteins

This application uses metabolic labeling to incorporate an azide-modified sugar, N-azidoacetylgalactosamine (GalNAz), into cellular glycoproteins.

Metabolic_Pathway Ac4GalNAz Ac4GalNAz (Cell Permeable) GalNAz GalNAz Ac4GalNAz->GalNAz Esterases UDP_GalNAz UDP-GalNAz GalNAz->UDP_GalNAz Hexosamine Salvage Pathway Glycoprotein Azide-Tagged Glycoprotein UDP_GalNAz->Glycoprotein Protein Protein Protein->Glycoprotein ppGalNAc-Ts

Caption: Metabolic incorporation of GalNAz into glycoproteins.

Protocol Additions for Glycoprotein Labeling:

  • Metabolic Labeling Step: Before starting Protocol 1, incubate the cells in culture medium supplemented with a final concentration of 25-50 µM of peracetylated GalNAz (Ac₄GalNAz) for 48-72 hours[7]. This allows for the metabolic incorporation of the azide sugar into newly synthesized glycoproteins.

  • Proceed with Protocol 1: After the metabolic labeling period, proceed with the fixation, permeabilization, and click reaction steps as described in Protocol 1 to visualize the azide-tagged glycoproteins with this compound.

Troubleshooting

Table 2: Common Issues and Solutions for Intracellular Staining

IssuePossible Cause(s)Suggested Solution(s)
Weak or No Signal - Inefficient metabolic labeling. - Incomplete fixation or permeabilization. - Inactive click reaction cocktail. - Low target abundance.- Optimize concentration and incubation time of the azide precursor. - Empirically test different fixation/permeabilization conditions. - Prepare the click reaction cocktail fresh each time and add components in the correct order. Use high-quality reagents. - Ensure the target protein is expressed in the chosen cell type. Use a positive control.
High Background - Non-specific binding of the alkyne dye. - Insufficient washing. - Autofluorescence of cells.- Decrease the concentration of this compound. - Increase the number and duration of wash steps, especially after the click reaction. Include a detergent like Tween or Triton X-100 in wash buffers[13]. - Include an unstained control to assess autofluorescence.
Cell Morphology is Poor - Harsh fixation or permeabilization.- Reduce the concentration or incubation time of the fixative/permeabilization agent. - Ensure all centrifugation steps are performed at appropriate speeds (e.g., 400-600 x g) to avoid damaging cells[6].
Signal is Punctate or Aggregated - The alkyne dye has precipitated.- Ensure the dye is fully dissolved in DMSO before adding to the aqueous reaction cocktail. - Briefly vortex the reaction cocktail after adding all components.

By following these detailed protocols and considering the troubleshooting advice, researchers can effectively utilize this compound for high-quality intracellular imaging and analysis.

References

Multi-Color Imaging with BP Fluor 594 Alkyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 594 Alkyne is a bright and photostable red-fluorescent probe that is ideally suited for multi-color fluorescence imaging. Its narrow excitation and emission spectra minimize bleed-through into adjacent channels, making it an excellent choice for complex experiments requiring the simultaneous detection of multiple targets. This document provides detailed application notes and protocols for utilizing this compound in conjunction with other fluorophores for multi-color imaging applications, including immunofluorescence and the detection of nascent biomolecules via click chemistry.

This compound is an alkyne-activated fluorescent probe that reacts with azide-containing molecules through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction.[1][2] This bioorthogonal reaction is highly specific and efficient, allowing for the precise labeling of target molecules in complex biological samples.[3][4]

Spectral Properties and Fluorophore Selection

BP Fluor 594 has an excitation maximum at approximately 590 nm and an emission maximum at around 617 nm.[5][6] These spectral characteristics make it compatible with common laser lines, such as the 561 nm and 594 nm lasers.[5][7] When designing multi-color imaging experiments, it is crucial to select fluorophores with minimal spectral overlap to avoid bleed-through.[8][9]

Table 1: Recommended Fluorophore Combinations for Multi-Color Imaging with this compound

ChannelFluorophoreExcitation Max (nm)Emission Max (nm)Recommended Laser Line(s)Notes
Blue DAPI358461405 nmExcellent nuclear counterstain with low background.
Green Alexa Fluor 488495519488 nmBright and photostable, widely used for immunofluorescence.
Red BP Fluor 594 590 617 561 nm, 594 nm Bright red fluorescence with minimal spectral overlap with green and blue channels.
Far-Red Alexa Fluor 647650668633 nm, 640 nmFor four-color imaging, provides excellent spectral separation.

Application Note 1: Three-Color Immunofluorescence Staining of the Cytoskeleton

This protocol describes the simultaneous visualization of three key cytoskeletal components: F-actin, α-tubulin, and vimentin, using a combination of this compound, Alexa Fluor 488, and DAPI.

Experimental Workflow

G cluster_0 Cell Culture and Fixation cluster_1 Permeabilization and Blocking cluster_2 Antibody Incubation cluster_3 Click Reaction and Counterstaining cluster_4 Imaging a Seed cells on coverslips b Fix with 4% Paraformaldehyde a->b c Permeabilize with 0.25% Triton X-100 b->c d Block with 1% BSA c->d e Incubate with primary antibodies (anti-α-tubulin and anti-vimentin-azide) d->e f Incubate with secondary antibody (Alexa Fluor 488 anti-rabbit) e->f g Perform Click Reaction with This compound f->g h Counterstain with DAPI g->h i Mount coverslips h->i j Acquire images on a confocal microscope i->j G cluster_0 Cell Labeling and Fixation cluster_1 Immunofluorescence Staining cluster_2 Click Reaction and Counterstaining cluster_3 Imaging a Incubate cells with EdU b Fix and permeabilize cells a->b c Block non-specific binding b->c d Incubate with primary antibody c->d e Incubate with Alexa Fluor 488 secondary antibody d->e f Perform Click Reaction with This compound e->f g Counterstain with DAPI f->g h Mount and acquire images g->h i Analyze co-localization h->i Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Ub Ubiquitin beta_catenin_off->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation TCF_LEF_off TCF/LEF TargetGenes_off Wnt Target Genes (Transcription OFF) TCF_LEF_off->TargetGenes_off Groucho Groucho Groucho->TCF_LEF_off Repression Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh LRP5_6->Dsh DestructionComplex_inactivated Destruction Complex (Inactivated) Dsh->DestructionComplex_inactivated Inhibition beta_catenin_on β-catenin (Stabilized) beta_catenin_nucleus β-catenin beta_catenin_on->beta_catenin_nucleus Nuclear Translocation TCF_LEF_on TCF/LEF beta_catenin_nucleus->TCF_LEF_on TargetGenes_on Wnt Target Genes (Transcription ON) TCF_LEF_on->TargetGenes_on Activation

References

Troubleshooting & Optimization

How to reduce high background with BP Fluor 594 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BP Fluor 594 Alkyne. Our goal is to help you overcome challenges with high background fluorescence and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a bright, red-fluorescent probe equipped with an alkyne group.[1] It is primarily used for the detection and visualization of azide-containing biomolecules through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2] This powerful labeling technique is employed in a wide range of applications, including the analysis of newly synthesized DNA, proteins, and post-translational modifications.[3][4]

Q2: What are the excitation and emission maxima of BP Fluor 594?

BP Fluor 594 has an absorption (excitation) maximum at approximately 590 nm and an emission maximum at around 617 nm.[5][6][7] It is compatible with 561 nm and 594 nm laser lines for fluorescence microscopy and flow cytometry.[5][6][7]

Q3: Is this compound compatible with live-cell imaging?

The standard copper-catalyzed click chemistry (CuAAC) protocol is generally not recommended for live-cell imaging due to the cytotoxicity of the copper catalyst.[8] For live-cell applications, it is advisable to use copper-free click chemistry methods, such as those employing dibenzocyclooctyne (DBCO) reagents.

Q4: How should I store this compound?

For optimal performance and stability, this compound should be stored at -20°C, desiccated, and protected from light.[9]

Troubleshooting Guide: High Background Fluorescence

High background fluorescence is a common issue that can obscure specific signals and compromise data quality. The following guide details potential causes and solutions to help you minimize background and enhance your signal-to-noise ratio.

Problem 1: Diffuse, widespread background across the entire sample.

This is often indicative of unbound fluorescent probe or autofluorescence.

Experimental Workflow for Minimizing Diffuse Background

cluster_prep Sample Preparation cluster_blocking Blocking cluster_click Click Reaction cluster_washing Washing Fixation Fixation (e.g., 4% PFA) Quenching Optional: Quenching (100 mM Glycine) Fixation->Quenching Reduces aldehyde- induced autofluorescence Permeabilization Permeabilization (e.g., 0.1-0.5% Triton X-100) Quenching->Permeabilization Blocking Blocking Step (e.g., 3% BSA) Permeabilization->Blocking Prevents non-specific binding of the probe Titration Optimize [this compound] (Perform Titration) Blocking->Titration ClickCocktail Prepare & Add Click Reaction Cocktail Titration->ClickCocktail Wash1 Increase Wash Steps (e.g., 3 to 5 times) ClickCocktail->Wash1 Wash2 Increase Wash Duration (e.g., 5 to 15 min) Imaging Imaging Wash1->Imaging Wash3 Add Detergent (e.g., 0.1% Tween-20) Wash2->Imaging Wash3->Imaging

Caption: A step-by-step workflow highlighting key optimization points to reduce diffuse background fluorescence.

Potential Cause Recommended Solution Detailed Protocol
Insufficient Washing Increase the number and duration of wash steps. Incorporate a mild detergent.After the click reaction, increase the number of washes from 3 to 5. Extend the duration of each wash from 5 minutes to 10-15 minutes. Use a wash buffer (e.g., PBS) containing 0.1% Tween-20 or Triton X-100 to help remove non-specifically bound dye.[10]
Excessive Probe Concentration Titrate the this compound to determine the optimal concentration.Perform a concentration-response experiment. Start with the manufacturer's recommended concentration and test 2-fold and 5-fold lower concentrations to find the lowest concentration that provides a strong specific signal with minimal background.[10]
Non-Specific Binding Implement a blocking step before the click reaction.Before adding the click reaction cocktail, incubate your fixed and permeabilized cells with a blocking buffer, such as 3% BSA in PBS, for 30-60 minutes at room temperature.[11]
Cellular Autofluorescence Perform a quenching step after fixation.After fixation with paraformaldehyde (PFA), incubate the cells with 100 mM glycine (B1666218) in PBS for 15 minutes at room temperature to quench free aldehyde groups, which can contribute to autofluorescence.[10]
Problem 2: Fluorescent puncta or aggregates in the sample, including negative controls.

This issue often arises from the precipitation of the fluorescent alkyne probe.

Troubleshooting Logic for Fluorescent Aggregates

Start High Background: Fluorescent Aggregates Cause Potential Cause: Probe Precipitation Start->Cause Solution Solution: Filter Reagent Cause->Solution Protocol Protocol: 1. Centrifuge stock solution (>10,000 x g, 5-10 min) 2. Use supernatant for reaction Solution->Protocol Result Result: Reduced Aggregates Solution->Result

Caption: A simple flowchart for diagnosing and resolving issues with fluorescent aggregates.

Potential Cause Recommended Solution Detailed Protocol
Probe Aggregation Centrifuge the this compound stock solution before use.Before preparing your click reaction cocktail, centrifuge the stock solution of this compound at high speed (e.g., >10,000 x g) for 5-10 minutes. Carefully pipette the supernatant for your experiment, avoiding the pellet.[10]
Problem 3: Weak non-specific labeling observed even with optimized washing and probe concentration.

This may be due to interactions involving the copper catalyst or hydrophobic interactions of the dye.

The Role of Copper in Specific and Non-Specific Click Reactions

cluster_specific Specific CuAAC Reaction cluster_nonspecific Non-Specific Interaction Azide Azide-labeled Biomolecule Triazole Stable Triazole Linkage (Strong Fluorescent Signal) Azide->Triazole Alkyne_S BP Fluor 594 Alkyne Alkyne_S->Triazole Copper_S Cu(I) Catalyst Copper_S->Triazole catalyzes Protein Cellular Protein (No Azide) Binding Weak Non-Specific Binding (Background Fluorescence) Protein->Binding Alkyne_NS BP Fluor 594 Alkyne Alkyne_NS->Binding Copper_NS Cu(I) Catalyst Copper_NS->Binding mediates

Caption: Diagram illustrating both the desired specific click reaction and a potential non-specific, copper-mediated interaction leading to background.

Potential Cause Recommended Solution Detailed Protocol
Copper-Mediated Non-Specific Binding Optimize the stoichiometry of the click reaction components.Ensure the correct ratio of copper, a stabilizing ligand like THPTA, and a reducing agent (e.g., sodium ascorbate).[10][12] Using an excess of the reducing agent relative to the copper can help maintain the catalytic Cu(I) state and minimize side reactions.[12]
Hydrophobic Interactions Consider using alternative wash buffers post-labeling.Some researchers have reported using wash solutions containing urea (B33335) or guanidine (B92328) hydrochloride to disrupt non-specific hydrophobic interactions between the dye and cellular components.[11] This should be tested carefully as it can affect sample integrity.

Summary of Recommended Reagent Concentrations for Optimization

Reagent Typical Starting Concentration Optimization Range/Suggestion
4% PFA (Fixation)4% in PBS10-15 minutes at room temperature[10]
Triton X-100 (Permeabilization)0.1% - 0.5% in PBS0.1% for membrane proteins, 0.5% for nuclear proteins[10]
Glycine (Quenching)100 mM in PBS15 minutes at room temperature
BSA (Blocking)3% in PBS30-60 minutes at room temperature
This compoundManufacturer's recommendationTitrate down (e.g., 2-fold and 5-fold lower)[10]
CuSO₄1 mMAdjust based on ligand and experimental needs[12]
THPTA (Ligand)1-2 mMUse a 1:2 to 1:5 molar ratio of CuSO₄ to THPTA[13]
Sodium Ascorbate15 mMShould be in excess of CuSO₄[12]
Tween-20 (Wash Buffer)0.1% in PBSUse for all post-reaction wash steps

References

Troubleshooting non-specific binding of BP Fluor 594 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing non-specific binding with BP Fluor 594 Alkyne.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence when using this compound?

High background fluorescence, or non-specific binding, in experiments utilizing this compound can stem from several factors. The most common issues include suboptimal concentration of the alkyne probe, inadequate washing steps, non-specific interactions of the copper (I) catalyst, and inherent autofluorescence of the sample.[1][2][3] The BP Fluor 594 dye itself, being a bright, red-fluorescent probe, can contribute to significant background if not properly managed during the experimental workflow.[4][5]

Q2: How can I be sure that the background I'm observing is due to non-specific binding of this compound?

To confirm non-specific binding, it is crucial to include proper negative controls in your experiment. A key control is a sample that has not been treated with the corresponding azide (B81097) but is still subjected to the full click reaction with this compound.[1][2] If significant fluorescence is observed in this control, it strongly indicates non-specific binding of the alkyne probe.

Q3: Can the copper catalyst in the click reaction contribute to non-specific signal?

Yes, the copper (I) catalyst, essential for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, can contribute to background signal.[1][6] Copper ions can bind non-specifically to proteins and other biomolecules, leading to off-target fluorescence.[1][6] This is a known phenomenon where the reaction of native proteins with terminal alkynes in the presence of a Cu(I) catalyst can result in weak, non-specific protein labeling.[6] To mitigate this, using a copper-chelating ligand like THPTA is highly recommended.[7][8]

Q4: Are there any alternatives to copper-catalyzed click chemistry to reduce background?

For applications where copper toxicity or copper-mediated background is a concern, a copper-free click chemistry approach using a strained cyclooctyne (B158145) (e.g., DBCO) derivative of the fluorophore can be an excellent alternative.[9][10] BP Fluor 594 is also available as a DBCO conjugate for such applications.[9]

Troubleshooting Guides

Issue 1: High, Diffuse Background Fluorescence

If you are observing a high, diffuse background signal across your entire sample, it is likely due to unbound this compound or widespread non-specific binding.

start High Diffuse Background optimize_conc Optimize BP Fluor 594 Alkyne Concentration start->optimize_conc increase_washes Increase Washing Steps (Number and Duration) optimize_conc->increase_washes If background persists add_detergent Add Detergent to Wash Buffer increase_washes->add_detergent If background persists blocking_step Implement/Optimize Blocking Step add_detergent->blocking_step If background persists check_reagents Check Reagent Quality and Preparation blocking_step->check_reagents If background persists resolution Reduced Background check_reagents->resolution Problem Resolved

Caption: Troubleshooting workflow for high diffuse background.

  • Optimize this compound Concentration: An excess of the fluorescent alkyne can lead to increased non-specific binding. Perform a titration experiment to determine the lowest effective concentration that maintains a strong specific signal.

  • Enhance Washing Steps: Insufficient washing is a common cause of high background. Increase the number and duration of wash steps after the click reaction.

  • Incorporate a Detergent: Adding a mild detergent, such as 0.05% Tween-20, to your wash buffer can help remove non-specifically bound probe, particularly in fixed and permeabilized cells.[2]

  • Implement a Blocking Step: Pre-incubating your sample with a blocking agent like Bovine Serum Albumin (BSA) can prevent non-specific binding of the fluorescent probe to cellular components.[1][2]

  • Verify Reagent Purity and Preparation: Ensure that your this compound and other click chemistry reagents are of high quality and that solutions, especially the sodium ascorbate, are freshly prepared.[1]

Issue 2: Punctate or Aggregated Background Signal

The appearance of bright, punctate background or fluorescent aggregates can be due to precipitation of the this compound or issues with the click reaction cocktail.

start Punctate/Aggregated Background check_solubility Check this compound Solubility and Dilution start->check_solubility filter_solution Filter Alkyne Stock Solution check_solubility->filter_solution If aggregates persist prepare_fresh_cocktail Prepare Click Reaction Cocktail Fresh filter_solution->prepare_fresh_cocktail If aggregates persist optimize_copper Optimize Copper/ Ligand Concentration prepare_fresh_cocktail->optimize_copper If background remains resolution Clear Signal optimize_copper->resolution Problem Resolved

Caption: Troubleshooting workflow for punctate background.

  • Ensure Complete Solubilization: Confirm that the this compound is fully dissolved in a suitable solvent like DMSO before preparing the final reaction mix.

  • Filter the Alkyne Stock Solution: If you suspect precipitation in your stock solution, consider filtering it through a 0.2 µm syringe filter.

  • Prepare Fresh Click Reaction Cocktail: The click reaction cocktail should always be prepared immediately before use.[2] Components, especially the copper sulfate (B86663) and sodium ascorbate, should be added in the correct order to prevent precipitation.

  • Optimize Copper and Ligand Concentrations: High concentrations of copper can sometimes lead to precipitation. Ensure you are using an appropriate copper chelating ligand (e.g., THPTA) at a sufficient excess (e.g., 5-fold) over the copper sulfate.[1]

Quantitative Data Summary

The following tables provide recommended starting concentrations and ranges for optimizing your experiment to reduce non-specific binding of this compound.

Table 1: this compound Concentration Titration

ConcentrationSignal Intensity (Specific)Background Intensity (Non-specific)Signal-to-Noise Ratio
10 µMHighHighLow
5 µMHighModerateModerate
2 µM Good Low High
1 µMModerateVery LowModerate
0.5 µMLowVery LowLow

Note: Optimal concentration may vary depending on the cell type and azide incorporation level. The bolded row indicates a common starting point for optimization.

Table 2: Click Reaction Component Concentrations for Cellular Imaging

ComponentStock SolutionFinal Concentration RangeKey Consideration
This compound10 mM in DMSO1 - 5 µMTitrate to find the lowest effective concentration.[2]
Copper (II) Sulfate (CuSO₄)100 mM in H₂O100 - 200 µMUse high-purity, fresh solutions.
THPTA (or other ligand)100 mM in H₂O500 µM - 1 mMUse at a 5:1 ratio to CuSO₄ to chelate copper.[7]
Sodium Ascorbate100 mM in H₂O1 - 2 mMPrepare fresh for each experiment. [2]

Experimental Protocols

Protocol 1: Titration of this compound for Optimal Signal-to-Noise

This protocol outlines a method to determine the optimal concentration of this compound for your specific experimental setup.

  • Cell Preparation: Prepare azide-labeled and negative control (no azide) cells as per your standard protocol.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes. Wash thoroughly with PBS between steps.

  • Blocking: Block with 3% BSA in PBS for 30 minutes at room temperature.[2]

  • Prepare Serial Dilutions: Prepare a series of this compound dilutions in your click reaction buffer to achieve final concentrations of 10, 5, 2, 1, and 0.5 µM.

  • Click Reaction: Prepare the complete click reaction cocktail for each concentration, adding the copper sulfate, ligand, and finally the fresh sodium ascorbate. Incubate samples for 30-60 minutes at room temperature, protected from light.[2]

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20, followed by two washes with PBS.[2]

  • Imaging and Analysis: Acquire images using consistent settings for all samples. Quantify the mean fluorescence intensity of the specific signal (in azide-labeled cells) and the background (in non-azide-labeled cells) to determine the optimal signal-to-noise ratio.

Protocol 2: General Protocol for Click Chemistry with this compound in Fixed Cells

This protocol provides a starting point for performing a click reaction with this compound.

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO

    • Copper (II) Sulfate (CuSO₄): 100 mM in water

    • THPTA: 100 mM in water

    • Sodium Ascorbate: 100 mM in water (prepare fresh)

  • Cell Preparation: After azide labeling, fix and permeabilize your cells.

  • Blocking: Incubate with 3% BSA in PBS for 30 minutes.

  • Prepare Click Reaction Cocktail (for 1 mL):

    • 888 µL PBS

    • 2 µL of 10 mM this compound (final concentration 2 µM)

    • 10 µL of 100 mM THPTA (final concentration 1 mM)

    • 2 µL of 100 mM CuSO₄ (final concentration 200 µM)

    • Mix the above components well.

    • Add 100 µL of 100 mM Sodium Ascorbate (final concentration 10 mM) immediately before use and mix.

  • Incubation: Add the click reaction cocktail to your samples and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash three times with PBS + 0.05% Tween-20.

    • Wash two times with PBS.

  • Downstream Processing: Proceed with counterstaining and imaging.

Signaling Pathways and Workflows

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide Azide-modified Biomolecule Product Fluorescently Labeled Biomolecule (Stable Triazole) Azide->Product Alkyne BP Fluor 594 Alkyne Alkyne->Product CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Product Catalysis THPTA THPTA (Ligand) THPTA->Cu_I Stabilization

Caption: The CuAAC reaction mechanism for labeling with this compound.

References

Technical Support Center: Optimizing BP Fluor 594 Alkyne Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BP Fluor 594 Alkyne imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for a high signal-to-noise ratio.

Troubleshooting Guide

High background, low signal, and photobleaching are common challenges in fluorescence microscopy. The following table outlines potential issues you might encounter during your this compound imaging experiments, their probable causes, and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
High Background Fluorescence 1. Autofluorescence: Intrinsic fluorescence from cells or tissues.[1] 2. Excess/Unbound Probe: Residual this compound not washed away.[2] 3. Non-specific Binding: The probe is binding to cellular components other than the target.[1][3] 4. Fixation-Induced Fluorescence: Aldehyde fixatives (e.g., formaldehyde (B43269), glutaraldehyde) can increase autofluorescence.[4] 5. Suboptimal Click Reaction Conditions: Incomplete reaction leading to side products or unbound reagents.[2][5]1. Autofluorescence Quenching: Include an unstained control to assess autofluorescence.[1] Use a commercial quenching agent or perform photobleaching before labeling.[4] 2. Optimize Probe Concentration & Washing: Titrate the this compound concentration to find the lowest effective concentration. Increase the number and duration of wash steps after the click reaction.[2] 3. Blocking: Use a blocking agent like Bovine Serum Albumin (BSA) in your buffers to reduce non-specific binding.[2] 4. Alternative Fixation: Consider using a non-aldehyde-based fixative like methanol (B129727) or acetone. If using aldehydes, treat with a reducing agent like sodium borohydride (B1222165) after fixation.[6] 5. Optimize Click Reaction: Ensure all click chemistry reagents are fresh and used at optimal concentrations. Use a copper-chelating ligand to minimize copper-mediated background.[2]
Low or No Signal 1. Inefficient Click Reaction: Suboptimal concentrations of copper, reducing agent, or ligand.[7] 2. Degraded Reagents: this compound, azide (B81097) partner, or click chemistry reagents may have degraded. 3. Insufficient Target Labeling: The azide-modified biomolecule is not present in sufficient quantities. 4. Incorrect Imaging Settings: Excitation and emission filters are not optimal for BP Fluor 594.[8] 5. Photobleaching: The fluorophore has been destroyed by excessive light exposure.[9][10]1. Optimize Click Reaction Cocktail: Prepare the click reaction cocktail fresh each time. Titrate the concentrations of copper sulfate, reducing agent (e.g., sodium ascorbate), and ligand.[7] A typical starting point is a 1:5 ratio of copper to ligand.[2] 2. Use Fresh Reagents: Store all reagents according to the manufacturer's instructions and prepare fresh solutions. 3. Confirm Target Labeling: Use a positive control to ensure the azide modification of your target molecule was successful. 4. Optimize Imaging Parameters: Use a laser line and filter set appropriate for BP Fluor 594 (Excitation max: ~590 nm, Emission max: ~617 nm).[8][11] 5. Minimize Photobleaching: Reduce laser power and exposure time. Use an antifade mounting medium.[6][9][12]
Photobleaching (Signal Fades Quickly) 1. High Excitation Light Intensity: Excessive laser power is rapidly destroying the fluorophore.[9] 2. Long Exposure Times: Prolonged illumination leads to cumulative photodamage.[10] 3. Presence of Oxygen: Molecular oxygen can react with the excited fluorophore, leading to its destruction.[4]1. Reduce Excitation Intensity: Use the lowest laser power that provides an adequate signal.[9] 2. Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.[10] 3. Use Antifade Reagents: Mount samples in a commercially available antifade mounting medium containing oxygen scavengers.[6][12]
Uneven or Patchy Staining 1. Incomplete Permeabilization: The click chemistry reagents are not able to access the target molecule inside the cell.[11] 2. Cell Clumping or Uneven Seeding: Cells are not in a monolayer, leading to inconsistent staining. 3. Inadequate Reagent Mixing: The click reaction cocktail was not mixed thoroughly before or during application.1. Optimize Permeabilization: Titrate the concentration and incubation time of the permeabilization agent (e.g., Triton X-100).[13] 2. Ensure Monolayer Culture: Seed cells at an appropriate density to avoid clumping. 3. Ensure Thorough Mixing: Gently agitate samples during incubation with the click reaction cocktail.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use?

A1: The optimal concentration can vary depending on the cell type and the abundance of the target molecule. It is recommended to perform a titration experiment starting from a low concentration (e.g., 1-5 µM) and increasing it until a good signal-to-noise ratio is achieved without significant background.[2]

Q2: Can I perform live-cell imaging with this compound?

A2: While BP Fluor 594 itself is cell-permeable, the copper-catalyzed click reaction (CuAAC) can be toxic to live cells due to the presence of copper ions.[7][14] For live-cell imaging, it is highly recommended to use a copper-free click chemistry approach with a compatible azide partner (e.g., a DBCO-modified azide).

Q3: How can I be sure that my click reaction is working efficiently?

A3: To validate your click reaction, you can use a positive control. This could be a commercially available azide-modified component that is known to be easily labeled. Additionally, you can test your reaction components on a known alkyne and azide pair and analyze the product by methods like mass spectrometry before proceeding with cellular experiments.[7]

Q4: What are the best practices for storing this compound?

A4: this compound should be stored at -20°C, protected from light and moisture. It is advisable to aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles.

Q5: My unstained control cells show significant fluorescence in the red channel. What should I do?

A5: This is likely due to cellular autofluorescence.[1] You can try to reduce this by using a specialized autofluorescence quenching kit, or by performing a photobleaching step on your unstained sample before acquiring images of your stained samples. Choosing a fluorophore with a longer emission wavelength (far-red or near-infrared) can also help to avoid the spectral regions where autofluorescence is most prominent.

Experimental Protocols

Below are detailed protocols for key experimental steps.

Cell Fixation and Permeabilization
  • Grow cells on coverslips to the desired confluency.

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Fixation:

    • Option A (Formaldehyde): Incubate cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[13]

    • Option B (Methanol): Incubate cells with ice-cold 100% methanol for 10 minutes at -20°C.

  • Wash the cells three times with PBS.

  • Permeabilization (if required for intracellular targets):

    • Incubate cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[13]

  • Wash the cells three times with PBS.

Copper-Catalyzed Click Reaction (CuAAC)

Important: Prepare the click reaction cocktail immediately before use.

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO

    • Copper(II) Sulfate (CuSO₄): 100 mM in water[13]

    • Copper-chelating Ligand (e.g., THPTA or BTTAA): 50 mM in water

    • Reducing Agent (e.g., Sodium Ascorbate): 500 mM in water (prepare fresh)

  • Prepare the Click Reaction Cocktail (for one coverslip, 500 µL total volume): [13]

    • To 440 µL of PBS with 3% BSA, add the following in order, vortexing gently after each addition:

      • 2.5 µL of this compound stock solution (final concentration: 50 µM)

      • 5 µL of Copper(II) Sulfate stock solution (final concentration: 1 mM)

      • 12.5 µL of Ligand stock solution (final concentration: 1.25 mM)

      • 40 µL of Sodium Ascorbate stock solution (final concentration: 40 mM)

  • Remove the PBS from the fixed and permeabilized cells.

  • Add the 500 µL of the click reaction cocktail to the coverslip.

  • Incubate for 30 minutes at room temperature, protected from light.[13]

  • Wash the cells three times with PBS containing 3% BSA.

  • Wash twice with PBS.

  • (Optional) Proceed with nuclear counterstaining (e.g., DAPI).

  • Mount the coverslip on a microscope slide with an antifade mounting medium.

Reagent Stock Concentration Volume for 500 µL Cocktail Final Concentration
This compound10 mM2.5 µL50 µM
Copper(II) Sulfate100 mM5 µL1 mM
Ligand (e.g., THPTA)50 mM12.5 µL1.25 mM
Sodium Ascorbate500 mM40 µL40 mM
PBS with 3% BSA-440 µL-

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Click Reaction cluster_imaging Imaging & Analysis cell_culture Cell Seeding & Growth fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization prepare_cocktail Prepare Click Cocktail permeabilization->prepare_cocktail incubation Incubate with Cells prepare_cocktail->incubation washing Washing Steps incubation->washing mounting Mounting with Antifade washing->mounting image_acquisition Image Acquisition mounting->image_acquisition data_analysis Data Analysis image_acquisition->data_analysis

Caption: Experimental workflow for this compound imaging.

click_chemistry cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product bp_fluor BP Fluor 594 Alkyne triazole Stable Triazole Linkage (Fluorescently Labeled Biomolecule) bp_fluor->triazole + azide Azide-modified Biomolecule copper Cu(I) copper->triazole catalyzes ascorbate Sodium Ascorbate copper_II Cu(II) ascorbate->copper_II Reduction

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Preventing photobleaching of BP Fluor 594 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BP Fluor 594 Alkyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate photobleaching and achieve optimal results in your fluorescence imaging experiments.

Troubleshooting Guide & FAQs

This section addresses common issues related to the photobleaching of this compound in a question-and-answer format.

Q1: Why is my this compound signal fading so quickly?

A1: Rapid signal loss, or photobleaching, is the irreversible photochemical destruction of a fluorophore.[1][2] It's primarily caused by the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that permanently damage the dye molecule.[1][3][4] Several factors can accelerate this process:

  • High-Intensity Illumination: Using excessive laser power or light source intensity dramatically increases the rate of photobleaching.[1][5]

  • Prolonged Exposure: The longer the fluorophore is exposed to excitation light, the more photobleaching will occur.[1][6]

  • Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching.[3][4]

  • Suboptimal Environmental Conditions: Factors like improper pH can affect the stability of the fluorophore. However, BP Fluor 594 is noted to be stable across a wide pH range (pH 4-10).[7][8]

Q2: What is the most effective way to prevent photobleaching?

A2: The most effective strategy is to use a high-quality antifade mounting medium.[5] These reagents are designed to scavenge reactive oxygen species, thereby protecting the fluorophore and extending its fluorescent lifetime.[1] Combining an antifade agent with optimized imaging parameters provides the best protection.

Q3: Which antifade mounting media are recommended for this compound?

A3: BP Fluor 594 is spectrally equivalent to Alexa Fluor™ 594.[8][9] Therefore, antifade reagents that show high performance with Alexa Fluor™ 594 are excellent choices. Commercial antifade reagents are generally recommended over homemade recipes for consistency and performance.

Antifade Mounting MediumKey FeaturesRecommended Use
ProLong™ Diamond & ProLong™ Gold Hard-setting mountants that offer superior protection against photobleaching, especially for Alexa Fluor dyes.[10][11] Cures to form a permanent seal.Ideal for long-term sample archival and high-resolution imaging.
SlowFade™ Diamond Non-curing (soft-set) mountant offering excellent protection across the visible spectrum with less initial quenching of the signal.[10] Allows for immediate imaging.Suitable for experiments where samples will be imaged shortly after mounting.
VECTASHIELD® A widely used antifade reagent. Note: Some formulations may be incompatible with certain cyanine (B1664457) dyes.[11][12]General use for fixed-cell immunofluorescence.
Fluoroshield™ Aqueous mounting medium that prevents photobleaching of a wide range of dyes, including Alexa Fluor™ 594.Suitable for immunofluorescence applications like IHC, ICC, and ISH.

This table summarizes commercially available antifade reagents compatible with fluorophores spectrally similar to this compound.

Q4: How can I optimize my microscope settings to minimize photobleaching?

A4: Optimizing your acquisition parameters is a critical step in reducing photobleaching, which can be done with or without antifade reagents.[13]

  • Reduce Illumination Intensity: Use the lowest laser power or light intensity that provides a sufficient signal-to-noise ratio.[1] Neutral density filters can be used to precisely control intensity.[3]

  • Minimize Exposure Time: Use the shortest possible exposure time for your camera.[1] Modern sensitive cameras can detect faint signals with very short exposures.

  • Limit Illumination Area: Use the field diaphragm to illuminate only the area being captured by the camera.

  • Avoid Unnecessary Exposure: Use transmitted light or a lower magnification to locate the region of interest before exposing the sample to high-intensity fluorescence excitation light.[14]

  • Use Appropriate Filters: Ensure your filter sets are optimized for the excitation and emission spectra of BP Fluor 594 (Ex/Em: ~590/617 nm) to maximize signal collection and minimize bleed-through and unnecessary excitation.[7]

Q5: Can I prepare my own antifade solution?

A5: While recipes for antifade solutions using agents like n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), or p-phenylenediamine (B122844) (PPD) are available, they come with challenges. PPD is highly effective but can be toxic and may react with certain dyes.[12] NPG can be difficult to dissolve.[12] For consistency, safety, and performance, commercially formulated mounting media are strongly recommended.[14]

Experimental Protocols & Workflows

Protocol: Mounting Fixed Cells with an Antifade Reagent

This protocol provides a general procedure for mounting adherent cells on coverslips using a commercial antifade mounting medium.

Materials:

  • Cell sample fixed on a glass coverslip

  • Phosphate-buffered saline (PBS)

  • Microscope slide

  • Antifade mounting medium (e.g., ProLong™ Gold)

  • Fine-tipped forceps

  • Pipette

Procedure:

  • Final Wash: Perform a final wash of the stained cells on the coverslip with PBS to remove any residual buffer salts.

  • Remove Excess Buffer: Carefully aspirate the PBS. Use the edge of a laboratory wipe to gently wick away any remaining liquid from the coverslip. Do not allow the cell monolayer to dry out.

  • Apply Antifade Medium: Place the microscope slide on a level surface. Dispense a single drop of the antifade mounting medium onto the slide.

  • Mount Coverslip: Using forceps, carefully pick up the coverslip, invert it so the cell-side is facing down, and gently lower it onto the drop of mounting medium at an angle to avoid trapping air bubbles.

  • Cure (for hard-setting media): Allow the slide to cure according to the manufacturer's instructions (e.g., 24 hours at room temperature in the dark for ProLong™ Gold). This allows the mountant to harden and achieve the optimal refractive index.[11]

  • Seal (Optional but Recommended): For long-term storage, seal the edges of the coverslip with clear nail polish or a commercial sealant to prevent drying and protect against oxidation.

  • Image: The sample is now ready for fluorescence microscopy. Store slides flat at 4°C, protected from light.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting photobleaching issues.

G start Start: Rapid Photobleaching Observed q_antifade Are you using an antifade mounting medium? start->q_antifade use_antifade Action: Use a recommended antifade medium (e.g., ProLong Gold). q_antifade->use_antifade No q_settings Are imaging settings optimized? q_antifade->q_settings Yes use_antifade->q_settings optimize_settings Action: Reduce laser power & exposure time. Increase camera gain. q_settings->optimize_settings No q_exposure Is the sample exposed to unnecessary light? q_settings->q_exposure Yes optimize_settings->q_exposure minimize_exposure Action: Use transmitted light to find focus. Use ND filters. q_exposure->minimize_exposure Yes end_bad Issue Persists: Consider choosing a more photostable fluorophore for very long-term imaging. q_exposure->end_bad No end_ok Problem Resolved: Stable Signal Achieved minimize_exposure->end_ok

A troubleshooting workflow for addressing photobleaching of this compound.

Mechanism of Photobleaching Diagram

This diagram illustrates the simplified photochemical process leading to photobleaching.

G F0 Fluorophore (Ground State) F1 Excited Singlet State F0->F1 Excitation Light (hν) Bleached Bleached Fluorophore F1->F0 Emission (hν) F_ISC Intersystem Crossing F1->F_ISC Fluorescence Fluorescence (Signal) F1->Fluorescence F_T Excited Triplet State F_ISC->F_T O2 Molecular Oxygen (O₂) F_T->O2 Energy Transfer ROS Reactive Oxygen Species (ROS) O2->ROS ROS->Bleached Oxidative Damage Antifade Antifade Reagent Antifade->ROS Scavenges

References

Technical Support Center: BP Fluor 594 Alkyne and Amino Acid Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential for fluorescence quenching of BP Fluor 594 Alkyne by amino acids.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching?

A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This occurs when the fluorophore interacts with another molecule, known as a quencher, which provides a non-radiative pathway for the excited state energy to be dissipated.

Q2: Can amino acids quench the fluorescence of this compound?

A2: Yes, certain amino acids have been shown to quench the fluorescence of rhodamine-based dyes, a class to which BP Fluor 594 belongs. This quenching can occur when the fluorophore is in close proximity to these amino acid residues within a labeled protein or peptide.

Q3: Which amino acids are known to quench this compound?

A3: Based on studies with structurally similar fluorophores, the primary amino acids that can act as quenchers are Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Histidine (His) .[1][2] Tryptophan and Tyrosine are generally the most efficient quenchers.[1]

Q4: What is the mechanism of quenching by these amino acids?

A4: The quenching of rhodamine dyes by these amino acids is typically a result of a combination of static and dynamic quenching mechanisms.[1] A primary mechanism is believed to be Photoinduced Electron Transfer (PET) , where an electron is transferred from the amino acid (donor) to the excited fluorophore (acceptor), leading to a non-fluorescent state.

Q5: I am using this compound in a click chemistry reaction to label a protein. Should I be concerned about quenching?

A5: Yes, if your protein of interest has Tryptophan, Tyrosine, Methionine, or Histidine residues near the site of labeling, you may observe a lower than expected fluorescence signal due to quenching. The degree of quenching will depend on the specific amino acid(s), their distance and orientation relative to the dye, and the local microenvironment.

Quantitative Data: Quenching of Alexa Fluor Dyes by Amino Acids

Amino AcidQuenching TypeDynamic Quenching Rate Constant (kq) (M-1s-1)Static Quenching Constant (Ks) (M-1)Relative Quenching Efficiency
Tryptophan (Trp)Static & Dynamic3.5 x 10915.1Strong
Tyrosine (Tyr)Dynamic--Strong
Methionine (Met)Dynamic--Weak
Histidine (His)Static & Dynamic--Weak

Disclaimer: The data presented is for Alexa Fluor 488 as reported by Chen et al. (2010) and serves as a reference for the potential quenching of this compound.[1]

Experimental Protocols

Protocol 1: Assessing Amino Acid Quenching of this compound

This protocol outlines a fluorescence titration experiment to determine the quenching effect of a specific amino acid on this compound.

Materials:

  • This compound

  • Amino acid of interest (Tryptophan, Tyrosine, Methionine, or Histidine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Black, clear-bottom 96-well plate

  • Fluorescence plate reader with excitation and emission filters appropriate for BP Fluor 594 (Excitation max: ~590 nm, Emission max: ~617 nm)

  • Concentrated stock solution of the amino acid in PBS

Procedure:

  • Prepare a working solution of this compound: Dilute the stock solution of this compound in PBS to a final concentration of 1 µM.

  • Prepare amino acid dilutions: Perform a serial dilution of the concentrated amino acid stock solution in PBS to create a range of concentrations (e.g., 0 mM to 100 mM).

  • Set up the 96-well plate:

    • Add 100 µL of the 1 µM this compound solution to each well.

    • Add 100 µL of the different amino acid dilutions to the wells, ensuring each concentration is tested in triplicate.

    • Include triplicate wells with 100 µL of PBS instead of the amino acid solution as a negative control (unquenched sample).

  • Incubate: Gently mix the plate and incubate at room temperature for 15 minutes, protected from light.

  • Measure fluorescence: Read the fluorescence intensity of each well using the fluorescence plate reader with the appropriate excitation and emission wavelengths for BP Fluor 594.

  • Data Analysis (Stern-Volmer Plot):

    • Calculate the average fluorescence intensity (F) for each amino acid concentration and the average intensity of the unquenched control (F0).

    • Calculate the ratio F0/F for each amino acid concentration.

    • Plot F0/F versus the concentration of the amino acid ([Q]). This is the Stern-Volmer plot.

    • The slope of this plot is the Stern-Volmer constant (KSV), which is a measure of the quenching efficiency.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no fluorescence signal after click chemistry labeling. Quenching by nearby amino acids: The this compound is successfully conjugated but its fluorescence is quenched by a proximal Trp, Tyr, Met, or His residue.- Confirm labeling: Use a non-fluorescence-based method to confirm successful conjugation, such as a Western blot with an anti-rhodamine antibody or mass spectrometry. - Site-directed mutagenesis: If the protein structure is known, consider mutating the quenching amino acid residue(s) near the labeling site to a non-quenching residue (e.g., Alanine or Phenylalanine). - Introduce a spacer: If possible, redesign the labeling strategy to incorporate a longer linker between the alkyne and the protein backbone to increase the distance between the fluorophore and the quenching residue.
Inefficient click reaction: The low signal is due to poor labeling efficiency, not quenching.- Optimize click chemistry conditions: Ensure all reagents are fresh and at the correct concentrations. Copper(I) is easily oxidized, so use a freshly prepared solution of a reducing agent like sodium ascorbate. - Check for interfering substances: Buffers containing chelating agents (e.g., Tris) or high concentrations of reducing agents can interfere with the copper catalyst. Use non-chelating buffers like HEPES or PBS.
Fluorescence signal is lower than expected for a known labeled protein. Environmental effects: The local microenvironment of the fluorophore can influence its quantum yield.- Denaturation studies: Measure the fluorescence of the labeled protein under denaturing conditions (e.g., using 6M guanidinium (B1211019) chloride). An increase in fluorescence upon denaturation can indicate that the folded structure brings quenching residues into proximity with the dye.
Inconsistent fluorescence signal between different labeled proteins. Different local environments: The presence and proximity of quenching amino acids will vary between proteins, leading to different levels of quenching.- Sequence analysis: Analyze the amino acid sequence around the labeling site for the presence of potential quenching residues. This can help predict which proteins are more likely to exhibit quenching.

Visualizations

Quenching_Mechanism cluster_0 Photoinduced Electron Transfer (PET) Fluorophore Fluorophore Excited_Fluorophore Excited_Fluorophore Fluorophore->Excited_Fluorophore Light (hν) Excited_Fluorophore->Fluorophore Fluorescence Quenched_Fluorophore Quenched_Fluorophore Excited_Fluorophore->Quenched_Fluorophore Electron Transfer Quenched_Fluorophore->Fluorophore Non-radiative decay Amino_Acid Amino_Acid

Caption: Mechanism of fluorescence quenching by photoinduced electron transfer.

Experimental_Workflow A Prepare this compound and Amino Acid Solutions B Perform Serial Dilution of Amino Acid A->B C Mix Dye and Amino Acid in 96-well Plate B->C D Incubate at Room Temperature C->D E Measure Fluorescence Intensity D->E F Analyze Data (Stern-Volmer Plot) E->F

Caption: Workflow for assessing amino acid quenching of this compound.

Troubleshooting_Flowchart Start Low Fluorescence Signal Q1 Is labeling confirmed? Start->Q1 A1_Yes Potential Quenching Q1->A1_Yes Yes A1_No Optimize Click Reaction Q1->A1_No No Q2 Fluorescence increases upon denaturation? A1_Yes->Q2 End Resolution A1_No->End A2_Yes Quenching confirmed Q2->A2_Yes Yes A2_No Consider other environmental effects Q2->A2_No No A2_Yes->End A2_No->End

Caption: Troubleshooting decision tree for low fluorescence signal.

References

Technical Support Center: Copper Catalyst Toxicity in Live-Cell Imaging with BP Fluor 594 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on mitigating copper catalyst toxicity during live-cell imaging experiments utilizing BP Fluor 594 Alkyne and other probes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your live-cell imaging studies.

Frequently Asked Questions (FAQs)

Q1: Why is the standard copper-catalyzed click reaction (CuAAC) toxic to live cells?

A1: The cytotoxicity of the conventional CuAAC reaction in live cells is primarily attributed to the copper(I) catalyst. This toxicity stems from the generation of reactive oxygen species (ROS) when Cu(I) is oxidized to Cu(II). The reducing agents, like sodium ascorbate (B8700270), used to maintain copper in its active Cu(I) state can also contribute to this process. ROS can cause significant cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to apoptosis or necrosis.[1]

Q2: What are the visible signs of copper toxicity in my live-cell imaging experiment?

A2: Signs of copper toxicity can manifest in several ways during your experiment. These include:

  • Morphological Changes: Cells may shrink, round up, detach from the culture surface, or exhibit membrane blebbing.

  • Reduced Cell Viability: A significant decrease in the number of live cells, which can be quantified using viability assays like MTT or Trypan Blue exclusion.

  • Decreased Proliferation: Inhibition or slowing of cell division.[2]

  • Apoptosis/Necrosis: Observable markers of programmed cell death or cellular breakdown.[2][3]

  • Loss of Fluorescent Signal: In prolonged or highly toxic conditions, dying cells will lose their fluorescent signal.

Q3: How can I reduce copper-induced cytotoxicity while using this compound?

A3: The primary strategy to minimize copper toxicity is to use a copper-chelating ligand. These ligands stabilize the Cu(I) oxidation state, which not only reduces the generation of ROS but can also accelerate the click reaction, allowing for lower copper concentrations and shorter incubation times.[1][4][5] Commonly used ligands include THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid).[1]

Q4: Are there alternatives to copper-catalyzed click chemistry for live-cell imaging?

A4: Yes, copper-free click chemistry is a powerful alternative for live-cell imaging. The most common method is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, DIFO) that reacts spontaneously with an azide (B81097) without the need for a copper catalyst, thus eliminating the issue of copper toxicity.[6][7][8][9] Several fluorescent probes, including those with similar spectral properties to BP Fluor 594, are available with these functional groups (e.g., BP Fluor 594 DBCO).[10]

Q5: My fluorescent signal is weak. How can I improve it without increasing toxicity?

A5: Weak fluorescent signal can be due to several factors. Before increasing catalyst concentration, consider the following:

  • Optimize Reagent Concentrations: Ensure you are using the optimal concentrations of your azide-modified biomolecule and the this compound.

  • Reaction Time: While longer incubation can increase signal, it also increases toxicity. A time-course experiment is recommended to find the optimal balance.

  • Ligand-to-Copper Ratio: The ratio of ligand to copper is crucial. A common starting point is a 5:1 molar ratio of ligand to CuSO4.[4][5]

  • Purity of Reagents: Ensure all your reagents, especially the sodium ascorbate, are fresh. Prepare the sodium ascorbate solution immediately before use.

  • Cellular Uptake: Confirm that your azide-modified precursor is being efficiently incorporated by the cells.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High Cell Death/Low Viability High concentration of copper catalyst.Reduce the final concentration of CuSO4. Use a copper-chelating ligand like THPTA or BTTES.[5][9] Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line.[3][11]
Prolonged incubation time.Reduce the incubation time for the click reaction. An initial time course experiment (e.g., 5, 10, 20, 30 minutes) is recommended.[12][13]
Absence or insufficient concentration of a chelating ligand.Ensure you are using a ligand and that the ligand-to-copper ratio is appropriate (e.g., 5:1).[4]
Weak or No Fluorescent Signal Inefficient click reaction.Prepare the click reaction mixture immediately before adding it to the cells. Ensure the sodium ascorbate solution is fresh.[14] Optimize the concentrations of this compound and the copper catalyst.
Low incorporation of the azide-modified molecule.Increase the incubation time or concentration of the azide-modified metabolic precursor. Confirm incorporation through an alternative method if possible.
Presence of chelators in the media.Avoid using media or buffers containing metal chelators like EDTA prior to the click reaction.[14]
High Background Fluorescence Non-specific binding of the fluorescent probe.Decrease the concentration of this compound. Include extra washing steps after the click reaction.
Autofluorescence of cells or media.Image cells in a phenol (B47542) red-free medium. Use appropriate filter sets and consider using spectral unmixing if available on your microscope.

Quantitative Data Summary

The following tables summarize key quantitative data from published literature to guide your experimental design.

Table 1: Recommended Reagent Concentrations for Live-Cell CuAAC

ReagentRecommended Concentration RangeReference
CuSO450 - 100 µM[4][9]
Chelating Ligand (e.g., THPTA, BTTES)250 - 500 µM[4][9]
This compound (or similar dye-alkyne)10 - 25 µM[4]
Sodium Ascorbate1 - 2.5 mM[4][9]

Table 2: Impact of Copper and Ligands on Cell Viability

Cell LineCopper ConcentrationLigandIncubation TimeCell ViabilityReference
OVCAR5Not specified, but part of optimized conditionsBTTAA derivative10 minutes~75%[12][13][15]
HeLa, CHO, JurkatNot specifiedTHPTA5 minutesSignificantly protected from cytotoxicity[5]
LNCaP75 µMBTTES3 minutesNo apparent toxicity[9]
SH-SY5Y25-200 µM (CuSO4)None24-48 hoursDose-dependent decrease[11]
HepG216-64 µM (CuSO4)None8 weeksImpaired colony formation[2]

Experimental Protocols

Protocol 1: General Live-Cell Labeling using Copper-Catalyzed Click Chemistry

This protocol provides a starting point for labeling azide-modified biomolecules in live cells with this compound. Optimization for specific cell types and experimental goals is recommended.

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.

    • Metabolically label the cells by incubating them with an appropriate azide-modified precursor (e.g., an azido-sugar, amino acid, or nucleoside) for a predetermined time and concentration.

  • Preparation of Click Reaction Cocktail (prepare immediately before use):

    • In a microcentrifuge tube, prepare the following mixture in this order. The volumes can be scaled as needed. For a final volume of 1 mL:

      • To 950 µL of cell culture medium (without serum is often recommended), add 10 µL of a 10 mM stock solution of this compound (final concentration: 100 µM).

      • Add 10 µL of a 50 mM stock solution of CuSO4 (final concentration: 500 µM).

      • Add 20 µL of a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) (final concentration: 1 mM).

      • Vortex briefly.

      • Add 10 µL of a freshly prepared 100 mM stock solution of sodium ascorbate (final concentration: 1 mM).

      • Vortex gently.

  • Labeling Reaction:

    • Wash the cells once with warm PBS or serum-free medium.

    • Aspirate the wash solution and add the click reaction cocktail to the cells.

    • Incubate for 5-30 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Aspirate the reaction cocktail.

    • Wash the cells three times with warm cell culture medium.

    • Replace with fresh medium and proceed with live-cell imaging using appropriate fluorescence filters for BP Fluor 594 (Excitation/Emission: ~590/617 nm).[16][17][18]

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol can be used to quantify the cytotoxic effects of your click reaction conditions.

  • Cell Treatment:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Expose the cells to different concentrations of the click reaction components (CuSO4, ligand, ascorbate) or the complete click cocktail for the desired amount of time. Include untreated cells as a control.

  • MTT Incubation:

    • After treatment, remove the media and add 100 µL of fresh media and 10 µL of 12 mM MTT stock solution to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization of Formazan:

    • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by pipetting up and down.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

Live_Cell_Click_Chemistry_Workflow cluster_prep Cell Preparation cluster_reaction Click Reaction cluster_imaging Analysis cell_culture Culture Cells metabolic_labeling Incubate with Azide Precursor cell_culture->metabolic_labeling wash_cells1 Wash Cells metabolic_labeling->wash_cells1 prepare_cocktail Prepare Click Cocktail (CuSO4, Ligand, Dye, Ascorbate) add_cocktail Add Cocktail to Cells prepare_cocktail->add_cocktail wash_cells1->add_cocktail incubation Incubate (5-30 min) add_cocktail->incubation wash_cells2 Wash Cells (3x) incubation->wash_cells2 live_imaging Live-Cell Imaging wash_cells2->live_imaging Copper_Toxicity_Pathway Cu_I Cu(I) Catalyst ROS Reactive Oxygen Species (ROS) Cu_I->ROS oxidation Stable_Complex Stable Cu(I)-Ligand Complex Cu_I->Stable_Complex Ascorbate Ascorbate (Reducing Agent) Ascorbate->Cu_I maintains O2 O₂ O2->ROS reacts with Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Apoptosis_Necrosis Apoptosis / Necrosis Cellular_Damage->Apoptosis_Necrosis Ligand Chelating Ligand (e.g., THPTA) Ligand->Stable_Complex stabilizes Stable_Complex->ROS reduces generation

References

Technical Support Center: BP Fluor 594 Alkyne Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BP Fluor 594 Alkyne staining. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a bright, red-fluorescent probe that contains an alkyne functional group.[1][2][3] It is used to label biomolecules that have been modified to contain an azide (B81097) group. The labeling reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][4] This reaction forms a stable triazole linkage between the BP Fluor 594 dye and the target biomolecule.[1][2] BP Fluor 594 is a water-soluble and pH-insensitive dye, making it suitable for a wide range of biological imaging applications.[5][6]

Q2: What are the spectral properties of BP Fluor 594?

A2: BP Fluor 594 has an absorption maximum at approximately 590 nm and an emission maximum at approximately 617 nm.[6][7] It can be effectively excited by 561 nm or 594 nm laser lines.[5][6]

Q3: What are the main advantages of using click chemistry for fluorescent labeling?

A3: Click chemistry offers several advantages for fluorescent labeling:

  • High Specificity: The reaction is highly specific between the azide and alkyne groups, with minimal side reactions with other functional groups found in biological samples.[4]

  • Biocompatibility: The reaction can be performed in aqueous buffers and under physiological conditions, making it suitable for labeling in live cells.[4][8]

  • Efficiency: The reaction is typically fast and high-yielding.[4]

  • Small Size of the Alkyne Tag: The small alkyne group is less likely to perturb the function of the biomolecule being studied compared to larger tags.[9]

Q4: Can I use this compound for copper-free click chemistry?

A4: No, this compound is designed for copper-catalyzed click chemistry. For copper-free applications, you would need a dye conjugated to a strained alkyne, such as DBCO. BroadPharm and other suppliers offer BP Fluor 594 DBCO for this purpose.[10][11]

Troubleshooting Guide: Low Signal Intensity

A weak or absent fluorescent signal can be a significant issue in staining experiments. This guide provides a systematic approach to identifying and resolving the root cause of low signal intensity when using this compound.

Problem Area 1: Reagent and Sample Preparation
Potential Cause Question to Ask Recommended Solution
Degraded this compound Has the dye been stored properly?Store the dye at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. If degradation is suspected, use a fresh vial.
Insufficient Azide Incorporation Is the azide-modified biomolecule present and accessible?Confirm the successful incorporation of the azide into your target biomolecule using an independent method if possible (e.g., mass spectrometry). Consider potential steric hindrance that might block the azide's accessibility.
Low Target Abundance Is the target biomolecule expressed at low levels?Increase the amount of sample, if possible. Use techniques to enrich the target protein. Confirm target expression levels through other methods like Western blot or qPCR.
Improper Fixation and Permeabilization Was the fixation and permeabilization protocol optimal for your target?Optimize fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.1-0.5% Triton X-100) times and concentrations. Inadequate permeabilization can prevent the dye from reaching intracellular targets.[12]
Problem Area 2: Click Chemistry Reaction
Potential Cause Question to Ask Recommended Solution
Inactive Copper Catalyst Is the copper in the correct oxidation state (Cu(I))?The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state. Always use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to maintain copper in the +1 state.[13] Degassing solvents can also help minimize oxidation.[13]
Suboptimal Reagent Concentrations Are the concentrations of the click chemistry reagents optimized?Titrate the concentrations of this compound, copper sulfate, and sodium ascorbate to find the optimal ratio. A common starting point is a 1:0.5:5 ratio of alkyne:copper:ascorbate. See the experimental protocol section for recommended starting concentrations.
Ligand Issues Are you using a copper-stabilizing ligand?For aqueous reactions, a ligand like THPTA is recommended to stabilize the Cu(I) catalyst and increase reaction efficiency.[13] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[13]
Reaction Quenching Are there interfering substances in your buffer?Buffers containing high concentrations of chelating agents (e.g., EDTA) or thiols can interfere with the copper catalyst.[14] Ensure your buffers are compatible with the click reaction.
Problem Area 3: Imaging and Data Acquisition
Potential Cause Question to Ask Recommended Solution
Incorrect Microscope Settings Are the excitation and emission filters appropriate for BP Fluor 594?Use the correct filter set for BP Fluor 594 (Excitation: ~590 nm, Emission: ~617 nm). Ensure the excitation light source is turned on and the shutter is open.
Photobleaching Is the sample being exposed to excessive light?Minimize exposure of the sample to the excitation light. Use an anti-fade mounting medium. Acquire images using the lowest possible laser power and shortest exposure time that provides a detectable signal.
Low Detector Sensitivity Is the detector gain or exposure time set too low?Increase the detector gain or exposure time. Be aware that this can also increase background noise, so find a balance that provides the best signal-to-noise ratio.

Experimental Protocols

Key Experimental Protocol: Staining of Azide-Modified Proteins in Fixed Cells

This protocol provides a general workflow for staining azide-modified proteins in fixed and permeabilized cells using this compound. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • Cells cultured on coverslips with incorporated azide-modified amino acids

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton™ X-100 in PBS

  • Wash Buffer: PBS

  • Click Reaction Buffer: PBS

  • This compound Stock Solution: 10 mM in DMSO

  • Copper(II) Sulfate (CuSO₄) Stock Solution: 50 mM in water

  • Sodium Ascorbate Stock Solution: 500 mM in water (prepare fresh)

  • (Optional) THPTA Ligand Stock Solution: 50 mM in water

  • Nuclear counterstain (e.g., DAPI)

  • Anti-fade mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Cell Permeabilization:

    • Permeabilize cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 1 mL final volume:

      • 885 µL of PBS

      • 5 µL of this compound stock solution (final concentration: 50 µM)

      • 10 µL of CuSO₄ stock solution (final concentration: 0.5 mM)

      • (Optional) 20 µL of THPTA ligand stock solution (final concentration: 1 mM)

      • 80 µL of Sodium Ascorbate stock solution (final concentration: 40 mM)

      • Important: Add the sodium ascorbate last to initiate the reaction.

    • Remove the wash buffer from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash cells three times with PBS for 5 minutes each to remove unreacted reagents.

  • Counterstaining (Optional):

    • Incubate cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.

    • Wash cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Image the sample using a fluorescence microscope with appropriate filters for BP Fluor 594 (Ex/Em: ~590/617 nm).

Quantitative Data Summary

The following table provides recommended concentration ranges for the key components of the click chemistry reaction. These are starting points and may require optimization for your specific experiment.

Component Stock Solution Concentration Working Concentration Range
This compound10 mM in DMSO10 - 100 µM
Copper(II) Sulfate (CuSO₄)50 mM in water0.1 - 1 mM
Sodium Ascorbate500 mM in water (freshly prepared)1 - 5 mM
THPTA Ligand (optional)50 mM in water0.1 - 1 mM

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Click_Chemistry_Reaction Azide Azide-modified Biomolecule Triazole Fluorescently Labeled Biomolecule Azide->Triazole Alkyne BP Fluor 594 Alkyne Alkyne->Triazole Copper_II Copper(II) Sulfate (CuSO₄) Copper_I Copper(I) (Active Catalyst) Copper_II->Copper_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Copper_I Copper_I->Triazole Catalysis

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Pathway.

Staining_Workflow Start Start: Azide-labeled cells on coverslip Fixation 1. Fixation (e.g., 4% PFA) Start->Fixation Permeabilization 2. Permeabilization (e.g., 0.25% Triton X-100) Fixation->Permeabilization Click_Reaction 3. Click Reaction (this compound, CuSO₄, Na-Ascorbate) Permeabilization->Click_Reaction Washing 4. Washing (PBS) Click_Reaction->Washing Counterstain 5. Counterstaining (Optional, e.g., DAPI) Washing->Counterstain Mounting 6. Mounting (Anti-fade medium) Counterstain->Mounting Imaging 7. Fluorescence Microscopy Mounting->Imaging

Caption: Experimental Workflow for this compound Staining in Fixed Cells.

Troubleshooting_Logic Low_Signal Low/No Signal Check_Reagents Check Reagents & Sample Prep Low_Signal->Check_Reagents Check_Click_Reaction Check Click Reaction Low_Signal->Check_Click_Reaction Check_Imaging Check Imaging Setup Low_Signal->Check_Imaging Reagent_Solutions Degraded dye? Insufficient azide? Low target? Check_Reagents->Reagent_Solutions Click_Solutions Inactive catalyst? Wrong concentrations? No ligand? Check_Click_Reaction->Click_Solutions Imaging_Solutions Wrong filters? Photobleaching? Low sensitivity? Check_Imaging->Imaging_Solutions Signal_Improved Signal Improved Reagent_Solutions->Signal_Improved Click_Solutions->Signal_Improved Imaging_Solutions->Signal_Improved

References

Choosing the right copper ligand for BP Fluor 594 Alkyne click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BP Fluor 594 Alkyne click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the use of copper ligands in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of a copper ligand in my click chemistry reaction?

A1: In copper-catalyzed click chemistry, the active catalyst is the Copper(I) (Cu(I)) ion. However, Cu(I) is unstable in aqueous solutions and can be easily oxidized to the inactive Copper(II) (Cu(II)) state. Copper ligands serve two primary purposes:

  • Stabilization: Ligands chelate the Cu(I) ion, protecting it from oxidation and disproportionation, thus maintaining a sufficient concentration of the active catalyst.[1][2]

  • Rate Acceleration: By stabilizing the Cu(I) catalyst, ligands significantly increase the rate of the click reaction, allowing for efficient labeling even at low reactant concentrations typically found in biological systems.[1][3]

Q2: Which copper ligand should I choose for my experiment with this compound?

A2: The choice of ligand depends on your specific application, particularly whether you are working with live cells or cell lysates. For aqueous and biocompatible reactions, water-soluble ligands are recommended.[4] Here is a summary of commonly used ligands:

  • BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): A highly effective, water-soluble ligand that provides the fastest reaction kinetics among the common choices.[5] It is recommended for applications requiring high efficiency and speed, and for live-cell imaging due to its biocompatibility and the ability to use lower copper concentrations.[1][5]

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble and biocompatible ligand that offers a good balance between reaction acceleration and low cytotoxicity.[5] It is a widely used and reliable choice for bioconjugation in aqueous buffers.

  • BTTES (2-[4-({[Bis(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]ethanesulfonic acid): Another water-soluble ligand that provides rapid reaction kinetics, faster than THPTA and TBTA.[5]

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): One of the first widely used ligands. However, it is not water-soluble and generally exhibits the slowest reaction kinetics among the listed options.[5] It is less suitable for live-cell applications.

Q3: Can I perform click chemistry with this compound without a copper catalyst?

A3: Yes, copper-free click chemistry is an alternative that avoids the potential cytotoxicity associated with copper catalysts. This method utilizes strained cyclooctynes, such as sDIBO, that react with azides without the need for a catalyst.[6] This approach is particularly well-suited for live-cell imaging.[6]

Q4: What are the optimal concentrations and ratios of reagents for the click reaction?

A4: The optimal concentrations can vary depending on the specific substrates and experimental conditions. However, a good starting point for bioconjugation reactions is:

  • Copper(II) Sulfate (B86663) (CuSO₄): 50 µM to 2 mM final concentration.[4]

  • Ligand: A 1:1 to 5:1 ligand-to-copper ratio is typically recommended.[7] A 5-fold excess of ligand is often used to protect biomolecules from oxidative damage.[7]

  • Sodium Ascorbate (B8700270): 5 mM final concentration. It should be prepared fresh.[7]

  • This compound: A slight excess (e.g., 1.1 to 2-fold) relative to the azide (B81097) can help drive the reaction to completion.

It is highly recommended to optimize these concentrations for your specific assay.[4]

Troubleshooting Guide

This section addresses common issues encountered during this compound click chemistry experiments.

Problem: Low or No Fluorescent Signal

Potential Cause Recommended Solution
Inactive Copper Catalyst The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Ensure you are using a freshly prepared solution of a reducing agent like sodium ascorbate to maintain copper in the +1 oxidation state. Avoid buffers containing metal chelators like EDTA.
Inappropriate Ligand or Ratio The choice of ligand and its ratio to copper is critical. For aqueous reactions, use water-soluble ligands like BTTAA or THPTA. An optimal ligand-to-copper ratio is typically between 1:1 and 5:1. It's recommended to pre-mix the copper sulfate and ligand before adding them to the reaction mixture.
Suboptimal Reagent Concentrations Titrate the concentrations of your alkyne, azide, copper, and ligand to find the optimal conditions for your specific substrates. A slight excess of the less precious reagent can improve yields.
Impure Reagents or Solvents Use high-purity reagents and solvents. Impurities can inhibit the reaction.
Steric Hindrance If the alkyne or azide is sterically hindered, the reaction may be slow. Increasing the reaction time or temperature (if compatible with your sample) may help.
Photobleaching The fluorophore may be photobleaching during imaging. Use an anti-fade mounting medium, reduce the intensity and duration of excitation light, and use a more sensitive detector.[8]

Problem: High Background Signal

Potential Cause Recommended Solution
Non-specific Binding of the Fluorescent Probe Incubate your sample with a blocking agent (e.g., Bovine Serum Albumin) before adding the click chemistry reagents.[6] Ensure thorough washing steps after the click reaction to remove unbound probe.
Autofluorescence Biological samples can have endogenous fluorescence. Include an unstained control to assess the level of autofluorescence. If autofluorescence is high, consider using a fluorophore with a different excitation/emission spectrum or using an autofluorescence quenching agent.[9]
High Reagent Concentrations Using excessively high concentrations of the fluorescent alkyne can lead to non-specific binding and high background. Titrate the concentration of your this compound to find the lowest effective concentration.

Data Presentation

The choice of copper ligand significantly impacts the rate of the click reaction. The following table summarizes the relative performance of common copper ligands based on a fluorogenic assay. While not performed directly with this compound, this data provides a strong indication of the expected relative efficiencies.

Table 1: Comparison of Copper Ligand Performance in CuAAC Reactions

LigandRelative ReactivityProduct Formation (at 30 min, 50 µM Cu(I))Key Characteristics
BTTAA Highest> 45%Water-soluble, fastest kinetics, excellent for live-cell imaging.[5]
BTTES High> 45% (similar to BTTAA)Water-soluble, rapid kinetics.[5]
THPTA Moderate< 15%Water-soluble, good biocompatibility, widely used.[5]
TBTA Lowest< 15%Not water-soluble, slower kinetics, less suitable for live-cell applications.[5]

Data adapted from a comparative study using a fluorogenic assay with 3-azido-7-hydroxycoumarin (B34554) and propargyl alcohol. The product formation percentages are approximate values derived from the graphical data in the study.[5]

Experimental Protocols

General Protocol for this compound Labeling in a Biological Sample

This protocol is a starting point and should be optimized for your specific application.

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 1-10 mM stock solution in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

  • Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in deionized water.

  • Ligand (e.g., BTTAA or THPTA) Stock Solution: Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh for each experiment.

2. Reaction Setup:

  • In a microcentrifuge tube, add your azide-containing biological sample (e.g., protein, cell lysate) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Add the this compound to the desired final concentration (e.g., 25-100 µM).

  • In a separate tube, prepare the copper/ligand catalyst mix. For a final copper concentration of 0.1 mM and a 5:1 ligand-to-copper ratio, you would mix the appropriate volumes of the 20 mM CuSO₄ and 50 mM ligand stock solutions. Let this mixture stand for a few minutes.

  • Add the copper/ligand mixture to your reaction tube containing the sample and alkyne.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Gently mix the reaction and incubate at room temperature, protected from light. Reaction times can range from 30 minutes to 2 hours, depending on the ligand and substrates.

3. Post-Reaction Processing:

  • Following the incubation, the sample can be purified to remove excess reagents. This can be achieved by methods such as precipitation, dialysis, or size-exclusion chromatography, depending on the nature of the labeled biomolecule.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne Terminal Alkyne (e.g., this compound) Triazole 1,2,3-Triazole Product (Stable Linkage) Alkyne->Triazole Azide Azide-modified molecule Azide->Triazole CuII Cu(II)SO4 CuI_Ligand Cu(I)-Ligand Complex (Active Catalyst) CuII->CuI_Ligand Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ligand Copper Ligand (e.g., BTTAA) Ligand->CuI_Ligand Stabilization CuI_Ligand->Triazole Catalysis

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting_Workflow Start Low/No Fluorescent Signal CheckCatalyst Is the Cu(I) catalyst active? Start->CheckCatalyst CheckReagents Are reagent concentrations optimal? CheckCatalyst->CheckReagents Yes Sol_Catalyst Use fresh sodium ascorbate. Avoid chelating agents. CheckCatalyst->Sol_Catalyst No CheckSample Is the sample integrity compromised? CheckReagents->CheckSample Yes Sol_Reagents Titrate concentrations of alkyne, azide, copper, and ligand. CheckReagents->Sol_Reagents No CheckImaging Are imaging settings appropriate? CheckSample->CheckImaging Yes Sol_Sample Check for steric hindrance. Consider copper-free alternatives for live cells. CheckSample->Sol_Sample No Sol_Imaging Use anti-fade mountant. Optimize exposure time and gain. CheckImaging->Sol_Imaging No Success Signal Improved Sol_Catalyst->Success Sol_Reagents->Success Sol_Sample->Success Sol_Imaging->Success

Caption: Troubleshooting workflow for low fluorescence signal in click chemistry.

References

Stability and storage of BP Fluor 594 Alkyne solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the storage and use of BP Fluor 594 Alkyne solutions in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder of this compound?

For long-term storage, the lyophilized powder should be stored at -20°C, protected from light, and kept in a desiccated environment.[1] When stored properly, the dry powder is stable for over a year.

Q2: What is the recommended solvent for reconstituting this compound?

This compound is soluble in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). For aqueous applications, subsequent dilution into the aqueous buffer of choice is recommended.

Q3: How should I store stock solutions of this compound?

Stock solutions, typically prepared in anhydrous DMSO, should be stored at -20°C and protected from light. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2][3][4]

Q4: How stable is this compound in a DMSO stock solution?

While specific long-term stability data for this compound in DMSO is not readily published, similar fluorescent dyes in high-quality, anhydrous DMSO are generally stable for several months when stored properly at -20°C with minimal freeze-thaw cycles.[3][4] Oxidation and reaction with residual water are potential degradation pathways.[3] For best results, use fresh, high-quality DMSO.[3]

Q5: Can I store diluted aqueous solutions of this compound?

It is not recommended to store diluted aqueous solutions of fluorescent dyes for extended periods. These solutions are more susceptible to photobleaching and adsorption to container surfaces. Prepare fresh dilutions from your concentrated stock solution immediately before each experiment.

Q6: Is this compound sensitive to light?

Yes, like most fluorescent dyes, this compound is photosensitive.[1] Exposure to light can lead to photobleaching and a decrease in fluorescence intensity. Always store the dye and its solutions in the dark and minimize light exposure during experimental procedures.

Q7: What is the primary application of this compound?

This compound is primarily used for the fluorescent labeling of azide-containing biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[5] This allows for the specific attachment of the bright, red-fluorescent BP Fluor 594 dye to proteins, nucleic acids, and other molecules that have been metabolically, enzymatically, or chemically modified to contain an azide (B81097) group.

Troubleshooting Guides

Low or No Fluorescent Signal
Potential Cause Troubleshooting Steps
Degradation of this compound - Ensure the dye has been stored correctly at -20°C, protected from light and moisture.- Prepare a fresh stock solution from lyophilized powder.- Avoid multiple freeze-thaw cycles of the stock solution.[3][4]
Inefficient Click Reaction (CuAAC) - Confirm the presence and activity of the azide group on your target biomolecule.- Optimize the concentrations of copper(I) catalyst, alkyne, and azide.[6]- Use a copper(I)-stabilizing ligand, such as THPTA, to improve catalyst efficiency and stability.[7]- Ensure the reducing agent (e.g., sodium ascorbate) is fresh and active to maintain copper in the Cu(I) state.[8]
Copper Catalyst Inactivation - The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.[8] Deoxygenate your reaction buffers.- Use a fresh solution of the reducing agent (e.g., sodium ascorbate).[8]- Consider using a pre-complexed Cu(I) catalyst.
Photobleaching - Minimize exposure of your sample to excitation light during imaging.- Use an anti-fade mounting medium for microscopy samples.
Incorrect Filter Sets/Imaging Parameters - Verify that the excitation and emission filters on your instrument are appropriate for BP Fluor 594 (Ex/Em maxima ~590/617 nm).[9]
High Background or Non-Specific Staining
Potential Cause Troubleshooting Steps
Excess Unreacted this compound - Ensure thorough removal of unreacted dye after the labeling reaction through appropriate purification methods (e.g., dialysis, size exclusion chromatography, or precipitation).
Non-specific Binding of the Dye - Increase the number and stringency of wash steps after the labeling reaction.- Include blocking agents (e.g., BSA) in your buffers for cell-based assays.
Precipitation of the Dye - Ensure that the final concentration of this compound in aqueous buffers does not exceed its solubility limit. If precipitation occurs, centrifuge the solution and use the supernatant.
Contamination of Buffers or Reagents - Use fresh, high-purity reagents and sterile, filtered buffers to avoid fluorescent contaminants.

Data Presentation

Table 1: General Stability of Fluorescent Dye Alkyne Solutions

While specific quantitative stability data for this compound is not publicly available, the following table provides a general guideline for the stability of similar fluorescent dye alkynes based on common laboratory experience and vendor recommendations. Stability is defined as the retention of >90% of initial fluorescence intensity.

Storage ConditionSolventEstimated StabilityRecommendations
-20°C, DarkAnhydrous DMSO> 6 monthsAliquot to avoid freeze-thaw cycles.[2][3][4] Use high-quality, anhydrous DMSO.[3]
4°C, DarkAnhydrous DMSOWeeks to a monthSuitable for short-term storage.[10]
Room Temperature, DarkAnhydrous DMSODaysNot recommended for storage.
-20°C, DarkAqueous BufferDays to a weekProne to degradation; prepare fresh for best results.
4°C, DarkAqueous Buffer< 24 hoursNot recommended for storage.

Disclaimer: This data is an estimation based on the stability of similar fluorescent dyes and general laboratory best practices. For critical applications, it is recommended to perform in-house stability tests.

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of this compound
  • Warm to Room Temperature: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation of atmospheric moisture.

  • Reconstitution: Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial for at least 30 seconds and visually inspect to ensure the dye is fully dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use, low-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C, protected from light.

Protocol 2: General Procedure for Labeling Azide-Modified Proteins with this compound (CuAAC)
  • Prepare Reagents:

    • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

    • This compound stock solution (10 mM in DMSO).

    • Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water).

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water).

    • Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared).

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration.

    • Add this compound to a final concentration of 100-200 µM (a 5-10 fold molar excess over the protein is a good starting point).

    • Prepare the copper catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio. Add this solution to the reaction mixture to a final CuSO₄ concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and catalyst components by a suitable method such as size exclusion chromatography, dialysis, or spin filtration.

Protocol 3: Assessment of Photostability

This protocol provides a method to compare the photostability of this compound under specific experimental conditions.

  • Sample Preparation: Prepare a solution of the fluorescently labeled biomolecule in the desired imaging buffer.

  • Initial Fluorescence Measurement: Place the sample on the microscope and acquire an initial image using a defined set of imaging parameters (e.g., excitation intensity, exposure time).

  • Continuous Illumination: Expose the sample to continuous illumination from the excitation light source for a defined period (e.g., 1, 2, 5 minutes).

  • Post-Illumination Fluorescence Measurement: After the illumination period, acquire another image using the identical imaging parameters from step 2.

  • Data Analysis: Measure the mean fluorescence intensity of the sample from the initial and post-illumination images. The percentage of remaining fluorescence can be calculated as: (Mean Intensity_post / Mean Intensity_initial) * 100

  • Comparison: Compare the photostability to a known standard or another fluorescent dye under the same conditions.

Visualizations

TroubleshootingWorkflow Troubleshooting Low Fluorescence Signal start Low or No Fluorescent Signal check_dye Is the this compound solution viable? start->check_dye check_reaction Was the click reaction successful? check_dye->check_reaction Yes dye_storage Verify proper storage: -20°C, dark, desiccated. check_dye->dye_storage No check_imaging Are imaging conditions optimal? check_reaction->check_imaging Yes reaction_components Check reaction components: - Azide presence on biomolecule - Fresh reducing agent - Active catalyst check_reaction->reaction_components No imaging_filters Confirm correct filter sets (Ex ~590nm, Em ~617nm). check_imaging->imaging_filters No success Signal Restored check_imaging->success Yes dye_fresh Prepare fresh stock solution. dye_storage->dye_fresh dye_fresh->check_reaction dye_fresh->success [If successful] reaction_optimization Optimize reaction conditions: - Component concentrations - Incubation time - Use of stabilizing ligands reaction_components->reaction_optimization reaction_optimization->check_imaging reaction_optimization->success [If successful] imaging_photobleaching Minimize light exposure and use anti-fade reagents. imaging_filters->imaging_photobleaching imaging_photobleaching->success [If successful] fail Issue Persists imaging_photobleaching->fail

Caption: Troubleshooting workflow for low fluorescence signal.

StorageProtocol Recommended Storage and Handling Workflow start Receive Lyophilized This compound store_powder Store at -20°C Desiccated, Dark start->store_powder prepare_stock Prepare Stock Solution in Anhydrous DMSO store_powder->prepare_stock For Use aliquot Aliquot into Single-Use Tubes prepare_stock->aliquot store_stock Store Aliquots at -20°C Protected from Light aliquot->store_stock thaw Thaw a Single Aliquot Immediately Before Use store_stock->thaw use Use for Experiment thaw->use

Caption: Recommended storage and handling workflow.

References

Validation & Comparative

BP Fluor 594 Alkyne vs. Alexa Fluor 594 Alkyne: A Comparative Guide to Photostability for Advanced Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in high-resolution cellular imaging and quantitative fluorescence studies, the photostability of fluorescent probes is a critical determinant of experimental success. The relentless fading of a fluorophore under illumination, or photobleaching, can significantly limit data acquisition time and compromise the integrity of quantitative measurements. This guide provides a detailed comparison of the photostability and performance of two widely used red fluorescent alkyne probes: BP Fluor 594 Alkyne and the industry-standard Alexa Fluor 594 Alkyne. This comparison is intended for researchers, scientists, and drug development professionals utilizing click chemistry for the fluorescent labeling of biomolecules.

Performance Characteristics

The selection of a fluorescent probe for sensitive applications like single-molecule imaging or time-lapse microscopy hinges on key performance indicators. Both this compound and Alexa Fluor 594 Alkyne are designed for covalent labeling of azide-modified biomolecules via a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[6] Their spectral properties are virtually identical, ensuring compatibility with standard filter sets and laser lines.

PropertyThis compoundAlexa Fluor 594 Alkyne
Excitation Maximum ~590 nm~590 nm
Emission Maximum ~617 nm~617 nm
Molar Extinction Coefficient (ε) ~92,000 cm⁻¹M⁻¹~92,000 cm⁻¹M⁻¹
Quantum Yield (Φ) HighHigh
Photostability Claimed to be equivalent to Alexa Fluor 594High
pH Sensitivity Low (pH 4-10)Low (pH 4-10)
Solubility High in aqueous solutionsHigh in aqueous solutions

Experimental Protocol for Photostability Comparison

To empower researchers to make data-driven decisions based on their specific experimental conditions, the following protocol outlines a method for directly comparing the photostability of this compound and Alexa Fluor 594 Alkyne. The fundamental principle of this experiment is to measure the rate of fluorescence decay of each dye under identical and continuous illumination.[7]

Objective: To quantify and compare the photobleaching rates of this compound and Alexa Fluor 594 Alkyne.

Materials:

  • Fixed cells or other suitable samples with azide-functionalized target molecules.

  • This compound

  • Alexa Fluor 594 Alkyne

  • Click chemistry reaction components (e.g., copper (II) sulfate, reducing agent).

  • Fluorescence microscope equipped with a suitable laser line (e.g., 561 nm or 594 nm), a high-sensitivity camera (e.g., sCMOS or EMCCD), and time-lapse imaging software.

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Sample Preparation:

    • Prepare two identical sets of samples containing azide-modified biomolecules.

    • Perform the click chemistry reaction to label one set of samples with this compound and the other set with Alexa Fluor 594 Alkyne. Ensure that the labeling conditions and dye concentrations are identical for both.

    • Wash the samples thoroughly to remove any unbound dye.

    • Mount the samples on microscope slides.

  • Image Acquisition:

    • Locate a region of interest with comparable initial fluorescence intensity for both the BP Fluor 594 and Alexa Fluor 594 labeled samples.

    • Using identical microscope settings (laser power, exposure time, camera gain, and objective), acquire a time-lapse series of images.

    • Continuously illuminate the sample and capture images at regular intervals (e.g., every 5 seconds) for an extended period (e.g., 5-10 minutes) or until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • For each time-lapse series, select a region of interest (ROI) containing the fluorescently labeled structures.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no labeled structures and subtracting it from the ROI intensity at each time point.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time for both dyes. The resulting curves will represent the photobleaching profiles.

    • To quantify photostability, the half-life (t½) of the fluorescence can be calculated, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Caption: Experimental workflow for comparing the photostability of fluorescent dyes.

Conclusion

Both this compound and Alexa Fluor 594 Alkyne are high-performance fluorescent probes suitable for demanding imaging applications. Based on manufacturer claims of equivalence, researchers can expect the photostability of this compound to be comparable to the well-established high photostability of Alexa Fluor 594 Alkyne. However, for experiments where photostability is a critical parameter, it is advisable to perform a direct comparison using the protocol provided. This will ensure the selection of the optimal reagent for generating high-quality, reproducible data. The choice between these two dyes may ultimately be influenced by factors such as cost and availability, with this compound often presenting a more economical option.

References

A Head-to-Head Comparison: BP Fluor 594 Alkyne vs. Cy3 and Texas Red for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the life sciences and drug development, the selection of the appropriate fluorescent dye is paramount for achieving high-quality, reproducible results in imaging and detection assays. This guide provides a comprehensive, data-driven comparison of BP Fluor 594 Alkyne against two other commonly used red fluorescent dyes, Cy3 and Texas Red. We will delve into their spectral and photophysical properties, photostability, and provide detailed experimental protocols for their application and comparative evaluation.

Performance at a Glance: Key Quantitative Data

To facilitate a clear and objective comparison, the following table summarizes the key performance metrics for this compound, Cy3, and Texas Red.

PropertyThis compound (Alexa Fluor 594 equivalent)Cy3Texas Red
Excitation Maximum (nm) ~590[1][2]~550-554[3]~589-596[4][5]
Emission Maximum (nm) ~617[1][2]~570[3]~615[4][5]
Molar Extinction Coefficient (cm⁻¹M⁻¹) >80,000~150,000[3]~85,000[4][5]
Quantum Yield ~0.66*~0.15[3]Not readily available
Photostability HighModerateModerate to Low
pH Sensitivity Insensitive (pH 4-10)[1][2]ModerateModerate
Brightness (relative) Very HighHighHigh

*Note: The quantum yield for this compound is based on data for the spectrally similar Alexa Fluor 594. Brightness is a product of the molar extinction coefficient and quantum yield.

In-Depth Analysis of Performance

Spectral Properties: this compound and Texas Red share similar excitation and emission profiles in the orange-red region of the spectrum, making them suitable for the ~594 nm laser line. Cy3, on the other hand, is optimally excited at a shorter wavelength (~550 nm) and emits a yellowish-orange fluorescence. This difference in spectral characteristics is a key consideration for multicolor imaging experiments to minimize spectral overlap.

Brightness and Photostability: Brightness, a critical factor for detecting low-abundance targets, is determined by both the molar extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). While Cy3 boasts a very high extinction coefficient, its quantum yield is relatively low.[3] this compound, being an equivalent to Alexa Fluor 594, benefits from a high quantum yield, resulting in exceptionally bright conjugates.[6][7]

Perhaps the most significant advantage of this compound is its superior photostability.[8] Fluorescent dyes are prone to photobleaching—an irreversible loss of fluorescence upon prolonged exposure to excitation light. Multiple sources indicate that Alexa Fluor dyes, and by extension BP Fluor 594, are significantly more photostable than both Cy3 and Texas Red.[3][6][8] This enhanced stability allows for longer exposure times during image acquisition, which is crucial for capturing weak signals and for time-lapse microscopy.

Experimental Protocols

To ensure a fair and accurate comparison of these fluorescent dyes, standardized experimental protocols are essential. Below are detailed methodologies for labeling biomolecules using copper-catalyzed click chemistry and for quantifying photostability.

Protocol 1: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Cellular Labeling

This protocol describes the general steps for labeling azide-modified biomolecules within fixed cells with an alkyne-containing fluorescent dye.

Materials:

  • Fixed cells containing azide-modified biomolecules

  • This compound, Cy3 Alkyne, or Texas Red Alkyne (10 mM stock in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) (20 mM in H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM in H₂O)

  • Sodium ascorbate (B8700270) (100 mM in H₂O, freshly prepared)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA) for blocking

  • DAPI or Hoechst for nuclear counterstaining (optional)

  • Antifade mounting medium

Procedure:

  • Cell Preparation: Grow and treat cells to incorporate the azide-modified biomolecule. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with 3% BSA in PBS for 30 minutes to reduce non-specific binding.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, mix the following in order:

    • 885 µL PBS

    • 5 µL of 10 mM Alkyne Dye stock solution (final concentration 50 µM)

    • 10 µL of 20 mM CuSO₄ (final concentration 200 µM)

    • 50 µL of 100 mM THPTA (final concentration 5 mM)

    • 50 µL of 100 mM sodium ascorbate (final concentration 5 mM)

  • Labeling: Remove the blocking solution and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining (Optional): Incubate the cells with a nuclear stain like DAPI or Hoechst according to the manufacturer's instructions.

  • Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the samples using a fluorescence microscope with appropriate filter sets for each dye.

G cluster_prep Sample Preparation cluster_labeling Click Chemistry Labeling cluster_imaging Imaging cell_prep Cell Culture & Azide Incorporation fixation Fixation (e.g., 4% PFA) cell_prep->fixation permeabilization Permeabilization (e.g., 0.5% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 3% BSA) permeabilization->blocking cocktail Prepare Click Reaction Cocktail (Alkyne Dye, CuSO4, THPTA, Na-Ascorbate) blocking->cocktail incubation Incubate with Cells cocktail->incubation washing1 Wash (3x with PBS) incubation->washing1 counterstain Nuclear Counterstain (Optional) washing1->counterstain mounting Mount with Antifade Medium counterstain->mounting microscopy Fluorescence Microscopy mounting->microscopy

Protocol 2: Quantitative Comparison of Photostability

This protocol outlines a method to quantify and compare the photobleaching rates of different fluorescent dyes under identical imaging conditions.[5]

Materials:

  • Labeled slides prepared as described in Protocol 1 for each dye.

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Microscope Setup:

    • Select an appropriate objective lens (e.g., 60x oil immersion).

    • Set the excitation laser power and camera settings (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. Crucially, these settings must remain constant for all samples being compared.

  • Image Acquisition:

    • Locate a region of interest (ROI) with clearly labeled structures.

    • Acquire a time-lapse series of images of the same ROI. For example, capture an image every 5 seconds for a total of 5 minutes.

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software.

    • Define several ROIs within the labeled structures and at least one background ROI in an area with no fluorescence.

    • For each time point, measure the mean fluorescence intensity within each ROI.

    • Correct for background fluorescence by subtracting the mean background intensity from the mean intensity of each ROI at each time point.

    • Normalize the background-corrected intensity of each ROI to its initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time for each dye.

    • The resulting curves will represent the photobleaching rate of each dye. A slower decay indicates higher photostability. The photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) can be calculated from these curves for a quantitative comparison.

G cluster_acquisition Image Acquisition cluster_analysis Data Analysis cluster_comparison Comparison setup Constant Microscope Settings (Laser Power, Exposure, Gain) timelapse Acquire Time-Lapse Series setup->timelapse roi Define ROIs (Signal & Background) timelapse->roi measure Measure Mean Intensity over Time roi->measure correct Background Correction & Normalization measure->correct plot Plot Normalized Intensity vs. Time correct->plot compare Compare Photobleaching Curves & Half-lives plot->compare

Conclusion

Based on the available data, this compound emerges as a superior choice for fluorescence labeling when brightness and photostability are critical. Its high quantum yield and resistance to photobleaching make it particularly well-suited for demanding applications such as confocal microscopy, super-resolution imaging, and long-term live-cell imaging. While Cy3 and Texas Red remain viable options for certain applications, researchers should be mindful of their limitations, particularly with respect to photostability. The provided experimental protocols offer a framework for conducting in-house evaluations to determine the optimal dye for specific research needs.

References

Navigating the Click Chemistry Landscape: A Guide to Copper-Free Alternatives for BP Fluor 594 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the precision of click chemistry, the selection of fluorescent probes is a critical step. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been a workhorse in this field, concerns over copper's cytotoxicity have spurred the development of copper-free alternatives. This guide provides a comprehensive comparison of commercially available alternatives to BP Fluor 594 Alkyne for copper-free click chemistry, focusing on their performance, and providing supporting experimental data and protocols to aid in your research.

The primary alternatives to traditional terminal alkynes for copper-free click chemistry are strained cyclooctyne (B158145) derivatives. These molecules react with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently without the need for a cytotoxic copper catalyst. The most common cyclooctynes used for this purpose are dibenzocyclooctyne (DBCO), dibenzoazacyclooctynone (DIBO), and bicyclo[6.1.0]nonyne (BCN). This guide will focus on fluorescent probes functionalized with these moieties, particularly those with spectral properties similar to BP Fluor 594.

Performance Comparison of Fluorescent Alkynes

The ideal fluorescent alkyne for copper-free click chemistry should possess a combination of high reactivity, brightness, and photostability. Below is a comparative analysis of key performance indicators for various alternatives to this compound. It is important to note that the data presented is compiled from various sources and direct side-by-side comparisons under identical experimental conditions are limited.

Spectroscopic and Photophysical Properties
FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Alexa Fluor 594590617~73,000~0.66
AZDye™ 594 DBCO[1]59061788,000Not Provided
APDye 594 DBCO[2]59061792,000Not Provided
CF®594 DBCO593615115,000Not Provided

Note: The quantum yield for the DBCO-conjugated dyes is often not explicitly stated by manufacturers and can be influenced by the conjugation chemistry and local environment.

Reaction Kinetics

The rate of the SPAAC reaction is a critical factor, especially for in vivo imaging or when working with low concentrations of target molecules. The second-order rate constants for the reaction of different cyclooctynes with an azide (B81097) provide a quantitative measure of their reactivity. DBCO derivatives generally exhibit the fastest reaction rates among the commonly used cyclooctynes[3].

Cyclooctyne MoietySecond-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide
DBCO~0.6 - 1.0[3]
DIBO~0.3 - 0.7[3]
BCN~0.06 - 0.1[3]

The general order of reactivity for commonly used cyclooctynes in SPAAC is: BCN < DIBO < DBCO.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reproducible results and for the valid comparison of different fluorescent probes.

General Protocol for Labeling Live Cells with DBCO-Functionalized Dyes

This protocol provides a general workflow for labeling azide-modified proteins on the surface of live cells with a DBCO-conjugated fluorescent dye.

Materials:

  • Live cells with azide-functionalized surface proteins (e.g., metabolically labeled with an azide-containing sugar)

  • DBCO-functionalized fluorescent dye (e.g., AZDye™ 594 DBCO)

  • Live cell imaging buffer (e.g., phenol (B47542) red-free DMEM with 25 mM HEPES)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or plate.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual media.

  • Labeling: Prepare a working solution of the DBCO-functionalized dye in live cell imaging buffer. A typical starting concentration is 5-10 µM.

  • Incubate the cells with the labeling solution for 30-60 minutes at 37°C in a cell culture incubator.

  • Washing: Remove the labeling solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound dye.

  • Imaging: Add fresh live cell imaging buffer to the cells and proceed with fluorescence microscopy using appropriate filter sets for the chosen fluorophore.

General Protocol for Labeling Purified Proteins with DBCO-NHS Ester

This protocol describes the labeling of a purified protein with a DBCO moiety for subsequent reaction with an azide-functionalized molecule.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column

Procedure:

  • Reagent Preparation: Prepare a stock solution of the DBCO-PEG4-NHS ester in anhydrous DMF or DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the protein solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with the desired storage buffer for the protein.

  • Characterization (Optional): Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the DBCO group (around 309 nm).

Visualizing Workflows and Relationships

To better illustrate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

Copper_Free_Click_Chemistry_Workflow cluster_Target_Preparation Target Preparation cluster_Labeling_Reaction Labeling Reaction (SPAAC) cluster_Analysis Downstream Analysis Metabolic_Labeling Metabolic Labeling (e.g., Azide Sugar) Azide_Target Azide-Modified Biomolecule Metabolic_Labeling->Azide_Target Genetic_Encoding Genetic Encoding (e.g., Unnatural Amino Acid) Genetic_Encoding->Azide_Target Labeled_Product Fluorescently Labeled Biomolecule Azide_Target->Labeled_Product + Strained_Alkyne Strained Alkyne (DBCO, DIBO, BCN) -Fluorophore Strained_Alkyne->Labeled_Product Microscopy Fluorescence Microscopy Labeled_Product->Microscopy Flow_Cytometry Flow Cytometry Labeled_Product->Flow_Cytometry Proteomics Proteomics Labeled_Product->Proteomics

A general workflow for copper-free click chemistry (SPAAC).

Decision_Tree cluster_criteria Key Selection Criteria cluster_choices Recommended Choices Start Select a Fluorescent Alkyne for Copper-Free Click Chemistry Kinetics Reaction Kinetics Critical? Start->Kinetics Photostability High Photostability Needed? Kinetics->Photostability No DBCO DBCO-based Dyes (Fastest Kinetics) Kinetics->DBCO Yes Brightness Maximum Brightness Required? Photostability->Brightness No Photostable_Dye Select Photostable Fluorophore Conjugate Photostability->Photostable_Dye Yes Brightness->DBCO No Bright_Dye Choose Fluorophore with High Quantum Yield and Extinction Coefficient Brightness->Bright_Dye Yes

References

A Comparative Guide to BP Fluor 594 DBCO for Copper-Sensitive Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in cellular imaging, flow cytometry, and the development of targeted therapeutics, the specific and efficient labeling of biomolecules is paramount. Copper-free click chemistry, a bioorthogonal reaction, has emerged as a powerful tool for this purpose, particularly in living systems where the cytotoxicity of copper catalysts is a concern. At the forefront of this technology are dibenzocyclooctyne (DBCO)-functionalized fluorescent dyes.

This guide provides an objective comparison of BP Fluor 594 DBCO with other commercially available alternatives in the same spectral range. The focus is on providing quantitative performance data and detailed experimental protocols to aid in the selection of the optimal fluorescent probe for copper-sensitive applications.

Performance Comparison of Red Fluorescent DBCO Dyes

The selection of a fluorescent probe for copper-free click chemistry is a critical decision that impacts the sensitivity, specificity, and reproducibility of an experiment. The following table summarizes the key photophysical and chemical properties of BP Fluor 594 DBCO and its common alternatives.

FeatureBP Fluor 594 DBCOAlexa Fluor® 594 DBCOAZDye™ 594 DBCODyLight™ 594 DBCOCy3 DBCOTAMRA DBCO
Excitation Max (nm) 590[1]590[2]590[3][4]593[5]555[6][7]553-559[8][9]
Emission Max (nm) 617[1]617[2]617[3][4]618[5]565-580[6][7]575-584[8][9]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 92,000[1]~73,000[2]88,000[3][4]Not specified150,000[10]80,000-92,000[8][9]
Quantum Yield (Φ) ~0.77*[11]0.66[2][12]Not specifiedNot specifiedNot specifiedNot specified
Molecular Weight ( g/mol ) 980.1[1]~800[2]980.10[4]Not specified983.18-1185.56[10]936.1[8]

Experimental Protocols

To facilitate a direct comparison of these fluorescent probes in your specific application, we provide the following detailed experimental protocols.

Protocol 1: Determination of SPAAC Reaction Kinetics

This protocol allows for the quantitative comparison of the reaction rates of different DBCO-functionalized dyes with an azide-containing molecule. The reaction can be monitored by the decrease in UV-Vis absorbance of the DBCO group at approximately 310 nm.

Materials:

  • DBCO-functionalized fluorescent dye (e.g., BP Fluor 594 DBCO)

  • Azide-containing molecule (e.g., Benzyl azide)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of the DBCO-dye and the azide-containing molecule in an appropriate solvent (e.g., DMSO).

  • In a quartz cuvette, dilute the DBCO-dye to a final concentration that gives an absorbance of ~1.0 at its absorbance maximum (around 310 nm).

  • Initiate the reaction by adding a known excess of the azide-containing molecule to the cuvette.

  • Immediately begin monitoring the decrease in absorbance at ~310 nm over time.

  • The second-order rate constant can be determined by plotting the natural logarithm of the ratio of the initial DBCO concentration to the DBCO concentration at time 't' against time.

A similar approach using in-gel fluorescence can also be employed to monitor the reaction progress, particularly when one of the reactants is a protein[14].

Protocol 2: Comparative Cell Labeling and Imaging

This protocol describes the metabolic labeling of cellular glycans with an azide-containing sugar and subsequent fluorescent labeling with a DBCO-dye for imaging.

Materials:

  • Mammalian cell line of choice

  • Cell culture medium

  • Azide-containing sugar (e.g., Ac4ManNAz)

  • DBCO-functionalized fluorescent dyes for comparison

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Metabolic Labeling: Culture the cells in a medium supplemented with an azide-containing sugar for 24-48 hours to allow for incorporation into cellular glycans[15][16].

  • Labeling with DBCO-Dye: Wash the cells to remove unincorporated azide (B81097) sugar. Incubate the cells with a solution of the DBCO-functionalized fluorescent dye in a serum-free medium for 30-60 minutes at 37°C[17][18].

  • Washing: Wash the cells multiple times with PBS to remove the unbound dye.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen dyes.

  • Analysis: Quantify the fluorescence intensity and signal-to-noise ratio for each dye to compare their performance in a cellular context.

Visualizing the Workflow and Underlying Principles

To further clarify the experimental processes and the chemical reactions involved, the following diagrams are provided.

G cluster_0 Metabolic Labeling cluster_1 Copper-Free Click Chemistry cluster_2 Detection AzideSugar Azide Sugar (e.g., Ac4ManNAz) Cell Cell AzideSugar->Cell Enters Cell Glycan Azide-Modified Glycan Cell->Glycan Metabolic Pathway LabeledGlycan Fluorescently Labeled Glycan Glycan->LabeledGlycan SPAAC Reaction DBCO_Fluor DBCO-Fluorophore (e.g., BP Fluor 594 DBCO) DBCO_Fluor->LabeledGlycan Microscope Fluorescence Microscope LabeledGlycan->Microscope Excitation Image Fluorescent Image Microscope->Image Emission

Workflow for cell labeling via copper-free click chemistry.

G Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide Azide (-N3) Triazole Stable Triazole Linkage Azide->Triazole DBCO DBCO DBCO->Triazole

The core reaction of copper-free click chemistry.

Conclusion

BP Fluor 594 DBCO is a bright and effective fluorescent probe for copper-sensitive applications, with photophysical properties comparable to other leading red fluorescent dyes. Its high extinction coefficient and good quantum yield make it a strong candidate for applications requiring sensitive detection. However, the optimal choice of a fluorescent DBCO dye will ultimately depend on the specific requirements of the experiment, including the instrumentation available and the biological system under investigation. For demanding applications, particularly those requiring extended imaging times, a direct comparison of the photostability of the shortlisted dyes is recommended. The protocols provided in this guide offer a framework for conducting such a comparative analysis, enabling researchers to make an informed decision based on empirical data.

References

Validating BP Fluor 594 Alkyne Labeling: A Guide to Control Experiments for Ensuring Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing click chemistry for fluorescent labeling, ensuring the specificity of the reaction is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of control experiments for validating the labeling specificity of BP Fluor 594 Alkyne, a bright, red-fluorescent probe. We will explore detailed experimental protocols, present data in a structured format, and compare its performance with common alternatives.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, enables the precise and efficient conjugation of an alkyne-functionalized probe like this compound to an azide-modified biomolecule. However, non-specific binding of the fluorescent probe can lead to false-positive signals and misinterpretation of results. Therefore, a rigorous set of control experiments is essential to validate that the observed fluorescence is a direct result of the specific azide-alkyne reaction.

Comparison of Fluorescent Alkyne Probes

This compound is a popular choice for fluorescent labeling due to its brightness, water solubility, and pH insensitivity. It is spectrally equivalent to Alexa Fluor 594 Alkyne, offering a comparable alternative for fluorescence microscopy and flow cytometry applications. Another common alternative is Cy5 Alkyne, a far-red fluorescent probe. The choice of probe often depends on the specific experimental setup, available excitation sources, and the desire to avoid spectral overlap in multi-color imaging.

FeatureThis compoundAlexa Fluor 594 AlkyneCy5 Alkyne
Excitation Maxima ~590 nm~590 nm~649 nm
Emission Maxima ~617 nm~617 nm~671 nm
Color RedRedFar-Red
Key Advantages Bright, water-soluble, pH-insensitive (pH 4-10).[1]Bright, photostable, well-established performance.[2]Emission in the far-red spectrum minimizes autofluorescence from biological samples.
Potential Considerations Structurally and spectrally similar to Alexa Fluor 594.[1]Often considered the gold standard, which may be reflected in cost.Non-specific binding to monocytes and macrophages has been reported for Cy5 conjugates.

Essential Control Experiments for Validating Labeling Specificity

To ensure that the fluorescence signal observed is due to the specific click reaction between this compound and the azide-modified target, a series of control experiments must be performed.

G cluster_0 Experimental Setup cluster_1 Control Experiments Azide-labeled Sample Azide-labeled Sample CuAAC_Reaction CuAAC Reaction (Copper, Ligand, Reducing Agent) Azide-labeled Sample->CuAAC_Reaction BP_Fluor_594_Alkyne This compound BP_Fluor_594_Alkyne->CuAAC_Reaction Specific_Labeling Specific Fluorescent Signal CuAAC_Reaction->Specific_Labeling Fluorescence_Analysis Fluorescence Microscopy/Flow Cytometry Specific_Labeling->Fluorescence_Analysis Analyze No_Azide_Control Negative Control 1: No Azide-labeled Sample No_Fluorescence No/Minimal Fluorescence No_Azide_Control->No_Fluorescence Expected Outcome No_Copper_Control Negative Control 2: No Copper Catalyst No_Copper_Control->No_Fluorescence Expected Outcome No_Alkyne_Control Negative Control 3: No this compound No_Alkyne_Control->No_Fluorescence Expected Outcome Competition_Control Specificity Control: Competition with excess unlabeled alkyne Reduced_Fluorescence Significantly Reduced Fluorescence Competition_Control->Reduced_Fluorescence Expected Outcome Positive_Control Positive Control: Known Azide-labeled Sample Fluorescence Fluorescence Signal Positive_Control->Fluorescence Expected Outcome

Fig. 1. Workflow for validating this compound labeling specificity.
Negative Control: No Azide-Containing Biomolecule

This is the most critical control to assess the non-specific binding of the fluorescent alkyne probe.

Protocol:

  • Prepare two sets of samples: one with your azide-modified biomolecule of interest ("Experimental") and one without ("Negative Control"). For cellular experiments, this would be cells that have not been treated with the azide-modified metabolic precursor.

  • Fix and permeabilize the cells or prepare the biomolecules according to your standard protocol.

  • Perform the click reaction on both sets of samples using the complete reaction cocktail, including this compound, copper sulfate (B86663), a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).

  • Wash the samples extensively to remove any unbound probe.

  • Image the samples using fluorescence microscopy or analyze by flow cytometry using identical acquisition settings for both experimental and negative control groups.

Expected Outcome: The negative control sample should exhibit minimal to no fluorescence, while the experimental sample should show a clear fluorescent signal. Any signal observed in the negative control is indicative of non-specific binding of this compound.

Negative Control: No Copper Catalyst

The CuAAC reaction is dependent on the presence of a copper(I) catalyst. Omitting the copper from the reaction mixture is another essential negative control.

Protocol:

  • Prepare your azide-modified samples as you would for the experimental condition.

  • Prepare a "No Copper" click reaction cocktail that contains all components (this compound, ligand, and reducing agent) except for the copper sulfate .

  • Incubate the samples with the "No Copper" cocktail under the same conditions as your experimental samples.

  • Wash and image the samples as described previously.

Expected Outcome: In the absence of the copper catalyst, the click reaction should not proceed, resulting in no fluorescent labeling.

Positive Control: Known Azide-Containing Sample

A positive control confirms that the click reaction components are active and the labeling protocol is working as expected.

Protocol:

  • Use a sample that is known to contain a high abundance of azide (B81097) groups. This could be a commercially available azide-modified protein (e.g., Azide-BSA) or cells metabolically labeled with a high concentration of an azide-containing precursor.

  • Perform the click reaction with this compound on this positive control sample alongside your experimental samples.

  • Wash and image the samples.

Expected Outcome: The positive control should show a strong and robust fluorescent signal, confirming the efficacy of the labeling reaction.

Competition Control: Pre-incubation with an Unlabeled Alkyne

This control further validates the specificity of the azide-alkyne reaction. By pre-incubating the azide-modified sample with an excess of a non-fluorescent alkyne, the binding sites for the fluorescent alkyne should be blocked.

Protocol:

  • Prepare your azide-modified samples.

  • Incubate the samples with a 100-fold molar excess of a simple, unlabeled alkyne (e.g., 5-ethynyl-2'-deoxyuridine, EdU) for a period before adding the this compound-containing click reaction cocktail.

  • Proceed with the standard click reaction, washing, and imaging.

Expected Outcome: The fluorescence intensity in the competition control sample should be significantly reduced compared to the experimental sample, as the unlabeled alkyne will have occupied the available azide binding sites.

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells

This protocol provides a general framework for labeling azide-modified biomolecules in fixed cells with this compound.

Materials:

  • Azide-modified cells on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 3% BSA in PBS)

  • This compound (stock solution in DMSO)

  • Copper(II) sulfate (CuSO4) (stock solution in water)

  • Copper ligand (e.g., THPTA) (stock solution in water)

  • Reducing agent (e.g., Sodium Ascorbate) (freshly prepared stock solution in water)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Blocking (Optional but Recommended): Block non-specific binding by incubating with 3% BSA in PBS for 30 minutes at room temperature.

  • Click Reaction Cocktail Preparation (Prepare immediately before use):

    • For a 100 µL reaction volume, mix the following in order:

      • PBS (to final volume)

      • This compound (final concentration 2-10 µM)

      • Copper(II) sulfate (final concentration 100 µM)

      • Copper ligand (e.g., THPTA) (final concentration 500 µM)

      • Sodium Ascorbate (final concentration 2.5 mM)

  • Click Reaction: Aspirate the blocking solution and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Counterstaining: Incubate with a nuclear counterstain like DAPI, if desired.

  • Washing: Wash cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the samples using a fluorescence microscope with appropriate filter sets for BP Fluor 594 (e.g., TRITC/Rhodamine filter set).

G cluster_0 Cell Preparation cluster_1 Click Reaction cluster_2 Post-Reaction Processing Fixation 1. Fixation (e.g., 4% PFA) Permeabilization 2. Permeabilization (e.g., 0.5% Triton X-100) Fixation->Permeabilization Blocking 3. Blocking (e.g., 3% BSA) Permeabilization->Blocking Cocktail 4. Prepare Click Cocktail (this compound, CuSO4, Ligand, Ascorbate) Blocking->Cocktail Incubation 5. Incubate (30-60 min, RT, dark) Cocktail->Incubation Washing 6. Wash Incubation->Washing Counterstain 7. Counterstain (optional) (e.g., DAPI) Washing->Counterstain Mounting 8. Mount Counterstain->Mounting Imaging 9. Fluorescence Imaging Mounting->Imaging

Fig. 2. Experimental workflow for CuAAC labeling in fixed cells.

Data Presentation and Interpretation

Quantitative analysis of fluorescence intensity is crucial for objectively assessing labeling specificity.

Table 2: Quantifying Labeling Specificity

Control ExperimentExpected Fluorescence Intensity (relative to Experimental)Interpretation of Deviation from Expected Outcome
Experimental 100%Reference for specific labeling.
Negative Control (No Azide) < 5%Signal > 5% indicates significant non-specific binding of the alkyne probe.
Negative Control (No Copper) < 1%Any significant signal suggests copper-independent labeling or contamination.
Competition Control < 20%Higher signal suggests that the labeling is not solely dependent on the azide-alkyne reaction.
Positive Control > 100% (or strong signal)Low or no signal indicates a problem with the reaction components or protocol.

Measuring Signal-to-Noise Ratio:

A key metric for evaluating the quality of fluorescent labeling is the signal-to-noise ratio (SNR). A higher SNR indicates a stronger specific signal relative to the background noise.

Calculation: SNR = (Mean intensity of specifically labeled region - Mean intensity of background region) / Standard deviation of the background intensity

Procedure for SNR Measurement:

  • Acquire images of your experimental and negative control samples using identical settings.

  • In your experimental image, define a region of interest (ROI) that encompasses the specifically labeled structures.

  • Define a background ROI in an area of the same image that does not contain specific labeling.

  • In your negative control image, define a similar background ROI.

  • Measure the mean and standard deviation of the pixel intensities within these ROIs using image analysis software (e.g., ImageJ/Fiji).

  • Calculate the SNR for your experimental sample. A high SNR value (typically >3) is desirable.

References

Confirming Covalent Labeling with BP Fluor 594 Alkyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and molecular biology, confirming the successful covalent labeling of a target protein is a critical step. BP Fluor 594 Alkyne is a bright, red-fluorescent probe frequently used for this purpose, enabling the visualization of azide-containing biomolecules through a copper-catalyzed click reaction (CuAAC).[1][2] This guide provides a comparative overview of this compound against its spectral alternatives and details the experimental protocols necessary to confidently confirm covalent labeling.

Performance Comparison of Fluorescent Alkyne Probes

This compound is a robust choice for covalent labeling, offering high water solubility and pH insensitivity in a wide range (pH 4 to 10).[3] Its excitation and emission maxima are approximately 590 nm and 617 nm, respectively, making it compatible with common laser lines such as the 561 nm and 594 nm.[3][4][5] When selecting a fluorescent probe, key photophysical properties such as the extinction coefficient (a measure of light absorption) and quantum yield (the efficiency of fluorescence emission) are crucial considerations. Below is a comparison of this compound with other commercially available, spectrally similar alkyne dyes.

PropertyThis compoundAlexa Fluor™ 594 AlkyneDyLight™ 594 AlkyneCF®594 AlkyneAZDye™ 594 Alkyne
Excitation Max (nm) 590[4][5]590[6][7]593[8]593[9]590[10]
Emission Max (nm) 617[4][5]617[6]618614[9]617[10]
Extinction Coefficient (cm⁻¹M⁻¹) ~92,000 - 96,000[4][5]~90,00080,000[8]115,000[9]88,000[10]
Quantum Yield Data not specifiedData not specifiedHigher than Alexa Fluor 594[1][11]High[9]Data not specified
Key Features Bright, water-soluble, pH-insensitive (4-10).[3]Widely cited standard.High fluorescence yield and photostability.[8][11]Exceptionally bright and photostable.[9]Structurally identical to Alexa Fluor® 594.[10]

Note: Quantum yield is often context-dependent (e.g., when conjugated to a protein) and not always reported on manufacturer datasheets. DyLight™ 594 has been reported to have a quantum yield approximately 50% higher than Alexa Fluor™ 594 when conjugated to IgG.[1][11]

Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound labels target molecules containing an azide (B81097) group through the highly specific and efficient "click chemistry" reaction, CuAAC. This reaction forms a stable, covalent triazole linkage between the alkyne-bearing dye and the azide-modified protein.

CuAAC_Mechanism cluster_reactants Reactants Protein Azide-Modified Protein LabeledProtein Covalently Labeled Protein Protein->LabeledProtein Stable Triazole Linkage Fluorophore BP Fluor 594 Alkyne Fluorophore->LabeledProtein Catalyst Copper(I) Catalyst Catalyst->LabeledProtein Catalyzes Reaction

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocols for Confirming Covalent Labeling

Confirmation of covalent labeling is essential to ensure that the observed fluorescence is specific to the target protein. The two primary methods for confirmation are in-gel fluorescence scanning and mass spectrometry.

In-Gel Fluorescence Scanning (SDS-PAGE)

This method provides direct visual confirmation that the fluorescent signal co-migrates with the target protein on an SDS-PAGE gel.

In_Gel_Fluorescence_Workflow Lysate 1. Prepare Protein Lysate (from azide-labeled cells) Click 2. Perform CuAAC Reaction (Add this compound, Copper Catalyst) Lysate->Click Precipitate 3. Precipitate & Wash Protein (to remove excess dye) Click->Precipitate SDS_PAGE 4. SDS-PAGE Separation Precipitate->SDS_PAGE Scan 5. In-Gel Fluorescence Scan (Excite at ~590 nm, Emission at ~617 nm) SDS_PAGE->Scan Coomassie 6. Coomassie Staining (for total protein) Scan->Coomassie Analysis 7. Analysis (Overlay fluorescent and total protein images) Coomassie->Analysis

Caption: Workflow for in-gel fluorescence confirmation of covalent labeling.

Detailed Protocol:

  • Protein Labeling: Perform the CuAAC click reaction by incubating the azide-modified protein lysate (e.g., 50 µg) with this compound (final concentration 10-100 µM), a copper(II) sulfate (B86663) source (final concentration 100 µM), a reducing agent like sodium ascorbate (B8700270) (final concentration 1 mM) to generate Cu(I) in situ, and a copper ligand such as THPTA (final concentration 1 mM).[12] Incubate for 1-2 hours at room temperature, protected from light.

  • Protein Precipitation: To remove unreacted dye, precipitate the protein using a methanol/chloroform procedure. This step is crucial for reducing background fluorescence.

  • Sample Preparation: Resuspend the protein pellet in 1X SDS-PAGE loading buffer. Crucially, do not boil the sample , as this can quench the fluorescence of many organic dyes.[13] A gentle heating at 50-60°C for 5-10 minutes is generally sufficient for denaturation.[13]

  • Electrophoresis: Run the samples on a standard polyacrylamide gel (e.g., 4-20% Tris-Glycine).

  • Fluorescence Imaging: Immediately after electrophoresis, wash the gel with water and visualize it using a fluorescence imager equipped with appropriate filters for BP Fluor 594 (Excitation: ~590 nm, Emission: ~617 nm).[13] A fluorescent band should appear at the expected molecular weight of the target protein.

  • Total Protein Staining: After fluorescence imaging, the same gel can be stained with Coomassie Brilliant Blue or a total protein stain like AzureRed to visualize all proteins.[14]

  • Analysis: Overlaying the fluorescence image with the total protein image will confirm that the signal from this compound corresponds directly to the protein band of interest.

Mass Spectrometry (MS)

Mass spectrometry provides the most definitive confirmation of covalent labeling by identifying the exact site of modification on the protein.[11][15] This "bottom-up" proteomics approach analyzes peptide fragments of the labeled protein.

MS_Workflow LabeledProtein 1. Covalently Labeled Protein Sample Proteolysis 2. Proteolytic Digestion (e.g., with Trypsin) LabeledProtein->Proteolysis LC 3. Liquid Chromatography (LC) (Peptide Separation) Proteolysis->LC MS1 4. MS Scan (Full Scan) (Detect mass of all peptides) LC->MS1 MS2 5. Tandem MS (MS/MS) (Fragment peptides and sequence) MS1->MS2 Analysis 6. Data Analysis (Identify peptide with mass shift corresponding to BP Fluor 594 label) MS2->Analysis

Caption: Mass spectrometry workflow for identifying covalent labeling sites.

Detailed Protocol:

  • Sample Preparation: Start with the protein sample that has been covalently labeled with this compound, as described above. The sample should be purified to remove excess reagents.

  • Proteomic Digestion: The labeled protein is subjected to a standard "bottom-up" proteomics workflow.[11][15] This involves reduction of disulfide bonds, alkylation of cysteines, and finally, digestion into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and directly analyzed by a mass spectrometer.[16]

    • The instrument performs a full MS scan to measure the mass-to-charge ratio (m/z) of the intact peptides.

    • It then selects peptides for fragmentation (tandem MS or MS/MS) to determine their amino acid sequence.

  • Data Analysis: The MS/MS data is analyzed using specialized software. The key is to search for peptides that have a mass shift corresponding to the addition of the this compound moiety.[15] This confirms that the dye is covalently attached and allows for the identification of the specific amino acid that was modified with the azide handle.

By employing these comparative and experimental methodologies, researchers can confidently utilize this compound for robust and verifiable covalent labeling of their target biomolecules.

References

Spectral Overlap Analysis: BP Fluor 594 Alkyne and Competing Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, meticulous dye selection is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of BP Fluor 594 Alkyne with other commonly used fluorescent dyes in a similar spectral range, focusing on the critical aspect of spectral overlap. Understanding and mitigating spectral overlap is essential for minimizing crosstalk between channels in multiplexing experiments, thereby ensuring data integrity.

Quantitative Spectral Properties

The selection of appropriate fluorescent dyes hinges on their individual spectral characteristics. The following table summarizes the key spectral properties of this compound and several alternative dyes, providing a quantitative basis for comparison.

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound 590[1][2][3][4][5][6][7][8][9]617[1][2][3][4][5][6][7][8][9]92,000[2][4][5]Not specified
Alexa Fluor 594 590[10][11][12]617[11][12]73,000[12]0.66[12]
Texas Red 589[13]615[13][14][15][16]85,000[13][15]0.93[15]
TAMRA 555-557[17][18]578-583[17][18]84,000-90,0000.1-0.5
Cy3B 559-560571121,0000.68

Understanding and Mitigating Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another fluorophore in the same sample. This can lead to two primary issues:

  • Crosstalk (Bleed-through): The signal from one dye is detected in the channel designated for another dye.

  • Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore.

Effective management of spectral overlap is crucial for the accuracy of multicolor fluorescence experiments.

Experimental Protocol for Assessing Spectral Overlap

This protocol outlines a general method for quantifying the spectral overlap between two fluorescent dyes using a fluorescence plate reader or spectrophotometer.

Objective: To determine the percentage of bleed-through from a donor dye (e.g., this compound) into the detection channel of an acceptor dye.

Materials:

  • This compound, conjugated to a relevant biomolecule (e.g., antibody, oligonucleotide).

  • Acceptor dye, conjugated to a relevant biomolecule.

  • Appropriate buffer (e.g., PBS).

  • Black, clear-bottom 96-well plates.

  • Fluorescence plate reader with user-configurable excitation and emission wavelengths and filter sets.

Methodology:

  • Prepare Single-Dye Controls:

    • Prepare a dilution series for each fluorescently labeled biomolecule individually in the appropriate buffer.

    • Include a buffer-only blank control.

  • Determine Optimal Excitation and Emission Settings:

    • For each dye, perform a spectral scan to determine the precise excitation and emission maxima in your experimental buffer.

  • Measure Donor Dye Emission in Acceptor Channel (Bleed-through):

    • Excite the "donor" dye (this compound) at its maximum excitation wavelength.

    • Measure the fluorescence emission across a range of wavelengths that includes the emission maximum of the "acceptor" dye.

    • Specifically, measure the emission intensity at the wavelength corresponding to the peak emission of the acceptor dye, using the filter set intended for the acceptor dye.

  • Measure Acceptor Dye Emission:

    • Excite the acceptor dye at its maximum excitation wavelength.

    • Measure the fluorescence emission at its maximum emission wavelength using its designated filter set.

  • Calculate Percentage Bleed-through:

    • For a given concentration of the donor dye, the percentage bleed-through into the acceptor channel can be calculated as follows:

  • Data Analysis and Correction:

    • The calculated bleed-through percentage can be used to correct the data from multiplexed experiments by subtracting the contribution of the donor fluorescence from the signal in the acceptor channel.

Visualizing Experimental Concepts

To aid in the conceptual understanding of spectral overlap and the workflow for dye selection, the following diagrams are provided.

Spectral_Overlap Concept of Spectral Overlap cluster_donor Donor Dye (e.g., BP Fluor 594) cluster_acceptor Acceptor Dye D_Ex Excitation Spectrum D_Em Emission Spectrum D_Ex->D_Em Excitation leads to Emission A_Ex Excitation Spectrum D_Em->A_Ex Spectral Overlap (Emission of Donor overlaps with Excitation of Acceptor) A_Em Emission Spectrum D_Em->A_Em Bleed-through (Emission of Donor detected in Acceptor's channel) A_Ex->A_Em Excitation leads to Emission

Caption: Conceptual diagram of spectral overlap between a donor and an acceptor dye.

Caption: Logical workflow for selecting compatible fluorescent dyes for multiplexing experiments.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of BP Fluor 594 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to stringent safety and disposal protocols for fluorescent dyes like BP Fluor 594 Alkyne is a critical aspect of this responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance to directly address your operational questions. By following these procedures, you can minimize risks and ensure compliance with safety regulations.

Core Safety and Handling Precautions

Before disposal, it is essential to handle this compound with care. Based on its Safety Data Sheet (SDS), this substance is classified as a flammable liquid.[1] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound. Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.[1]

In case of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids with fingers. Seek medical attention if irritation persists.[1]
Inhalation Move to fresh air. If symptoms persist or in severe cases, seek medical attention.[1]
Ingestion Wash out the mouth with large amounts of water for at least 15 minutes and seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure workplace safety. The following procedures are based on general best practices for laboratory chemical waste and should be performed in accordance with your institution's specific hazardous waste disposal program and local regulations.

1. Waste Segregation and Collection:

Proper segregation of different waste streams is the foundational step in the disposal process.

  • Solid Waste (Non-Sharps):

    • Examples: Contaminated gloves, pipette tips, paper towels, and centrifuge tubes.

    • Procedure: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a durable plastic bag. This container must be clearly labeled as "Hazardous Chemical Waste" and should specify "Contains this compound". Keep the container sealed when not in use.

  • Liquid Waste:

    • Examples: Unused solutions of this compound, reaction mixtures containing the dye, and the initial solvent rinses of contaminated glassware.

    • Procedure: Collect all liquid waste in a designated, leak-proof, and chemically compatible hazardous waste container. The container must be clearly labeled "Hazardous Chemical Waste" and list "this compound" and any other chemical constituents. Do not overfill the container. Keep it securely closed when not being filled.

  • Sharps Waste:

    • Examples: Contaminated needles, syringes, and glass Pasteur pipettes.

    • Procedure: Place all sharps contaminated with this compound into a designated, puncture-proof sharps container. The container must be labeled as "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound". Once the sharps container is three-quarters full, seal it securely.

2. Decontamination of Glassware:

  • Procedure: Rinse glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the fluorescent dye.

  • Waste Collection: Collect the initial solvent rinse as hazardous liquid waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but it is imperative to confirm this with your institution's specific guidelines.

3. Final Disposal:

  • Procedure: Once your hazardous waste containers are full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service. Ensure all labeling is clear and accurate before collection.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for waste generated from experiments involving this compound.

G cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Waste Collection cluster_3 Final Disposal A Experiment with This compound B Solid Waste (Gloves, Tips) A->B Contaminated Items C Liquid Waste (Solutions, Rinsate) A->C Unused/Waste Solutions D Sharps Waste (Needles, Pipettes) A->D Contaminated Sharps E Labeled Hazardous Solid Waste Container B->E F Labeled Hazardous Liquid Waste Container C->F G Labeled Hazardous Sharps Container D->G H Arrange for EHS Pickup E->H F->H G->H

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Protocols for BP Fluor 594 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling fluorescent probes like BP Fluor 594 Alkyne. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to foster a culture of safety and build trust in laboratory chemical handling.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risks. The following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side shields meeting ANSI Z87.1 standard.[3][4] A face shield should be worn over safety glasses during procedures with a high risk of splashing or explosion.[3][4]Protects eyes from dust particles of the solid compound and splashes of solutions.
Hand Protection Disposable nitrile gloves. For handling chemicals of unknown toxicity, consider double gloving or using a more resistant glove type.[4]Prevents skin contact with the chemical. Glove selection should be based on the solvent used to dissolve the dye.
Body Protection A flame-resistant lab coat that is fully buttoned.[3][4]Protects skin and clothing from spills.
Respiratory Protection Handle the solid powder in a chemical fume hood to avoid inhalation of dust.[5] If a fume hood is not available, a NIOSH-approved respirator may be required.Minimizes inhalation of potentially harmful airborne particles.
Footwear Closed-toe shoes that cover the entire foot.[4]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound from receipt to use.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly sealed container in a cool, dry, and dark place, as recommended at -20°C for long-term storage.[5]

2. Preparation of Stock Solution:

  • All manipulations of the solid compound should be performed in a chemical fume hood.[5]

  • Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.

  • To prepare a stock solution, dissolve the solid in a suitable solvent such as water, DMSO, or DMF.[6][7]

3. Use in Experiments:

  • When diluting the stock solution, work in a well-ventilated area.

  • Avoid direct contact with the solution. Always wear appropriate PPE.

  • In case of accidental contact, immediately rinse the affected area with copious amounts of water.[5]

G cluster_prep Preparation cluster_handling Handling Receive_Inspect Receive & Inspect Container Store Store at -20°C in Dark Receive_Inspect->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh_Solid Weigh Solid in Fume Hood Equilibrate->Weigh_Solid Dissolve Dissolve in Solvent Weigh_Solid->Dissolve Wear_PPE Wear Appropriate PPE Dissolve->Wear_PPE Proceed to Experiment Perform_Experiment Perform Experiment Wear_PPE->Perform_Experiment

Figure 1. Experimental workflow for this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure personnel safety and environmental protection.[8] Always consult and adhere to your institution's specific hazardous waste disposal procedures and local regulations.[5]

Waste TypeDisposal Procedure
Solid Waste (e.g., contaminated gloves, pipette tips, weigh boats) Collect in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[5][8] The container must be clearly labeled as "Hazardous Chemical Waste" and specify "Contains this compound".[5]
Liquid Waste (e.g., unused solutions, reaction mixtures) Collect in a compatible, leak-proof, and sealable liquid waste container.[8] Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.[8] Label the container as "Hazardous Chemical Waste" with the full chemical name and any solvents present.[8]
Sharps Waste (e.g., contaminated needles, syringes, glass Pasteur pipettes) Place all sharps contaminated with this compound into a designated, puncture-proof sharps container.[5] The container must be labeled as "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound".[5]
Decontaminated Glassware Rinse glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the dye.[5] Collect the initial rinsate as hazardous liquid waste.[5] Subsequent rinses with detergent and water can typically be disposed of down the drain, but confirm this with your institutional guidelines.[5]

Hazardous chemical waste should never be poured down the drain.[9] All waste containers should be kept closed when not in use and stored in a designated satellite accumulation area.[9] Once a waste container is full, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal service.[5][8]

G Start Waste Generated Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Containerize Use Labeled, Designated Waste Containers Segregate->Containerize Store_Waste Store in Satellite Accumulation Area Containerize->Store_Waste Dispose Arrange for EHS Pickup Store_Waste->Dispose

Figure 2. Waste disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.